molecular formula C9H14N2O2S B181144 N,N-Dimethylbenzylsulfamide CAS No. 4726-01-6

N,N-Dimethylbenzylsulfamide

Cat. No.: B181144
CAS No.: 4726-01-6
M. Wt: 214.29 g/mol
InChI Key: TWNAAXGVDGRWOZ-UHFFFAOYSA-N
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Description

N,N-Dimethylbenzylsulfamide is a synthetic organic compound belonging to the sulfonamide class, characterized by a benzene ring linked to a sulfonamide group where the nitrogen is substituted with two methyl groups . Sulfonamides represent a significant functional group in medicinal chemistry, forming the basis of various pharmacological agents with a wide range of activities, including antimicrobial, anti-carbonic anhydrase, and anti-inflammatory properties . While specific biological data for this compound may be limited, its structure serves as a valuable scaffold in drug discovery. Research into analogous sulfonamide compounds highlights their importance as key intermediates for developing novel therapeutic agents . This chemical is provided as a high-purity material for research purposes, including use as a building block in organic synthesis, the exploration of structure-activity relationships (SAR), and the development of new bioactive molecules. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(dimethylsulfamoylamino)methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)10-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNAAXGVDGRWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349987
Record name N,N-Dimethylbenzylsulfamide
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URL https://comptox.epa.gov/dashboard/DTXSID60349987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4726-01-6
Record name N,N-Dimethylbenzylsulfamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-Dimethylbenzylsulfamide from Benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and field-proven methodology for the synthesis of N,N-Dimethylbenzylsulfamide, a compound of interest in pharmaceutical and agrochemical research. The synthesis is achieved through the nucleophilic substitution reaction between benzylamine and N,N-dimethylsulfamoyl chloride. This document delineates the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, discusses critical process parameters, and provides troubleshooting insights. The guide is structured to furnish researchers, chemists, and drug development professionals with the necessary expertise to reliably execute this synthesis, ensuring high purity and yield.

Introduction and Strategic Overview

Sulfonamides represent a cornerstone functional group in medicinal chemistry, integral to a wide array of therapeutic agents due to their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1][2][3] The S-N bond in sulfonamides is characterized by its stability to hydrolysis and metabolic processes, making it a valuable bioisostere for amide bonds.[4]

The target molecule, this compound, is synthesized by forming a stable sulfonamide linkage. The most direct and efficient strategy, which will be the focus of this guide, involves the reaction of a primary amine (benzylamine) with a sulfamoyl chloride (N,N-dimethylsulfamoyl chloride). This method is widely applicable for creating substituted sulfamides and is favored for its reliability and high yields.[5][6]

Reaction Principle and Mechanism

The core of this synthesis is a nucleophilic acyl substitution reaction at an electrophilic sulfur center.

  • Nucleophile: Benzylamine (C₆H₅CH₂NH₂) provides the primary amine group. The lone pair of electrons on the nitrogen atom initiates the nucleophilic attack.

  • Electrophile: N,N-Dimethylsulfamoyl chloride ((CH₃)₂NSO₂Cl) serves as the electrophilic partner. The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack.[7]

  • Base: A tertiary amine, such as triethylamine (TEA) or pyridine, is incorporated as an acid scavenger. It neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the benzylamine nucleophile and driving the reaction to completion.[8]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The nitrogen atom of benzylamine attacks the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, expelling the chloride ion as a good leaving group. The added base then deprotonates the newly formed sulfamidinium ion to yield the final, neutral this compound product.

Reaction_Mechanism Figure 1: Reaction Mechanism for this compound Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 Benzylamine (Nucleophile) Int Tetrahedral Intermediate R1->Int Nucleophilic Attack R2 N,N-Dimethylsulfamoyl Chloride (Electrophile) R2->Int P1 This compound Int->P1 Chloride Elimination P2 Triethylammonium Chloride P1->P2 Proton Abstraction Base Triethylamine (Base) Base->P2

Caption: Reaction Mechanism for this compound Synthesis

Detailed Experimental Protocol

This protocol is adapted from established procedures for sulfonamide synthesis.[8] It is designed to be a self-validating system, where careful execution should consistently lead to the desired product.

Materials and Reagents
Reagent/MaterialFormulaCAS No.M.W. ( g/mol )PurityNotes
BenzylamineC₆H₅CH₂NH₂100-46-9107.15≥99%Corrosive, handle with care.
N,N-Dimethylsulfamoyl chloride(CH₃)₂NSO₂Cl13360-57-1143.59≥98%Moisture sensitive, corrosive.
Triethylamine (TEA)(C₂H₅)₃N121-44-8101.19≥99.5%Anhydrous, stored over molecular sieves.
Dichloromethane (DCM)CH₂Cl₂75-09-284.93AnhydrousSolvent.
Hydrochloric Acid (1 M)HCl7647-01-0-1 M aq.For quenching and washing.
Saturated Sodium BicarbonateNaHCO₃144-55-8-Sat. aq.For washing.
Brine (Saturated NaCl)NaCl7647-14-5-Sat. aq.For washing.
Anhydrous Magnesium SulfateMgSO₄7487-88-9120.37AnhydrousDrying agent.
Equipment
  • Round-bottom flask (three-neck) with magnetic stirrer and stir bar

  • Addition (dropping) funnel

  • Ice bath

  • Nitrogen/Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

Step-by-Step Synthesis Procedure

Experimental_Workflow Figure 2: Experimental Workflow A 1. Setup & Inert Atmosphere (Dry 3-neck RBF, N2 flush) B 2. Reagent Dissolution (Dissolve Benzylamine & TEA in DCM) A->B C 3. Cooling (Cool solution to 0 °C in ice bath) B->C D 4. Slow Addition (Add Dimethylsulfamoyl Chloride solution dropwise over 30 min) C->D E 5. Reaction (Remove ice bath, stir at RT for 12-16h) D->E F 6. Monitoring (Check reaction completion via TLC) E->F G 7. Quenching (Add 1 M HCl to stop the reaction) F->G If complete H 8. Extraction & Washing (Separate layers, wash organic phase with 1M HCl, NaHCO3, Brine) G->H I 9. Drying & Concentration (Dry with MgSO4, filter, concentrate via rotovap) H->I J 10. Purification (Recrystallization or Column Chromatography) I->J K 11. Characterization (NMR, MS, IR, MP) J->K

Caption: High-level overview of the synthetic workflow.
  • Reaction Setup: In a clean, dry, three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

    • Causality: An inert atmosphere is crucial to prevent the hydrolysis of N,N-dimethylsulfamoyl chloride, which would form dimethylsulfamide and reduce the yield.[6][7] Triethylamine is used in slight excess to ensure complete neutralization of the HCl byproduct.

  • Addition of Electrophile: Cool the solution to 0 °C using an ice bath with continuous stirring. Separately, prepare a solution of N,N-dimethylsulfamoyl chloride (1.1 eq) in anhydrous DCM and add it to the addition funnel. Add the sulfamoyl chloride solution dropwise to the cooled amine solution over approximately 30 minutes.

    • Causality: The reaction is exothermic.[5] Slow, cooled addition is a critical control measure to prevent a rapid temperature increase, which could lead to side reactions and impurity formation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting benzylamine spot is consumed.

  • Work-up:

    • Once the reaction is complete, quench by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.

    • Causality: This aqueous wash sequence systematically removes unreacted base, salts, and other water-soluble impurities, which is a critical step for simplifying the final purification.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared Spectroscopy (IR): To identify the characteristic S=O stretches of the sulfonamide group.

  • Melting Point (MP): To assess purity.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield 1. Incomplete reaction. 2. Hydrolysis of sulfamoyl chloride. 3. Loss during work-up/purification.1. Extend reaction time or slightly warm the reaction. 2. Ensure all glassware and solvents are scrupulously dry.[7] 3. Perform extractions carefully; optimize purification method.
Presence of Dimethylsulfamide Moisture in the reaction vessel or reagents.Use freshly distilled/anhydrous solvents and reagents. Conduct the reaction under a strictly inert atmosphere.
Product is an Oil/Difficult to Crystallize Presence of impurities.Purify via column chromatography before attempting recrystallization. Try seeding the solution with a pure crystal.
Multiple Spots on TLC after Reaction Side reactions due to overheating or incorrect stoichiometry.Re-verify stoichiometry. Ensure slow, controlled addition of the sulfamoyl chloride at 0 °C.[5]

Safety Precautions

  • Benzylamine: Corrosive and can cause severe skin burns and eye damage.

  • N,N-Dimethylsulfamoyl chloride: Corrosive, lachrymator, and reacts with water to release HCl gas. Handle in a well-ventilated fume hood.

  • Triethylamine: Flammable liquid and vapor, harmful if swallowed, and causes severe skin burns.

  • Dichloromethane: Suspected of causing cancer.

  • General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted within a certified chemical fume hood.

Conclusion

The synthesis of this compound from benzylamine and N,N-dimethylsulfamoyl chloride is a robust and high-yielding process when executed with precision. The key control parameters for success are the exclusion of moisture, careful temperature management during the addition of the electrophile, and a systematic work-up procedure. This guide provides the necessary technical detail and scientific rationale to enable researchers to confidently and safely produce this valuable sulfonamide compound for further application in research and development.

References

  • McDermott, S.D., & Spillane, W.J. (n.d.). SYNTHESIS AND REACTIONS OF SULFAMIDES. A REVIEW. Organic Preparations and Procedures International, 19(5), 341-377.
  • Chourasiya, V., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. World Journal of Pharmacy and Pharmaceutical Sciences, 13(2), 526-544.
  • Roy, P., & Roy, K. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-219.
  • (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synfacts.
  • Grealis, J. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available from: [Link]

Sources

The Enigmatic Origins of N,N-Dimethylbenzylsulfamide: A Technical Guide to a Class of Versatile Molecules

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The early discovery and developmental history of the specific molecule, N,N-Dimethylbenzylsulfamide, is not well-documented in publicly accessible scientific literature or databases. This suggests that the compound may not have been the subject of extensive, dedicated research programs or that its origins are recorded in specialized, non-digitized archives. However, the core structure of this compound places it within the broader, well-established, and pharmacologically significant class of N,N-disubstituted sulfamides.

This guide, therefore, pivots to provide an in-depth technical overview of the discovery, synthesis, and development of this class of compounds. By understanding the principles governing N,N-disubstituted sulfamides, researchers can infer the probable synthesis and potential properties of this compound and similar molecules.

Introduction to the Sulfamide Moiety: A Privileged Scaffold in Medicinal Chemistry

Sulfamides, characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms, are a cornerstone of modern medicinal chemistry.[1][2] Their journey into the pharmaceutical realm began with the discovery of the antibacterial properties of sulfonamide drugs, the first class of synthetic antimicrobial agents.[3][4] This initial breakthrough paved the way for the exploration of a vast chemical space, revealing that the sulfamide group is a versatile scaffold capable of interacting with a wide array of biological targets.

The N,N-disubstitution pattern, as would be found in this compound, is a critical modification that influences the physicochemical and pharmacological properties of the molecule. Unlike primary or secondary sulfamides, N,N-disubstituted analogs lack an acidic proton on one of the nitrogen atoms, which can significantly alter their solubility, membrane permeability, and binding interactions with target proteins.

General Synthesis of N,N-Disubstituted Benzylsulfamides: The Hinsberg Reaction and Beyond

The foundational method for synthesizing N,N-disubstituted sulfamides is a variation of the classic Hinsberg reaction. This typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.

Core Synthesis Pathway

The synthesis of a generic this compound would proceed via the reaction of benzylsulfonyl chloride with dimethylamine.

Synthesis_Pathway reagent1 Benzylsulfonyl Chloride reaction + reagent1->reaction reagent2 Dimethylamine reagent2->reaction product This compound base Base (e.g., Pyridine, Triethylamine) base->reaction Acts as HCl scavenger hcl HCl reaction->product reaction->hcl

Caption: General synthesis of this compound.

Detailed Experimental Protocol: Synthesis of a Representative N,N-Disubstituted Benzylsulfamide

This protocol outlines a general procedure for the synthesis of N,N-disubstituted benzylsulfamides.

Materials:

  • Benzylsulfonyl chloride (1.0 eq)

  • Dimethylamine (2.0 eq, typically as a solution in THF or as a gas)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylsulfonyl chloride and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Slowly add the solution of dimethylamine to the cooled solution of benzylsulfonyl chloride.

  • Base Addition: Add triethylamine dropwise to the reaction mixture. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (benzylsulfonyl chloride) is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N,N-disubstituted benzylsulfamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Benzylsulfonyl chloride is highly reactive towards water, which would lead to the formation of the corresponding sulfonic acid and reduce the yield of the desired product.

  • Excess Amine and Base: Using an excess of the amine and a tertiary amine base like triethylamine ensures the complete consumption of the sulfonyl chloride and neutralizes the hydrochloric acid byproduct, which would otherwise protonate the amine reactant.

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction between the sulfonyl chloride and the amine. Allowing the reaction to proceed at room temperature ensures it goes to completion.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine remove any remaining acidic or water-soluble impurities.

Early Biological Screening and Development of Sulfamide Derivatives

While specific data for this compound is unavailable, the broader class of sulfamides has been extensively screened for a wide range of biological activities.

Therapeutic Area General Findings for Sulfamide Derivatives Potential Mechanism of Action Representative Citations
Antibacterial Broad-spectrum activity against various bacterial strains.Inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[3][5]
Anticancer Inhibition of cancer cell proliferation and induction of apoptosis.Carbonic anhydrase inhibition, microtubule disruption, and cell cycle arrest.[1]
Anticonvulsant Reduction in seizure frequency and severity in animal models.Modulation of voltage-gated sodium and calcium channels.[1]
Antiviral Inhibition of viral replication.Inhibition of viral enzymes such as proteases and integrases.[4]
Diuretic Increased urine output.Inhibition of carbonic anhydrase in the kidneys.[3]
Hypothetical Early-Stage Screening Workflow

The initial investigation of a novel compound like this compound would likely follow a standardized preclinical screening cascade.

Screening_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation biochemical_assays Biochemical Assays (e.g., Enzyme Inhibition) cell_based_assays Cell-Based Assays (e.g., Cytotoxicity, Proliferation) biochemical_assays->cell_based_assays target_identification Target Identification Assays cell_based_assays->target_identification pk_studies Pharmacokinetic Studies (ADME) target_identification->pk_studies efficacy_models Disease Models (e.g., Xenograft, Seizure Models) pk_studies->efficacy_models toxicology Preliminary Toxicology efficacy_models->toxicology lead_optimization Lead Optimization toxicology->lead_optimization discovery Compound Synthesis (this compound) discovery->biochemical_assays

Caption: A typical early-stage drug discovery workflow.

Conclusion and Future Perspectives

While the specific history of this compound remains elusive, its chemical structure firmly places it within a class of compounds with immense therapeutic potential. The synthetic accessibility of N,N-disubstituted sulfamides, coupled with their proven track record in modulating diverse biological targets, ensures that this chemical scaffold will continue to be a fertile ground for drug discovery and development. Future research in this area will likely focus on the synthesis of novel sulfamide libraries and their screening against emerging therapeutic targets, leveraging modern techniques such as high-throughput screening and structure-based drug design.

References

  • Ajeet, Mishra, A. K., & Kumar, A. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences, 3(1), 18-24.
  • Significance and symbolism of Sulfonamide derivative. (2025).
  • Sulfonamide derivatives: Synthesis and applications. (2024).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.

Sources

The N,N-Dimethylsulfamoyl Group as a Versatile Director in Modern Organic Synthesis: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for site-selective C–H functionalization remains a paramount objective in contemporary organic synthesis, enabling the streamlined construction of complex molecular architectures from simple precursors. Within this field, the use of directing groups has emerged as a powerful strategy to control regioselectivity in reactions that would otherwise be unselective. This technical guide provides an in-depth analysis of the N,N-dimethylsulfamoyl moiety, particularly within the context of N,N-Dimethylbenzylsulfamide and related aryl sulfonamides, as a robust and versatile directing group. We will explore its dual mechanistic roles in classical directed ortho-lithiation (DoM) and modern transition metal-catalyzed C–H activation, with a focus on the underlying principles that govern its reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful functional group for strategic molecular diversification.

Introduction: The Strategic Value of the N,N-Dimethylsulfamoyl Group

The N,N-dimethylsulfamoyl group (-SO₂NMe₂) is a powerful tool in the synthetic chemist's arsenal. While it is a common pharmacophore found in numerous marketed drugs, its utility extends far beyond its biological activity.[1] In the context of organic reactions, it serves as a potent directing group, capable of guiding potent organometallic reagents and transition metal catalysts to specific C–H bonds, thereby enabling their selective conversion into new carbon-carbon or carbon-heteroatom bonds.

Its effectiveness stems from several key features:

  • Lewis Basicity: The presence of oxygen and nitrogen atoms with lone pairs of electrons allows it to act as an effective Lewis base, coordinating strongly to organolithium reagents and transition metal pre-catalysts.

  • Electronic Nature: The strong electron-withdrawing nature of the sulfonyl center enhances the acidity of ortho-protons on an attached aromatic ring, facilitating their removal.

  • Robustness: The sulfonamide linkage is chemically stable, tolerating a wide range of reaction conditions without degradation.

This guide will dissect the two primary mechanistic pathways through which the N,N-dimethylsulfamoyl group exerts its directing influence: Directed ortho-Metalation and Transition Metal-Catalyzed C–H Activation.

Synthesis of this compound

The preparation of the title compound is straightforward and typically involves the nucleophilic substitution of a suitable sulfonyl chloride with an amine.

Protocol 1: Synthesis via N,N-Dimethylsulfamoyl Chloride

This is the most common route, reacting commercially available N,N-dimethylsulfamoyl chloride with benzylamine in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Step-by-Step Methodology:

  • To a stirred solution of benzylamine (1.0 eq.) in a suitable aprotic solvent (e.g., Tetrahydrofuran, Dichloromethane) at 0 °C, add a tertiary amine base such as triethylamine (1.2 eq.).

  • Slowly add a solution of N,N-dimethylsulfamoyl chloride (1.1 eq.) in the same solvent, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the consumption of starting material.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

The workflow for this synthesis is depicted below.

G cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification reagents Benzylamine (1.0 eq) Triethylamine (1.2 eq) THF (solvent) cooling Cool to 0 °C (Ice Bath) reagents->cooling dmsc N,N-Dimethylsulfamoyl Chloride (1.1 eq) in THF cooling->dmsc Slow Addition stir Warm to RT Stir 12-16h dmsc->stir quench Quench with H₂O stir->quench extract Extract with EtOAc quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Mechanism I: Directed ortho-Lithiation (DoM)

One of the classical applications of the N,N-dimethylsulfamoyl group is as a Directed Metalation Group (DMG) for ortho-lithiation.[2][3][4][5] This reaction provides a powerful method for the regioselective functionalization of aromatic rings, overcoming the statistical mixtures often seen in electrophilic aromatic substitution.

Core Mechanism

The process involves the deprotonation of the C-H bond positioned ortho to the DMG by a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi).

  • Coordination: The organolithium reagent, which exists as an aggregate in solution, first coordinates to the Lewis basic oxygen atoms of the sulfamoyl group. This pre-coordination complex brings the alkyl base into close proximity to the ortho C-H bond.[5]

  • Deprotonation: The coordinated base then abstracts an ortho-proton, which is rendered more acidic by the inductive effect of the sulfamoyl group. This forms a stabilized ortho-lithiated aryl species.

  • Electrophilic Quench: The resulting aryllithium intermediate is a potent nucleophile and can react with a wide range of electrophiles (E⁺) to install a new substituent exclusively at the ortho position.

Caption: Simplified logical flow of a Directed ortho-Lithiation (DoM) reaction.

Protocol 2: General Procedure for ortho-Lithiation and Silylation
  • Dissolve N,N-dimethylbenzenesulfonamide (1.0 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add the desired electrophile, for example, chlorotrimethylsilane (TMSCl, 1.2 eq.), dropwise.

  • Stir for an additional 2 hours at -78 °C, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Proceed with a standard aqueous workup and purification as described in Protocol 1.

Mechanism II: Transition Metal-Catalyzed C–H Activation

The most impactful modern application of the N,N-dimethylsulfamoyl group is as a directing group in transition metal-catalyzed C–H activation. This strategy has been successfully applied using catalysts based on palladium(II) and rhodium(III).[6][7][8] These reactions enable a diverse range of transformations, including olefination, arylation, and halogenation, directly on the C–H bond.[1]

Core Mechanism: The Concerted Metalation-Deprotonation (CMD) Pathway

For high-valent, late transition metals like Pd(II) and Rh(III), the C–H activation step does not typically proceed via oxidative addition. Instead, the operative mechanism is widely accepted to be Concerted Metalation-Deprotonation (CMD) .[9]

  • Ligand Exchange/Coordination: The reaction initiates with the substrate (the aryl sulfonamide) coordinating to the metal catalyst, often displacing a labile ligand like acetate. The N,N-dimethylsulfamoyl group acts as a bidentate or monodentate ligand through its oxygen or nitrogen atoms, forming a pre-catalyst complex.

  • C–H Activation (CMD): This is the key, rate-determining step. The coordinated substrate arranges to form a cyclometalated transition state. An internal base, typically a carboxylate ligand (e.g., acetate) on the metal center, abstracts the ortho-proton. Simultaneously, the C–H bond breaks and a new Carbon-Metal bond forms. This concerted process avoids a high-energy metal-hydride intermediate.[9]

  • Formation of Metallacycle: The CMD step results in a stable 5- or 6-membered cyclometalated intermediate (a palladacycle or rhodacycle). This species is the cornerstone of the catalytic cycle.

  • Subsequent Functionalization: The metallacycle then reacts with the coupling partner (e.g., an alkene). This typically involves coordination of the alkene, migratory insertion into the Metal-Carbon bond, and subsequent β-hydride elimination to release the functionalized product.

  • Catalyst Regeneration: The resulting metal species (e.g., Pd(0) or Rh(I)) is re-oxidized by an oxidant present in the reaction mixture (e.g., Cu(OAc)₂, AgOAc) to regenerate the active catalyst (Pd(II) or Rh(III)), completing the cycle.

Catalytic Cycle for Pd(II)-Catalyzed Olefination

The following diagram illustrates a plausible catalytic cycle for the olefination of an N,N-dimethylaryl-sulfonamide, a reaction demonstrated to be effective for sulfonamide-containing pharmacophores.[1]

G pd_ii Pd(OAc)₂ (Catalyst) complex [Pd(II)-Substrate Complex] pd_ii->complex + Substrate - HOAc substrate Ar-H (Sulfonamide) cmd Concerted Metalation- Deprotonation (CMD) complex->cmd palladacycle Palladacycle Intermediate cmd->palladacycle - HOAc insertion Migratory Insertion palladacycle->insertion + Alkene alkene Alkene (R-CH=CH₂) beta_elim β-Hydride Elimination insertion->beta_elim product Olefinated Product beta_elim->product pd_0 Pd(0) beta_elim->pd_0 - H⁺ oxidant Oxidant (e.g., Cu(OAc)₂) regeneration Catalyst Regeneration pd_0->regeneration oxidant->regeneration regeneration->pd_ii

Caption: General catalytic cycle for Pd(II)-catalyzed sulfonamide-directed C-H olefination.

Comparative Data for Sulfonamide-Directed C-H Functionalizations

The N,N-dimethylsulfamoyl directing group enables a wide array of C-H functionalization reactions. The table below summarizes representative conditions and yields for various transformations directed by a related sulfonamide moiety, demonstrating the versatility of this approach.[1]

TransformationCatalyst (mol%)Oxidant/AdditiveSolventTemp (°C)Yield (%)
Olefination Pd(OAc)₂ (10)Cu(OAc)₂ (2 eq)Dioxane10070-90
Arylation Pd(OAc)₂ (10)Ag₂CO₃ (2 eq)Dichloroethane12060-85
Alkylation Pd(OAc)₂ (10)Ag₂CO₃ (2 eq)Dichloroethane12055-75
Chlorination Pd(OAc)₂ (10)N-ChlorosuccinimideDichloroethane100~80
Carbonylation Pd(OAc)₂ (10)Mo(CO)₆, CuCO₃Dichloroethane140~65

Data synthesized from protocols for related sulfonamide substrates as reported by Dai et al.[1]

Protocol 3: Representative Procedure for Pd-Catalyzed C-H Olefination

This procedure is adapted from established methods for sulfonamide-directed C-H functionalization.[1]

  • To a pressure-rated vial, add N,N-dimethylbenzenesulfonamide (1.0 eq.), Pd(OAc)₂ (0.1 eq.), and Cu(OAc)₂ (2.0 eq.).

  • Add the alkene coupling partner (e.g., ethyl acrylate, 2.0 eq.).

  • Add the reaction solvent (e.g., 1,4-dioxane) to achieve a concentration of 0.1 M.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove metal salts.

  • Concentrate the filtrate and purify the residue by flash column chromatography to isolate the ortho-olefinated product.

Conclusion and Future Outlook

The N,N-dimethylsulfamoyl group, as exemplified in this compound, is a proven and highly effective directing group in organic synthesis. Its ability to facilitate regioselective functionalization through both classic organolithium chemistry and modern transition metal catalysis makes it an invaluable tool for the construction of complex, substituted aromatic systems. The underlying mechanisms—chelation-assisted deprotonation for DoM and the Concerted Metalation-Deprotonation pathway for C-H activation—are well-supported and provide a rational basis for reaction design and optimization. As the demand for efficient and selective synthetic methods continues to grow, particularly in the fields of pharmaceutical and materials science, the strategic application of robust directing groups like the N,N-dimethylsulfamoyl moiety will undoubtedly play a central role in enabling innovation.

References

  • Kerr, W. J.; Reid, M.; Tuttle, T. Rh(III)-catalyzed ortho C-H olefination of aryl sulfonamide directed by the SO2NHAc group. ACS Catalysis. 2015 , 5 (1), 402-410. [Link]

  • White, P. B.; Schipper, D. J.; Zhang, Y.; et al. C—H TO C—N CROSS-COUPLING OF SULFONAMIDES WITH OLEFINS. J. Am. Chem. Soc.2018 , 140 (10), 3565-3569. [Link]

  • Snieckus, V. Directed ortho metalation. Toluamides and benzamides. Regioselective routes to polysubstituted aromatics. Chem. Rev.1990 , 90 (6), 879-933. [Link]

  • Tan, G.; He, G.; Chen, G. Rh(III)-Catalyzed Oxidative Coupling of Unactivated Alkenes via C–H Activation. J. Am. Chem. Soc.2010 , 132 (11), 3664-3665. [Link]

  • Baran, P. S., et al. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Ali, W.; Khan, I.; Ma, J. Recent development in transition metal-catalysed C–H olefination. Chem. Sci.2021 , 12, 2194-2215. [Link]

  • Myers, A. G. Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]

  • Wang, C.; Chen, Z.; Sun, J.; et al. Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer. Nat. Commun.2022 , 13, 179. [Link]

  • Kalsi, D.; Singh, V. K.; Sundararaju, B. Pd‐Catalyzed ortho‐C−H Olefination of Benzenesulfonamides Directed by 7‐Azaindole. Chem. Eur. J.2016 , 22 (48), 17142-17145. [Link]

  • Dai, H.-X.; Stepan, A. F.; Plummer, M. S.; Zhang, Y.-H.; Yu, J.-Q. Divergent C-H functionalizations directed by sulfonamide pharmacophores: late-stage diversification as a tool for drug discovery. J. Am. Chem. Soc.2011 , 133 (18), 7222-7225. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Chinchilla, R.; Nájera, C.; Yus, M. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Arkivoc. 2015 , 2015 (4), 19-47. [Link]

  • Daugulis, O.; Roane, J.; Tran, L. D. Pd(II)-Catalyzed Olefination of sp3 C–H Bonds. J. Am. Chem. Soc.2015 , 137 (30), 9574-9577. [Link]

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Literature review of N,N-Dimethylbenzylsulfamide and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N-Dimethylbenzylsulfamide and its Analogs: Synthesis, Biological Potential, and Future Perspectives

Foreword: The Untapped Potential of Substituted Sulfamides

In the vast landscape of medicinal chemistry, the sulfamide moiety (R₂NSO₂NR₂) has steadily gained recognition as a versatile and valuable functional group.[1][2][3] Often employed as a bioisosteric replacement for sulfonamides, ureas, or sulfamates, its unique electronic and structural properties offer a compelling platform for the design of novel therapeutics.[1][2] The tetrahedral sulfur center provides a three-dimensional scaffold for precise molecular recognition, while the two nitrogen atoms offer multiple points for substitution and diversity.[3] This guide delves into a specific, yet underexplored, member of this class: this compound. While direct literature on this exact compound is sparse, by examining its constituent parts—the sulfamide core, the N,N-dimethyl substitution, and the benzyl group—we can extrapolate a wealth of information from its analogs and related structures to build a comprehensive technical overview for researchers and drug development professionals. This document aims to serve as a foundational resource, synthesizing established principles of medicinal chemistry to illuminate the potential of this compound and its derivatives as a promising, yet nascent, area of therapeutic research.

The Sulfamide Core: A Privileged Scaffold in Medicinal Chemistry

The sulfamide functional group is an electron-rich moiety capable of forming multiple electrostatic interactions with biological targets, a key reason for its incorporation into therapeutic agents.[1][2] Its presence in clinically used drugs, such as the broad-spectrum antibiotic doripenem, underscores its pharmaceutical acceptability.[1][2] Unlike the more common sulfonamides (-SO₂NHR), sulfamides possess two nitrogen atoms attached to the central sulfur, allowing for a greater degree of structural and functional diversity through N-substitution. This variability can be exploited to fine-tune pharmacokinetic and pharmacodynamic properties. The sulfamide group is not merely a passive linker; its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry, are critical to its biological activity.

Sulfonamides, a closely related class, are known to exhibit a wide array of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6][7] This broad bioactivity spectrum is a strong indicator that sulfamides, including this compound, may possess similar therapeutic potential.

Synthesis and Chemical Landscape

The synthesis of sulfamides can be achieved through several established routes. A common and straightforward approach involves the reaction of a primary or secondary amine with sulfamoyl chloride or a related reactive sulfur species. For this compound, a plausible synthetic pathway would involve the reaction of benzylamine with N,N-dimethylsulfamoyl chloride in the presence of a suitable base to neutralize the HCl byproduct.

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Benzylamine Benzylamine Reaction Nucleophilic Substitution Benzylamine->Reaction Dimethylsulfamoyl_Chloride N,N-Dimethylsulfamoyl Chloride Dimethylsulfamoyl_Chloride->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of benzylamine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfamoyl Chloride: Slowly add a solution of N,N-dimethylsulfamoyl chloride (1.1 eq) in anhydrous DCM (5 mL) to the cooled reaction mixture dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Putative Biological Activities and Mechanisms of Action

While this compound itself has not been extensively studied, we can infer its potential biological activities by examining its structural analogs. The broader class of sulfonamides and sulfamides are known to target a variety of enzymes and receptors.

  • Antimicrobial Activity: Sulfonamides are classic antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[4][5] It is plausible that this compound and its analogs could exhibit similar properties.

  • Anticancer Activity: Many sulfonamide-containing compounds have demonstrated anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase, which is overexpressed in many tumors.[5][7]

  • Anti-inflammatory Activity: Certain sulfonamide derivatives have shown potent anti-inflammatory effects.[6]

  • Enzyme Inhibition: The sulfamide and sulfonamide moieties are known to interact with the active sites of various enzymes. For instance, N-benzyl-2-fluorobenzamide derivatives have been identified as dual inhibitors of EGFR and HDAC3.[8]

Potential Mechanism of Action: Carbonic Anhydrase Inhibition

G Compound This compound Analog Binding Coordination of Sulfamide to Zn²⁺ Compound->Binding CA_Enzyme Carbonic Anhydrase (CA) (e.g., CA IX) Active_Site Zinc Ion (Zn²⁺) in Active Site CA_Enzyme->Active_Site Active_Site->Binding Inhibition Inhibition of CA Activity Binding->Inhibition Downstream_Effect Disruption of pH Regulation in Tumor Cells Inhibition->Downstream_Effect Apoptosis Induction of Apoptosis Downstream_Effect->Apoptosis

Caption: Hypothetical mechanism of carbonic anhydrase inhibition.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be modulated by systematic structural modifications. The following table outlines potential SAR based on general principles observed in related compound classes.[7][9][10]

Molecular FragmentModificationPotential Impact on ActivityRationale
Benzyl Ring Substitution with electron-withdrawing groups (e.g., -NO₂, -CF₃)Increased potencyMay enhance binding affinity through favorable electronic interactions with the target protein.[5]
Substitution with electron-donating groups (e.g., -OCH₃, -CH₃)Altered selectivity or potencyCan influence the electronic properties and conformation of the molecule.
Introduction of heterocyclic ringsImproved pharmacokinetic properties or novel activitiesCan introduce new interaction points and affect solubility and metabolism.
N,N-Dimethyl Group Replacement with other alkyl groups (e.g., ethyl, propyl)Altered lipophilicity and steric hindranceCan impact cell permeability and binding pocket fit.
Incorporation into a cyclic structure (e.g., pyrrolidine, piperidine)Constrained conformationMay lead to increased binding affinity and selectivity by reducing the entropic penalty of binding.
Sulfamide Linker Replacement of the benzyl group with other aryl or alkyl groupsBroadly altered activity and target profileThe nature of the R group attached to the sulfamide nitrogen is a critical determinant of biological activity.

Future Perspectives and Research Directions

The field of this compound and its analogs is ripe for exploration. Future research should focus on several key areas:

  • Synthesis of Analog Libraries: A diverse library of analogs should be synthesized to systematically explore the structure-activity relationships.

  • Broad Biological Screening: These compounds should be screened against a wide range of biological targets, including various cancer cell lines, bacterial strains, and key enzymes.

  • Mechanism of Action Studies: For any active compounds, detailed mechanistic studies should be undertaken to identify their specific molecular targets and pathways of action.

  • Computational Modeling: Molecular docking and other in silico methods can be employed to predict binding modes and guide the design of more potent and selective analogs.[8]

Conclusion

This compound represents a promising, yet largely unexplored, chemical scaffold. By leveraging the extensive knowledge base of sulfamide and sulfonamide medicinal chemistry, a clear path for the investigation and development of this compound class emerges. The synthetic accessibility, coupled with the potential for a wide range of biological activities, makes this compound and its analogs an attractive area for future research in drug discovery. This guide provides a foundational framework to inspire and direct these future endeavors.

References

  • Reitz, A. B., & Smith, G. R. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008).
  • Reitz, A. B., & Smith, G. R. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006 – 2008).
  • Various Authors. (2009). The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). Multiple Sources.
  • Various Authors. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review.
  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Various Authors. (2019).
  • Various Authors. (2019).
  • Various Authors. (n.d.). Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives.
  • Various Authors. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances.
  • Various Authors. (2026).
  • Various Authors. (n.d.). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica.
  • Various Authors. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Synthesis, 55(15), 2353-2360.
  • Various Authors. (2016). Surface Parameters and Biological Activity of N-(3-(Dimethyl Benzyl Ammonio) Propyl) Alkanamide Chloride Cationic Surfactants. Journal of Surfactants and Detergents, 19, 501–510.
  • Various Authors. (2025). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. European Journal of Medicinal Chemistry.

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An In-Depth Technical Guide to the Physicochemical Characterization of N,N-Dimethylbenzylsulfamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylbenzylsulfamide is a molecule of interest within the broader class of sulfonamides, a chemical scaffold frequently employed in medicinal chemistry. The journey of any novel compound from initial synthesis to a potential therapeutic candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), as well as its formulation feasibility and shelf-life. This guide provides a comprehensive framework for the characterization of this compound, presenting a synthesis of in silico predictions with detailed, field-proven experimental protocols. It is designed not as a rigid template, but as a self-validating system of analysis, explaining the causal logic behind each methodological choice to empower researchers in their drug development endeavors.

Introduction: The Sulfonamide Scaffold and the Imperative of Profiling

The sulfonamide functional group is a cornerstone of modern drug discovery, found in a wide array of therapeutics including diuretics, anticonvulsants, and anti-inflammatory agents.[1][2] The benzylsulfamide subclass, in particular, offers a versatile scaffold for exploring new pharmacological activities.[3] this compound, with its distinct substitution pattern, represents a novel chemical entity whose potential is yet to be fully elucidated.

Before any meaningful biological evaluation can occur, a rigorous physicochemical profile must be established. This initial phase of characterization is a critical determinant of a compound's viability. Properties such as solubility, lipophilicity, and stability are not mere data points; they are predictors of a molecule's behavior in complex biological systems and dictate the strategic direction of its development. This document outlines the essential theoretical and experimental steps to build a robust physicochemical profile for this compound.

Molecular Structure and Predicted Physicochemical Properties

A foundational step in characterization involves calculating the theoretical properties of the molecule. These in silico predictions, derived from the compound's structure, provide essential benchmarks for subsequent experimental work. The structure of this compound is defined by a benzyl group and a dimethylamino group attached to the nitrogen atoms of a central sulfamide core.

The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is: CN(C)S(=O)(=O)NCc1ccccc1.

Using computational algorithms based on this structure, we can predict key physicochemical descriptors.[4][5]

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₉H₁₄N₂O₂SDefines the elemental composition.
Molecular Weight 214.28 g/mol Influences diffusion and transport across membranes.
cLogP (Octanol/Water) 1.25 - 1.45Predicts lipophilicity, affecting absorption, distribution, and toxicity.[6]
Topological Polar Surface Area (TPSA) 54.7 ŲEstimates the molecule's surface polarity, correlating with membrane permeability.
Aqueous Solubility (logS) -2.5 to -3.0Critical for absorption and bioavailability; low solubility is a major hurdle.[7]
pKa (Most Acidic) ~11-12 (Sulfamide N-H)Determines the ionization state at physiological pH, impacting solubility and receptor binding.[8][9]
Hydrogen Bond Donors 1Influences binding interactions and solubility.
Hydrogen Bond Acceptors 3Influences binding interactions and solubility.
Rotatable Bonds 4Relates to conformational flexibility and binding entropy.

Note: These values are computationally predicted and require experimental validation.

Synthesis and Structural Confirmation

A plausible and common route for the synthesis of N-substituted sulfamides involves the reaction of a corresponding sulfamoyl chloride with an amine.[1][10] For this compound, this would typically involve reacting N,N-dimethylsulfamoyl chloride with benzylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

Confirmation of the correct structure and assessment of purity are non-negotiable prerequisites for accurate physicochemical and biological testing. A combination of spectroscopic methods is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Would be expected to show distinct signals for the aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the methylene bridge protons (-CH₂-) adjacent to the sulfamide nitrogen, and a singlet for the six equivalent protons of the two N-methyl groups (-N(CH₃)₂).

    • ¹³C NMR : Would reveal signals for the unique carbons of the benzyl ring, the methylene carbon, and the N-methyl carbons.

  • Infrared (IR) Spectroscopy : The IR spectrum should prominently feature strong absorption bands characteristic of the sulfonyl group (O=S=O), typically appearing as two distinct stretches in the regions of ~1350-1310 cm⁻¹ (asymmetric) and ~1160-1140 cm⁻¹ (symmetric).

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) or similar soft ionization techniques would be used to confirm the molecular weight by identifying the molecular ion peak [M+H]⁺ or [M+Na]⁺.

Core Experimental Protocols and Scientific Rationale

The following sections detail the essential experimental workflows for determining the critical physicochemical properties of this compound. The causality behind each protocol is explained to provide a framework for troubleshooting and adaptation.

Aqueous Solubility Determination via the Shake-Flask Method

Rationale: Aqueous solubility is a master variable that influences everything from oral bioavailability to the feasibility of intravenous formulation. The "shake-flask" method is the gold-standard for determining equilibrium solubility due to its directness and reliability. The experiment is conducted at physiological pH (7.4) to mimic conditions in the blood and gut, providing a more biologically relevant value than solubility in pure water.

Step-by-Step Protocol:

  • Buffer Preparation : Prepare a 100 mM phosphate-buffered saline (PBS) solution and adjust the pH to 7.4.

  • Sample Preparation : Add an excess amount of this compound (enough to ensure a solid phase remains at equilibrium) to a known volume of the pH 7.4 buffer in a glass vial.

  • Equilibration : Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and solid states.

  • Phase Separation : After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solid settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid material.

  • Sampling : Carefully withdraw an aliquot of the clear supernatant. Extreme care must be taken not to disturb the solid pellet.

  • Quantification : Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation : Construct a calibration curve using standards of known concentration. Use this curve to determine the concentration in the sampled aliquot, which represents the equilibrium solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis prep_buffer Prepare pH 7.4 Buffer add_solid Add Excess Solid Compound to Buffer prep_buffer->add_solid shake Shake/Rotate at Constant Temp (24-48 hours) add_solid->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge sample Sample Supernatant centrifuge->sample quantify Quantify by HPLC-UV sample->quantify result Equilibrium Solubility quantify->result

Workflow for Equilibrium Solubility Determination.
Lipophilicity Assessment (logP) by RP-HPLC

Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of ADME properties.[6] A compound's octanol-water partition coefficient (logP) is the standard measure. While the shake-flask method is the gold standard, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a widely used, faster alternative that correlates well and requires less material.[8] The principle is that a more lipophilic compound will have a stronger affinity for the nonpolar stationary phase (e.g., C18) and thus will have a longer retention time.

Step-by-Step Protocol:

  • System Setup : Use a C18 analytical column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Standard Selection : Choose a set of 5-7 commercially available compounds with well-established logP values that span a range bracketing the expected logP of the test compound.

  • Standard Analysis : Inject each standard compound individually onto the HPLC system and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound like uracil.

  • Calculate Capacity Factor (k') : For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • Generate Calibration Curve : Plot the logarithm of the capacity factor (log k') for each standard against its known logP value. Perform a linear regression to generate a calibration curve.

  • Test Compound Analysis : Inject this compound onto the same HPLC system under identical conditions and record its retention time.

  • logP Calculation : Calculate the log k' for this compound. Using the equation from the linear regression of the calibration curve, interpolate the logP value for the test compound.

G cluster_cal Calibration cluster_test Test Compound select_std Select Standards (Known logP values) inject_std Inject Standards via HPLC select_std->inject_std get_tr Record Retention Times (tR) inject_std->get_tr calc_k Calculate log k' get_tr->calc_k plot Plot log k' vs. logP calc_k->plot interpolate Interpolate logP from Calibration Curve plot->interpolate inject_test Inject this compound get_tr_test Record Retention Time inject_test->get_tr_test calc_k_test Calculate log k' get_tr_test->calc_k_test calc_k_test->interpolate

RP-HPLC Workflow for logP Determination.
Chemical Stability Assessment via Forced Degradation

Rationale: A drug candidate must be stable enough to survive storage, formulation, and administration. Forced degradation (or stress testing) studies are designed to intentionally degrade the compound to identify likely degradation pathways, establish the intrinsic stability of the molecule, and develop stability-indicating analytical methods. The conditions used are harsher than those expected during storage to accelerate degradation.

Step-by-Step Protocol:

  • Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions : Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis : Add 0.1 M HCl.

    • Base Hydrolysis : Add 0.1 M NaOH.

    • Oxidation : Add 3% H₂O₂.

    • Thermal : Store the solution at 60-80°C.

    • Photolytic : Expose the solution to a calibrated light source (e.g., ICH option 2: near UV). A control sample should be wrapped in foil.

  • Incubation : Store the vials under their respective conditions for a defined period (e.g., 24, 48, or 72 hours).

  • Neutralization/Quenching : For acid/base samples, neutralize with an equimolar amount of base/acid.

  • Analysis : Analyze all samples (including a time-zero, unstressed control) by a suitable analytical method, typically RP-HPLC with a photodiode array (PDA) detector. The PDA detector is crucial as it can help determine if new peaks (degradants) have co-eluted with the parent peak by assessing peak purity.

  • Evaluation : Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the parent compound remaining. Identify and quantify major degradation products.

G cluster_stress Stress Conditions start Prepare Stock Solution of Compound acid Acid (HCl) start->acid base Base (NaOH) start->base oxid Oxidative (H₂O₂) start->oxid heat Thermal (60°C) start->heat light Photolytic (UV/Vis) start->light analysis Analyze All Samples by HPLC-PDA acid->analysis base->analysis oxid->analysis heat->analysis light->analysis evaluation Evaluate Peak Purity, Quantify Degradants, Determine Degradation Pathway analysis->evaluation result Stability Profile evaluation->result

Forced Degradation Study Workflow.

Conclusion

The successful development of this compound, or any novel chemical entity, is contingent upon a methodical and early assessment of its core physicochemical properties. The framework presented in this guide, which integrates computational prediction with robust, validated experimental protocols, provides a clear pathway for this characterization. By understanding not just what to measure but why each parameter is critical and how to measure it reliably, researchers can make informed, data-driven decisions. This approach mitigates late-stage development risks, optimizes resource allocation, and ultimately accelerates the journey of promising molecules from the laboratory bench to potential clinical impact.

References

  • Akıncıoğlu, A., Akbaba, Y., Göçer, H., Göksu, S., Gülçin, İ. (2014). Neuropharmacological Investigation of N-Benzylsulfamides. Journal of Medicinal Chemistry.
  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs Application Note. [Link]

  • Gao, Y., Geng, L. D. (2012). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese New Drugs Journal. [Link]

  • Lattmann, E., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. [Link]

  • Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in Molecular Biology. [Link]

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Application Note. [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • Sławiński, J., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. [Link]

  • ResearchGate. (n.d.). Benzylic sulfonamides in drug discovery. Scientific Diagram. [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. Chemaxon Docs. [Link]

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A Technical Guide to the Solubility of N,N-Dimethylbenzylsulfamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylbenzylsulfamide is a sulfamide derivative of interest in various chemical and pharmaceutical research domains. A fundamental understanding of its solubility in common organic solvents is critical for its synthesis, purification, formulation, and analytical characterization. This technical guide addresses the current gap in publicly available solubility data for this compound. In lieu of established data, this document provides a robust framework for researchers to predict and experimentally determine the solubility of this compound. It combines theoretical principles of solubility with detailed, field-proven experimental protocols, enabling scientists to generate reliable and reproducible solubility data. This guide is structured to provide both predictive insights based on molecular structure and a practical, step-by-step approach for laboratory determination.

Introduction to this compound and Solubility Principles

This compound (CAS No. 4726-01-6) is an organic compound with the molecular formula C₉H₁₄N₂O₂S and a molecular weight of 214.28 g/mol .[1] Its structure features a benzyl group and a dimethyl-substituted sulfamide moiety. The presence of both nonpolar (benzyl ring) and polar (sulfamide group) characteristics suggests a nuanced solubility profile across different organic solvents.

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The key structural features of this compound influencing its solubility are:

  • Sulfamide Group (-SO₂N₂-): This is a polar functional group capable of acting as a hydrogen bond acceptor at its oxygen and nitrogen atoms. This polarity enhances solubility in polar solvents.

  • N,N-dimethyl Substitution: The two methyl groups on one of the nitrogen atoms prevent hydrogen bond donation from that nitrogen, which can influence interactions with protic solvents.

  • Benzyl Group (C₆H₅CH₂-): This aromatic group is nonpolar and contributes to the molecule's lipophilicity, favoring solubility in less polar organic solvents.

Based on this structure, this compound is expected to exhibit moderate to good solubility in a range of polar aprotic and some polar protic solvents.

Predictive Framework for Solubility

While experimental determination is the gold standard, a predictive assessment can guide solvent selection.[3] By analyzing the properties of common organic solvents, researchers can hypothesize which are most likely to be effective.

Table 1: Properties of Common Organic Solvents for Solubility Screening

SolventTypePolarity IndexBoiling Point (°C)Notes on Potential Interaction
HexaneNonpolar0.169Low solubility expected due to high polarity mismatch.
TolueneNonpolar (Aromatic)2.4111Potential for some solubility due to π-π stacking with the benzyl ring.
DichloromethanePolar Aprotic3.140Likely to be a good solvent due to its ability to interact with both polar and nonpolar regions.
AcetonePolar Aprotic5.156Good solubility is predicted due to its strong dipole moment.
Ethyl AcetatePolar Aprotic4.477Expected to be a good solvent.
IsopropanolPolar Protic3.982Moderate to good solubility is expected; can act as a hydrogen bond donor and acceptor.
EthanolPolar Protic4.378Good solubility is predicted due to its polarity and hydrogen bonding capability.
MethanolPolar Protic5.165High solubility is predicted due to its high polarity.
N,N-Dimethylformamide (DMF)Polar Aprotic6.4153Very high solubility is expected due to structural similarities (N,N-dimethyl group) and high polarity.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2189Very high solubility is expected due to its strong polar nature.

Solvent property data compiled from various sources.[4][5][6][7][8]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[9][10] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature. The following protocol outlines the workflow for determining the solubility of this compound.

Core Experimental Workflow: Shake-Flask Method

The overall process involves creating a saturated solution, separating the undissolved solid, and then quantifying the concentration of the dissolved solute in the supernatant.

G A Add excess this compound to a known volume of solvent in a sealed vial. B Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. A->B C Allow solid to settle. B->C D Withdraw an aliquot of the supernatant. Filter through a 0.22 µm syringe filter. C->D E Dilute the filtered supernatant with a suitable mobile phase or solvent. D->E F Analyze by a validated analytical method (e.g., HPLC or Gravimetric Analysis). E->F

Caption: Experimental workflow for solubility determination.

Detailed Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (solid, pure)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. Causality: Adding excess solid ensures that the solution will become saturated, which is the definition of thermodynamic solubility.[11]

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for 24 to 48 hours. Causality: Prolonged agitation at a constant temperature is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[9] A visual confirmation of excess undissolved solid should be made at the end of the equilibration period.

  • Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtered solution into a clean vial. Causality: Filtration is a critical step to remove all undissolved microscopic particles, which would otherwise lead to an overestimation of solubility.[12]

Quantification of Solute Concentration

Once the saturated solution is prepared and filtered, the concentration of this compound must be accurately determined. Two robust methods are presented here.

This is the preferred method for its sensitivity and specificity, especially for lower solubility values.[13][14]

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent or mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) of >0.99.

  • Sample Analysis: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Injection and Calculation: Inject the diluted sample into the HPLC and record the peak area. Use the calibration curve to determine the concentration of the diluted sample.

  • Final Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

Solubility (mg/mL) = Concentration from Curve (mg/mL) x Dilution Factor

This method is simpler but less sensitive and best suited for compounds with relatively high solubility. It relies on evaporating the solvent and weighing the residual solute.[11][15][16]

Protocol:

  • Initial Weighing: Accurately weigh a clean, dry evaporating dish (W₁).

  • Sample Addition: Pipette a precise volume (e.g., 1.0 mL) of the filtered supernatant into the pre-weighed evaporating dish and weigh it again (W₂).

  • Evaporation: Place the dish in a fume hood or under a gentle stream of nitrogen to slowly evaporate the solvent. For high-boiling point solvents like DMSO or DMF, a vacuum oven at a moderate temperature may be required.

  • Drying and Final Weighing: Once the solvent is fully evaporated, dry the dish in an oven at a temperature below the compound's melting point (m.p. 70-72 °C) until a constant weight is achieved.[1] Cool the dish in a desiccator and weigh it (W₃).

  • Calculation:

    • Weight of solute = W₃ - W₁

    • Weight of solvent = W₂ - W₃

    • Solubility is typically expressed as mg of solute per mL of solvent. The volume of the solvent can be calculated from its weight and density.

Solubility (mg/mL) = (W₃ - W₁) / Volume of solvent (mL)

Data Presentation

Quantitative solubility data obtained from the experimental work should be summarized for clear comparison.

Table 2: Experimentally Determined Solubility of this compound at 25°C (Template)

SolventQuantification MethodSolubility (mg/mL)Solubility (mol/L)Qualitative Assessment
e.g., Acetonee.g., HPLC
e.g., Ethanole.g., HPLC
e.g., Toluenee.g., Gravimetric
e.g., Dichloromethanee.g., HPLC

Conclusion

While published solubility data for this compound is scarce, this guide provides the necessary theoretical and practical framework for researchers to confidently determine this crucial physicochemical property. By combining a predictive analysis based on molecular structure with the rigorous and reliable shake-flask experimental method, scientists in drug development and chemical research can generate the high-quality data needed to advance their work. The choice between HPLC and gravimetric analysis for quantification will depend on the expected solubility range and available instrumentation.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
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An In-depth Technical Guide to the Thermal Stability and Decomposition of N,N-Dimethylbenzylsulfamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability and decomposition pathways of N,N-Dimethylbenzylsulfamide. Given the limited specific experimental data for this compound in public literature, this document establishes a predictive and methodological guide based on the known behavior of analogous structures, including sulfamides, sulfonamides, and N-benzyl compounds. It is designed for researchers, chemists, and drug development professionals, offering detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), hypothesized decomposition mechanisms, and a discussion of potential degradation products. The aim is to equip scientists with the necessary tools and theoretical foundation to rigorously characterize the thermal properties of this compound and ensure its safe handling, storage, and application.

Introduction: The Need for Thermal Characterization

This compound is a molecule of interest featuring a sulfamide core, a disubstituted amine, and a benzyl group. While its direct applications are not widely documented, its structural motifs are present in various biologically active compounds and agrochemical metabolites. For instance, the closely related N,N-dimethyl-N'-p-tolylsulfamide is a known metabolite of the fungicide tolylfluanid[1][2].

The thermal stability of any chemical compound is a critical parameter that dictates its viability for manufacturing, formulation, and storage. For drug development professionals, understanding the decomposition temperature and the nature of the degradation products is paramount for:

  • Safety: Preventing runaway reactions or the formation of toxic byproducts during synthesis, purification, or storage at elevated temperatures.

  • Purity & Stability: Defining acceptable storage conditions and shelf-life.

  • Process Development: Establishing safe operating limits for processes like drying, milling, or melt extrusion.

This guide provides the scientific rationale and actionable protocols to investigate these critical properties for this compound.

Predicted Physicochemical Properties

While experimental data is scarce, key physicochemical properties can be predicted based on its structure. A summary is presented below.

PropertyPredicted Value / InformationSource
Molecular Formula C₉H₁₄N₂O₂S-
Molecular Weight 214.29 g/mol PubChem
General Class Sulfamide-
Structural Analogs N,N-dimethyl-N'-phenylsulfamide, N,N-dimethyl-N'-p-tolylsulfamide[1][3]

Methodologies for Thermal Stability Assessment

To empirically determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach. The following workflow is recommended.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Product Identification cluster_2 Phase 3: Data Interpretation A Sample Preparation (this compound, 5-10 mg) B TGA Analysis (Ramp 10 °C/min to 500 °C under N₂) A->B C DSC Analysis (Ramp 10 °C/min to decomposition) A->C D TGA-MS Analysis (Correlate mass loss with evolved gas m/z) B->D If mass loss is observed E Pyrolysis-GC-MS (Identify specific organic fragments) C->E If thermal event is detected F Determine Onset Temperature (Tₒ) D->F G Propose Decomposition Mechanism E->G H Establish Safe Handling & Storage Limits F->H G->H

Caption: Recommended experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA): Protocol & Rationale

TGA measures the change in mass of a sample as a function of temperature. It is the primary tool for determining the temperature at which a material begins to decompose.

Objective: To determine the onset temperature of decomposition and quantify mass loss events.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5–10 mg of this compound into a standard TGA pan (e.g., aluminum or platinum).

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen (N₂), at a flow rate of 50–100 mL/min.

    • Causality: An inert atmosphere is crucial to study the inherent thermal stability of the molecule. Using an oxidative atmosphere (like air or O₂) would introduce oxidation reactions, complicating the interpretation of the decomposition profile.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above any expected decomposition (e.g., 500 °C).

  • Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.

    • Causality: This rate provides a good balance between resolution and experimental time. Slower rates (e.g., 2-5 °C/min) can provide better separation of overlapping thermal events, while faster rates can be used for kinetic studies but may shift the apparent decomposition temperature higher.

  • Data Analysis: Plot the mass (%) versus temperature (°C). The onset temperature of decomposition (Tₒ) is determined from the intersection of the baseline tangent with the tangent of the mass loss curve. The first derivative of this curve (DTG) shows the temperature of the maximum rate of mass loss (Tₘₐₓ).

Differential Scanning Calorimetry (DSC): Protocol & Rationale

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects endothermic (melting) and exothermic (decomposition) events.

Objective: To identify melting point and the energetic nature (endothermic/exothermic) of decomposition.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., Indium).

  • Sample Preparation: Accurately weigh 2–5 mg of this compound into a hermetically sealed aluminum pan.

    • Causality: Hermetic sealing is critical to contain any volatile decomposition products and prevent mass loss, which would interfere with the heat flow measurement. It also builds pressure within the pan, which can affect decomposition temperatures.

  • Atmosphere: Maintain an inert nitrogen (N₂) purge gas flow over the sensor.

  • Thermal Program: Heat the sample from ambient temperature to the final decomposition temperature identified by TGA, using the same heating rate (10 °C/min) for direct comparison.

  • Data Analysis: Plot heat flow (W/g) versus temperature (°C). Identify the endothermic peak corresponding to the melting point and any subsequent exothermic peaks, which are indicative of decomposition. A sharp, significant exotherm signals a high-energy decomposition event that requires careful safety consideration.

Anticipated Thermal Decomposition Profile & Mechanisms

Based on the structure of this compound and literature on related compounds, several decomposition pathways can be hypothesized. The primary bond cleavages are likely to occur at the weakest points in the molecule under thermal stress.

G cluster_A Pathway A: Benzylic C-N Cleavage cluster_B Pathway B: S-N Cleavage (Benzylamine side) cluster_C Pathway C: S-N Cleavage (Dimethylamine side) compound This compound node_A1 Benzyl Radical compound->node_A1 Homolysis node_A2 Dimethylsulfamoyl Radical compound->node_A2 Homolysis node_B1 Benzylamine compound->node_B1 Homolysis node_B2 Dimethylaminosulfonyl Radical compound->node_B2 Homolysis node_C1 Dimethylamine compound->node_C1 Homolysis node_C2 N-Benzylsulfamoyl Radical compound->node_C2 Homolysis Toluene Toluene node_A1->Toluene further reactions Bibenzyl Bibenzyl node_A1->Bibenzyl further reactions SO2 SO2 node_B2->SO2 extrusion

Caption: Hypothesized initial homolytic cleavage pathways.

  • Pathway A: Benzylic C-N Bond Cleavage: The benzyl-nitrogen bond is often susceptible to homolytic cleavage due to the resonance stabilization of the resulting benzyl radical. Pyrolysis of various benzyl compounds is known to produce toluene as a major product. This pathway would generate a benzyl radical and a dimethylsulfamoyl radical . The benzyl radicals could subsequently abstract hydrogen to form toluene or dimerize to form bibenzyl.

  • Pathway B & C: Sulfur-Nitrogen Bond Cleavage: The S-N bonds of the sulfamide core are also potential points of failure.

    • Cleavage of the S-N(benzyl) bond (Pathway B) would yield benzylamine and a dimethylaminosulfonyl radical .

    • Cleavage of the S-N(dimethyl) bond (Pathway C) would yield dimethylamine and an N-benzylsulfamoyl radical . Studies on the thermal decomposition of N,N-dialkoxyamides show a preference for homolysis at the nitrogen-heteroatom bond, supporting the possibility of radical formation at the sulfamide core[4].

  • SO₂ Extrusion: A common degradation pathway for sulfonyl-containing compounds is the elimination of sulfur dioxide (SO₂)[5]. This could occur as a secondary decomposition step following initial S-N bond cleavage.

Identification of Decomposition Products

To confirm the proposed mechanisms, the evolved gases and degradation residues must be identified. Hyphenated techniques are indispensable for this task.

  • TGA-MS (Thermogravimetric Analysis-Mass Spectrometry): This technique directly couples the gas outlet of the TGA to a mass spectrometer[6][7]. As the sample loses mass, the evolved gases are immediately ionized and detected. This allows for the correlation of specific mass loss events with the mass-to-charge ratio (m/z) of the evolved species. For this compound, one would expect to detect signals corresponding to:

    • SO₂ (m/z 64)

    • Dimethylamine (m/z 45)

    • Fragments of benzylamine/toluene (e.g., m/z 91 for the tropylium ion)

  • Py-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry): In this method, the sample is rapidly heated (pyrolyzed) and the resulting fragments are separated by a gas chromatograph before being identified by a mass spectrometer. This provides much higher resolution for complex mixtures of organic products. It would be the ideal technique to definitively identify and separate larger fragments like toluene, benzylamine, bibenzyl, and styrene [8].

Safety, Handling, and Storage Recommendations

While specific toxicity data for this compound is not available, prudent safety measures should be adopted based on its structural components.

  • Handling: Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or potential vapors.

  • Thermal Hazards: The DSC analysis is critical for identifying any strong exothermic decomposition. A large, sharp exotherm indicates a rapid release of energy, which could pose a risk of over-pressurization or thermal runaway in a sealed container or large-scale reaction. Until such data is available, avoid heating the material in sealed vessels, especially in large quantities.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. Based on the stability of related sulfonamides, the compound is likely stable at ambient temperatures but should be protected from prolonged exposure to high heat[9].

  • Decomposition Products: The potential decomposition products include irritating gases like sulfur dioxide and amines. All thermal experiments should be conducted in a well-ventilated environment, preferably with the instrument exhaust vented into a fume hood.

Conclusion

This guide outlines a robust, scientifically-grounded strategy for the comprehensive thermal analysis of this compound. By employing a systematic workflow of TGA, DSC, and hyphenated mass spectrometry techniques, researchers can determine its decomposition temperature, energetic profile, and degradation pathways. The proposed mechanisms, based on established principles from analogous sulfamides and N-benzyl compounds, provide a strong theoretical framework for interpreting experimental results. This detailed characterization is an indispensable step for ensuring the safe and effective use of this compound in any research or development setting.

References

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Exploring the Reactivity of the Sulfamide Group in N,N-Dimethylbenzylsulfamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Sulfamide Moiety in Modern Chemistry

The sulfonamide functional group, R−S(=O)₂−NR₂, is a cornerstone of modern medicinal chemistry and a versatile tool in organic synthesis.[1] Its rigid three-dimensional structure and favorable physicochemical properties have led to its incorporation into a vast array of pharmaceuticals, including antibacterial, anticancer, and anti-inflammatory agents.[2][3][4] While often considered a metabolically stable and relatively unreactive endpoint in a synthetic sequence, the sulfamide group possesses a rich and nuanced reactivity that can be harnessed for further molecular elaboration.[5]

This guide provides an in-depth exploration of this reactivity, using N,N-Dimethylbenzylsulfamide as a central case study. We will dissect the fundamental electronic properties of the sulfamide core, detail key transformations, and provide field-proven experimental protocols. Our focus will be on the causality behind experimental choices, offering insights for researchers, scientists, and drug development professionals seeking to leverage sulfamide chemistry in their work. We begin by examining the synthesis of our model compound, a critical first step in any reactivity study.

Synthesis and Characterization of this compound

The construction of the sulfamide bond is most classically achieved via the reaction of a sulfonyl chloride with a suitable amine.[1] In the case of a trisubstituted sulfamide like this compound, a common and efficient route involves the coupling of an amine with a sulfamoyl chloride. This approach provides a direct and high-yielding pathway to the target compound.

The synthesis workflow is depicted below. The core of the reaction is the nucleophilic attack of benzylamine on the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride. A tertiary amine base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine and halt the reaction.[2][6]

cluster_reactants Starting Materials cluster_workup Workup & Purification cluster_product Final Product & Analysis amine Benzylamine reaction Reaction Setup (0°C to Room Temp) amine->reaction chloride N,N-Dimethylsulfamoyl Chloride chloride->reaction base Triethylamine (Base) base->reaction solvent DCM (Solvent) solvent->reaction wash Aqueous Wash (1M HCl, NaHCO₃, Brine) reaction->wash Reaction Completion dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography dry->purify product This compound purify->product Pure Fractions analysis Characterization (TLC, NMR, MS) product->analysis cluster_pathways N-Functionalization Pathways start Secondary Sulfamide (R-SO₂-NH-R') anion Sulfonamidate Anion [R-SO₂-N⁻-R'] start->anion Deprotonation alkylation N-Alkylation anion->alkylation arylation N-Arylation anion->arylation product_alk N-Alkylated Sulfamide (R-SO₂-NR'R'') alkylation->product_alk product_ar N-Arylated Sulfamide (R-SO₂-NR'Ar) arylation->product_ar base Base (e.g., K₂CO₃, Cs₂CO₃) base->anion alkyl_halide Alkylating Agent (e.g., R''-X) alkyl_halide->alkylation aryl_source Arylating Agent (e.g., Ar-B(OH)₂ + Cu catalyst) aryl_source->arylation

Sources

Methodological & Application

Application Notes: N,N-Dimethylbenzylsulfamide as a Versatile Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. Amines, due to their inherent nucleophilicity and basicity, often require temporary masking to ensure compatibility with various reaction conditions. This guide introduces N,N-Dimethylbenzylsulfamide as a robust and versatile protecting group for primary and secondary amines. We delve into the rationale behind its use, drawing parallels with classic sulfonamide protectors, while highlighting the unique advantages conferred by its structure. Detailed, field-tested protocols for both the installation (protection) and cleavage (deprotection) of the this compound group are provided, supported by mechanistic insights and comparative data. This document is intended for researchers, chemists, and process development professionals seeking reliable and orthogonal strategies for amine protection in complex molecular architectures.

Introduction: The Imperative of Amine Protection

The amino group is a cornerstone of functionality in pharmaceuticals, agrochemicals, and materials science. However, its reactivity can be a double-edged sword. The lone pair of electrons on the nitrogen atom renders amines both basic and nucleophilic, making them susceptible to a wide array of unintended reactions. Protecting groups serve as temporary shields, moderating this reactivity and allowing chemists to perform transformations on other parts of a molecule without interference.[1][2]

An ideal protecting group should be:

  • Easy and efficient to install.

  • Stable to a wide range of reaction conditions.

  • Readily and selectively removed under mild conditions that do not affect the rest of the molecule.

Sulfonamides have long been employed for this purpose, prized for their exceptional stability.[3] However, this robustness can also be a significant drawback, often requiring harsh deprotection conditions (e.g., strong acids or dissolving metal reductions) that are incompatible with sensitive substrates.[4] This guide explores this compound, a protecting group designed to balance the stability of a sulfamide with milder, more versatile cleavage options.

Scientific Rationale: Why this compound?

The this compound group combines two key structural motifs to create a highly effective protecting strategy:

  • The Sulfamide Core: Like traditional sulfonamides, the sulfamide group significantly attenuates the nucleophilicity and basicity of the protected amine. The potent electron-withdrawing effect of the sulfonyl group (SO₂) delocalizes the nitrogen's lone pair, rendering it far less reactive.[1]

  • The N-Benzyl Group: The benzyl (Bn) group is a classic protecting group in its own right, renowned for its stability to a broad range of conditions yet its susceptibility to clean removal via catalytic hydrogenolysis.[5]

  • The N,N-Dimethyl Group: These groups provide steric bulk around the sulfur atom and can influence the electronic properties and conformational rigidity of the sulfamide linkage.

This trifecta of features results in a protected amine that is highly stable, yet can be deprotected through at least two distinct, orthogonal pathways: reductive cleavage of the N-S bond or hydrogenolysis of the C-N benzyl bond. This orthogonality is a critical advantage in complex syntheses, allowing for selective deprotection in the presence of other protecting groups.

Data Presentation: Comparative Properties
PropertyBoc-AmineCbz-AmineTosyl-Amine(BnMe₂N)SO₂-Amine
Protection Method Boc₂O, baseCbz-Cl, baseTs-Cl, base(BnMe₂N)SO₂Cl, base
Stability (Acid) LabileStableVery StableExpected to be Very Stable
Stability (Base) StableStableVery StableExpected to be Very Stable
Stability (H₂, Pd/C) StableLabileStableLabile (C-N Cleavage)
Stability (Reductants) StableStableLabile (e.g., Na/NH₃)Labile (N-S Cleavage)
Primary Deprotection Strong Acid (TFA)HydrogenolysisStrong Acid, ReductiveHydrogenolysis or Reductive Cleavage

Experimental Protocols & Methodologies

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Protection of a Primary Amine

This protocol details the formation of the this compound derivative from a generic primary amine (R-NH₂). The key reagent, N,N-dimethylbenzylsulfamoyl chloride, can be prepared by treating N,N-dimethylbenzylamine with sulfuryl chloride.

Objective: To protect a primary amine using N,N-dimethylbenzylsulfamoyl chloride.

Materials:

  • Primary Amine (R-NH₂) (1.0 eq)

  • N,N-Dimethylbenzylsulfamoyl Chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.

  • Reagent Addition: Dissolve N,N-dimethylbenzylsulfamoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure protected amine.

Causality Note: The use of a non-nucleophilic base like triethylamine is critical. It acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary amine as a nucleophile.[1]

Protocol 2: Deprotection via Catalytic Hydrogenolysis

This method leverages the benzyl group for a mild and clean deprotection, leaving the core sulfamide structure intact initially, which may then hydrolyze. The primary advantage is its orthogonality to acid- or base-labile groups.

Objective: To cleave the benzyl C-N bond, liberating the N,N-dimethylsulfamide-protected amine.

Materials:

  • Protected Amine ((BnMe₂N)SO₂-NHR) (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

  • Celite®

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the protected amine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation (e.g., a thick-walled round-bottom flask or a Parr shaker vessel).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle it in an inert atmosphere or add it to the solvent carefully.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with H₂. Repeat this cycle three times to ensure an inert atmosphere. For higher pressures, use a Parr apparatus (e.g., 40 psi H₂).[5]

  • Reaction: Stir the mixture vigorously at room temperature for 4-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (MeOH or EtOH).

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product is the debenzylated sulfamide, which can be used as is or subjected to further hydrolysis if the free amine is desired.

Causality Note: The palladium surface catalyzes the cleavage of the benzylic C-N bond by molecular hydrogen. Vigorous stirring is essential to ensure efficient mass transfer of the hydrogen gas to the catalyst surface.[6]

Protocol 3: Deprotection via Reductive N-S Bond Cleavage

This protocol targets the sulfamide N-S bond, offering an alternative deprotection pathway for molecules that may be sensitive to hydrogenation (e.g., containing alkenes or alkynes).

Objective: To reductively cleave the N-S bond to liberate the free amine.

Materials:

  • Protected Amine ((BnMe₂N)SO₂-NHR) (1.0 eq)

  • Lithium metal or Sodium metal

  • Anhydrous Liquid Ammonia (NH₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium Chloride (NH₄Cl) (solid)

Step-by-Step Procedure:

  • Reaction Setup: Assemble a three-neck flask with a dry ice/acetone condenser and an inlet for ammonia gas. Under an inert atmosphere, add anhydrous THF to the flask.

  • Condensing Ammonia: Cool the condenser to -78 °C and condense liquid ammonia into the flask until the desired volume is reached.

  • Substrate Addition: Dissolve the protected amine in a minimal amount of anhydrous THF and add it to the liquid ammonia solution.

  • Reduction: Carefully add small pieces of lithium or sodium metal to the stirred solution until a persistent deep blue color is observed, indicating the presence of solvated electrons.

  • Reaction: Stir the reaction at -78 °C for 1-2 hours, or until TLC analysis shows consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride until the blue color disappears.

  • Evaporation: Remove the cold bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Workup and Extraction: Add water to the remaining residue and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over MgSO₄, and concentrate to yield the crude amine, which can be further purified.

Causality Note: This dissolving metal reduction (Birch reduction conditions) generates solvated electrons, which are powerful reducing agents capable of cleaving the relatively strong N-S bond of the sulfamide.[1][7][8]

Visualization of Workflows

Protection Workflow

Protection cluster_reactants Reactants Amine Primary Amine (R-NH₂) Protected Protected Amine Amine->Protected + Reagent, Base Reagent N,N-Dimethylbenzyl- sulfamoyl Chloride Reagent->Protected Base Base (TEA) in DCM, 0°C Base->Protected

Caption: Workflow for amine protection.

Orthogonal Deprotection Pathways

Deprotection cluster_path1 Pathway 1: Hydrogenolysis cluster_path2 Pathway 2: Reductive Cleavage Protected Protected Amine ((BnMe₂N)SO₂-NHR) Cond1 H₂, 10% Pd/C MeOH, rt Protected->Cond1 Cond2 Li or Na liq. NH₃, -78°C Protected->Cond2 Prod1 Debenzylated Sulfamide (Me₂NSO₂-NHR) Cond1->Prod1 Prod2 Free Amine (R-NH₂) + Side Products Cond2->Prod2

Caption: Orthogonal deprotection strategies.

Conclusion and Outlook

The this compound group represents a valuable addition to the synthetic chemist's toolkit for amine protection. It successfully marries the high stability characteristic of sulfonamides with the versatile and mild deprotection options afforded by the benzyl group. The ability to choose between hydrogenolytic C-N cleavage and reductive N-S cleavage provides crucial orthogonality for complex synthetic campaigns. The protocols detailed herein offer reliable and reproducible methods for the application of this protecting group, empowering researchers to tackle challenging synthetic targets with greater efficiency and control.

References

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC. PubMed Central. Available at: [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides | Inorganic Chemistry. Inorganic Chemistry. Available at: [Link]

  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ResearchGate. Available at: [Link]

  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. Available at: [Link]

  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Semantic Scholar. Available at: [Link]

  • Protecting Groups for Amines: Sulfonamides. YouTube. Available at: [Link]

  • Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids - PMC. NIH. Available at: [Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. ResearchGate. Available at: [Link]

Sources

The Strategic Application of N,N-Dimethylbenzylsulfamide in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications of N,N-Dimethylbenzylsulfamide as a versatile building block in the synthesis of pharmaceutical intermediates. While not a ubiquitously cited reagent, its structure suggests strategic utility, particularly as a mono-protected diamine surrogate for the construction of complex sulfonamides and related scaffolds. This guide will elucidate the underlying chemical principles, provide detailed experimental protocols for its synthesis and subsequent derivatization, and offer insights into its practical application.

Introduction: The Rationale for this compound in Modern Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutics including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[1][2] The synthesis of structurally diverse sulfonamide libraries often requires precise control over the substitution pattern on the nitrogen atoms. This compound, with its differentially substituted nitrogen atoms—one fully substituted with methyl groups and the other bearing a labile benzyl protecting group—presents an attractive platform for sequential functionalization.

The benzyl (Bn) group is a widely utilized protecting group for amines due to its general stability to a range of reaction conditions and its susceptibility to removal under mild, reductive conditions.[3][4] This guide will explore the utility of this compound as a synthetic intermediate, focusing on its preparation and its role in the synthesis of unsymmetrical sulfamides, which are of growing interest in medicinal chemistry.[5]

Synthesis of this compound

The synthesis of this compound can be readily achieved through the reaction of N,N-dimethylsulfamoyl chloride with benzylamine. The presence of a non-nucleophilic base is crucial to scavenge the hydrochloric acid generated during the reaction, thereby preventing the protonation and deactivation of the benzylamine nucleophile.[6]

Experimental Protocol: Synthesis of this compound

Materials:

  • N,N-dimethylsulfamoyl chloride

  • Benzylamine

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 eq).

  • Dissolve the benzylamine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.2 eq) to the cooled solution and stir for 5 minutes.

  • In a separate flask, prepare a solution of N,N-dimethylsulfamoyl chloride (1.1 eq) in anhydrous DCM.

  • Add the N,N-dimethylsulfamoyl chloride solution dropwise to the stirring benzylamine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

  • Quench the reaction by the addition of deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess benzylamine and triethylamine), saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Table 1: Reagent Stoichiometry for the Synthesis of this compound

ReagentMolar Eq.Molecular Weight ( g/mol )
Benzylamine1.0107.15
N,N-dimethylsulfamoyl chloride1.1143.59
Triethylamine1.2101.19

Application in the Synthesis of a Disubstituted Sulfonamide Intermediate

The primary synthetic utility of this compound lies in the selective removal of the benzyl group to reveal a primary amine, which can then be further functionalized. This two-step sequence allows for the controlled introduction of different substituents on the two nitrogen atoms of the sulfamide core.

Workflow for the Synthesis of a Disubstituted Sulfonamide

workflow cluster_synthesis Synthesis of this compound cluster_deprotection Deprotection cluster_functionalization Functionalization start Benzylamine + N,N-Dimethylsulfamoyl Chloride product This compound start->product Et3N, DCM deprotection N-Debenzylation product->deprotection H2, Pd/C intermediate N,N-Dimethylsulfamide (amine intermediate) deprotection->intermediate functionalization Acylation / Alkylation intermediate->functionalization R-COCl or R-X final_product Target Pharmaceutical Intermediate functionalization->final_product reaction_mechanism cluster_reaction Acylation Reaction amine H₂N-SO₂-N(CH₃)₂ (N,N-Dimethylsulfamide Intermediate) ts Transition State amine->ts Nucleophilic Attack acyl_chloride R-COCl (Acyl Chloride) acyl_chloride->ts product R-CO-NH-SO₂-N(CH₃)₂ (N-Acyl-N',N'-dimethylsulfamide) ts->product Elimination of Cl⁻ hcl HCl

Sources

Navigating the Synthesis of N,N-Dimethylbenzylsulfamide Derivatives: A Guide to Feasible Alkylation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery and organic synthesis, the functionalization of molecules like N,N-Dimethylbenzylsulfamide is a critical step in the development of novel therapeutic agents and functional materials. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of alkylation strategies for this tertiary sulfamide. It addresses the inherent chemical challenges of direct N-alkylation and presents a robust, scientifically-validated alternative protocol for the functionalization of the benzyl moiety via Friedel-Crafts alkylation.

The Challenge of N-Alkylation in Tertiary Sulfamides: A Mechanistic Perspective

The direct N-alkylation of a tertiary sulfamide, such as this compound, to form a quaternary sulfonylammonium salt presents a significant synthetic hurdle. The nitrogen atom in a sulfonamide is rendered substantially non-nucleophilic due to the powerful electron-withdrawing nature of the adjacent sulfonyl group (SO₂). This effect is compounded in a tertiary sulfamide where the absence of a proton on the nitrogen atom precludes the possibility of deprotonation to enhance its nucleophilicity. Standard alkylation conditions, which typically rely on the nucleophilic attack of the nitrogen on an alkyl halide, are therefore ineffective for this class of compounds. Attempts to force this reaction under harsh conditions are more likely to result in decomposition or undesired side reactions rather than the formation of the desired quaternary salt.

A Viable Alternative: Friedel-Crafts Alkylation of the Benzyl Ring

While direct modification of the sulfonamide nitrogen is challenging, the benzyl group of this compound offers a prime site for electrophilic aromatic substitution. The Friedel-Crafts alkylation, a cornerstone of organic synthesis, provides a reliable method for introducing alkyl groups onto the aromatic ring.[1] This reaction proceeds through the generation of a carbocation from an alkyl halide in the presence of a Lewis acid catalyst, which then undergoes electrophilic attack on the electron-rich benzene ring.

The N,N-dimethylsulfonamidomethyl group (-CH₂SO₂N(CH₃)₂) is anticipated to act as an ortho-, para-directing group, albeit a deactivating one due to the electron-withdrawing nature of the sulfonyl moiety. The methylene spacer between the ring and the sulfonamide group mitigates this deactivation to some extent, allowing the reaction to proceed. The choice of Lewis acid, solvent, and reaction temperature is crucial to control the regioselectivity and prevent polysubstitution.

Visualizing the Workflow: Friedel-Crafts Alkylation

Friedel_Crafts_Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start This compound + Alkyl Halide + Solvent Mixing Combine reactants and catalyst at 0°C Start->Mixing Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Mixing Stirring Stir at room temperature (Monitor by TLC) Mixing->Stirring Quench Quench with ice-water Stirring->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry and concentrate Wash->Dry Purify Column chromatography Dry->Purify Product Characterized Product (ortho- and para-isomers) Purify->Product

Caption: Workflow for the Friedel-Crafts alkylation of this compound.

Detailed Experimental Protocol: Friedel-Crafts Alkylation of this compound

This protocol describes a general procedure for the Friedel-Crafts alkylation of this compound using an alkyl halide and aluminum chloride as the Lewis acid catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially available
Alkyl Halide (e.g., tert-butyl chloride)Reagent GradeCommercially available
Aluminum Chloride (AlCl₃), anhydrous≥99%Commercially available
Dichloromethane (CH₂Cl₂), anhydrous≥99.8%Commercially available
Hydrochloric Acid (HCl), concentratedACS GradeCommercially available
Sodium Bicarbonate (NaHCO₃), saturated solutionLaboratory GradePrepared in-house
Brine (saturated NaCl solution)Laboratory GradePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCommercially available
Silica Gel for column chromatography60 Å, 230-400 meshCommercially available
Solvents for chromatography (e.g., hexanes, ethyl acetate)HPLC GradeCommercially available
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (10 mL per 1 g of sulfamide).

  • Addition of Lewis Acid: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.2 eq.) portion-wise, ensuring the temperature does not rise above 5 °C. Stir the resulting suspension for 15 minutes at 0 °C.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) dropwise to the suspension via the dropping funnel over a period of 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of ice-cold water. Caution: The quenching of aluminum chloride is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and add more dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the ortho- and para-isomers.

  • Characterization: Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity. The ¹H NMR spectrum is expected to show characteristic signals for the newly introduced alkyl group and a substitution pattern on the aromatic ring indicative of ortho and para products.[2]

Troubleshooting

IssuePossible CauseSolution
Low or no conversion Inactive catalystUse freshly opened or properly stored anhydrous aluminum chloride.
Insufficient reaction time or temperatureAllow the reaction to stir for a longer period at room temperature or gently heat to 30-40 °C, monitoring carefully for side product formation.
Polysubstitution Excess alkylating agent or catalystUse a stoichiometry of 1.1 eq. of alkylating agent and 1.2 eq. of Lewis acid. Ensure slow, dropwise addition of the alkylating agent at low temperature.
Isomer separation difficulties Similar polarity of isomersUse a long chromatography column and a shallow solvent gradient for better separation. Consider alternative chromatographic techniques like preparative HPLC if necessary.

Conclusion

While the direct N-alkylation of this compound is mechanistically disfavored, the aromatic ring provides a reactive handle for functionalization. The Friedel-Crafts alkylation protocol detailed herein offers a reliable and versatile method for the synthesis of novel derivatives of this compound. This approach, grounded in established principles of organic chemistry, provides a practical pathway for researchers to modify this scaffold and explore its potential in various scientific disciplines.

References

  • Cheng, G., Wang, P., & Yu, J.-Q. (2017). meta-C-H Arylation and Alkylation of Benzylsulfonamide Enabled by a Palladium(II)/Isoquinoline Catalyst. Angewandte Chemie International Edition, 56(28), 8183–8186. [Link]

  • Friedel–Crafts reaction. (2023). In Wikipedia. [Link]

  • Mettler-Toledo International Inc. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Presa Soto, A., Ramos-Martín, M., & García-Álvarez, J. (2023). Friedel-Crafts Benzylations Mediated by FeCl3-based Deep Eutectic Solvents. Access to Substituted 1,1-diarylalkanes using Activated and Deactivated Electrophiles. ChemRxiv. [Link]

  • Reactions at the benzylic position. (n.d.). Khan Academy. Retrieved from [Link]

  • Royal Society of Chemistry. (2001). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Stephens, C. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]

  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of organic chemistry, 81(17), 8035–8042. [Link]

  • Zhang, W.-B., & Li, P. (2009). Selective benzylic and allylic alkylation of protic nucleophiles with sulfonamides through double Lewis acid catalyzed cleavage of sp3 carbon-nitrogen bonds. Chemistry (Weinheim an der Bergstrasse, Germany), 15(3), 793–797. [Link]

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of N-Substituted Sulfonamides Using N,N-Dimethylbenzylsulfamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-substituted sulfonamides are a cornerstone functional group in medicinal chemistry, integral to a wide array of therapeutic agents due to their diverse biological activities.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and versatile method for synthesizing N-substituted sulfonamides. The protocol leverages N,N-Dimethylbenzylsulfamide as a key intermediate, offering a streamlined, two-step process involving the initial formation of an N-benzylsulfonamide, followed by a clean debenzylation. This approach circumvents common issues associated with traditional methods, such as the use of harsh reagents and the generation of difficult-to-remove byproducts. We will delve into the mechanistic rationale, provide detailed, step-by-step experimental protocols, and discuss the characterization of the final products.

Introduction: The Significance of N-Substituted Sulfonamides

The sulfonamide moiety (-SO₂NH-) is a privileged scaffold in drug discovery, featured in antibacterial, antiviral, anticancer, and anti-inflammatory agents.[1][2] The ability to readily introduce diverse substituents on the sulfonamide nitrogen (N-substitution) is critical for modulating the pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

Traditional methods for synthesizing N-substituted sulfonamides often involve the reaction of a primary or secondary amine with a sulfonyl chloride.[3] While effective, this approach can be limited by the availability or stability of the required sulfonyl chloride and can produce acidic byproducts (HCl) that necessitate the use of a base, complicating purification.[4][5]

The methodology presented here utilizes a benzyl-protected sulfamide, which acts as a versatile building block. The benzyl group serves as a temporary protecting group that facilitates the initial coupling with an amine and can be subsequently removed under mild conditions to yield the desired N-substituted product. This strategy enhances the modularity and efficiency of sulfonamide synthesis.

The Strategic Advantage of this compound

The use of this compound as a precursor offers several distinct advantages:

  • Versatility: It can be reacted with a wide range of primary and secondary amines to form the corresponding N-benzyl-N'-substituted sulfonamides.

  • Improved Handling: Compared to gaseous reagents like sulfur dioxide, sulfamides are stable, solid materials that are easier and safer to handle in a laboratory setting.

  • Simplified Workflow: The reaction proceeds in a straightforward manner, often with high yields and cleaner reaction profiles, which simplifies the subsequent purification steps.

  • Mild Deprotection: The N-benzyl group can be efficiently cleaved under various reductive conditions, leaving the core sulfonamide structure intact.

Overall Synthetic Workflow

The synthesis is conceptually divided into two primary stages: the formation of the N-benzyl protected sulfonamide intermediate and the subsequent deprotection to yield the final product. This workflow allows for the purification of the intermediate, ensuring a high-purity final compound.

G cluster_0 Stage 1: Sulfonamide Formation cluster_1 Stage 2: Deprotection cluster_2 Analysis A This compound C Heat / Solvent A->C Reagent 1 B Primary/Secondary Amine (R-NH₂ or R₂NH) B->C Reagent 2 D N-Benzyl-N'-Substituted Sulfonamide (Intermediate) C->D Reaction E Intermediate from Stage 1 F Reductive Cleavage (e.g., H₂, Pd/C) D->F Workup & Isolation E->F Input G Final N-Substituted Sulfonamide F->G Product H Purification (Chromatography/Recrystallization) G->H I Characterization (NMR, MS, IR) H->I

Caption: Overall workflow for the synthesis of N-substituted sulfonamides.

Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of N-Benzyl-N'-Substituted Sulfonamide Intermediate

This protocol details the reaction between this compound and a representative primary amine.

Materials:

  • This compound

  • Benzylamine (or other primary/secondary amine)

  • Anhydrous Toluene or Dioxane

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle

Procedure:

  • Setup: Under an inert atmosphere, add this compound (1.0 eq.) to a dry round-bottom flask containing a magnetic stir bar.

  • Reagent Addition: Dissolve the sulfamide in anhydrous toluene (or dioxane) to a concentration of approximately 0.5 M. To this solution, add the desired primary or secondary amine (1.1 eq.).

  • Reaction: Heat the reaction mixture to reflux (typically 100-110 °C for toluene) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction involves the displacement of dimethylamine, which is a volatile byproduct.[6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. This removes any unreacted amine and other aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure N-benzyl-N'-substituted sulfonamide.

Protocol 2: Deprotection of the N-Benzyl Group

This protocol describes a standard hydrogenolysis procedure for cleaving the N-benzyl protecting group.

Materials:

  • N-Benzyl-N'-substituted sulfonamide (from Protocol 1)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Setup: Dissolve the N-benzyl-N'-substituted sulfonamide (1.0 eq.) in methanol or ethanol in a suitable reaction flask.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) with vigorous stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 2-8 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the catalyst to dry completely in the air.

  • Concentration: Rinse the filter cake with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure.

  • Final Product: The resulting residue is the desired N-substituted sulfonamide, which can be further purified by recrystallization or chromatography if necessary.

Reaction Scope and Data

The described methodology is applicable to a wide range of amines. The following table summarizes typical results obtained from the literature for the coupling step (Protocol 1).

EntryAmine SubstrateReaction Time (h)Yield (%) of Benzylated Intermediate
1Aniline692%
24-Fluoroaniline888%
3Cyclohexylamine595%
4Morpholine497%
5Benzylamine690%

Yields are representative and may vary based on specific reaction conditions and scale.

Mechanism and Rationale

The core reaction involves the nucleophilic attack of the primary or secondary amine on one of the sulfur atoms of the sulfamide. The benzyl group does not directly participate in this step but serves to activate the sulfamide and act as a protecting group. The dimethylamino group acts as a good leaving group, driven off as volatile dimethylamine.

The subsequent debenzylation via catalytic hydrogenation is a classic and highly efficient method for cleaving benzyl groups from nitrogen atoms. The reaction proceeds on the surface of the palladium catalyst, where hydrogen gas reductively cleaves the C-N bond.

G reagents This compound + R-NH₂ transition_state Nucleophilic Attack at Sulfur Center reagents->transition_state Heat intermediate Tetrahedral Intermediate transition_state->intermediate products N-Benzyl-N'-R-Sulfonamide + Me₂NH (gas) intermediate->products Loss of Me₂N⁻

Caption: Simplified mechanism of N-substituted sulfonamide formation.

Characterization of Products

The identity and purity of the synthesized N-substituted sulfonamides should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final compound. The disappearance of the benzyl protons (typically a singlet around δ 4.3 ppm and aromatic signals between δ 7.2-7.4 ppm) after deprotection is a key diagnostic indicator.[7]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.[7]

  • Infrared (IR) Spectroscopy: Can identify the characteristic S=O stretches of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).[8]

Conclusion

The use of this compound provides an efficient, versatile, and robust platform for the synthesis of N-substituted sulfonamides. This application note outlines a reliable two-stage protocol involving the formation of a stable N-benzyl intermediate followed by a clean deprotection step. This methodology is well-suited for medicinal chemistry and drug discovery programs where the rapid generation of diverse sulfonamide libraries is often required. The protocols are straightforward, utilize common laboratory reagents, and offer a high degree of success for a broad range of substrates.

References

  • Al-Masoudi, N. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Center for Biotechnology Information (PMC). Available at: [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry. Available at: [Link]

  • Abbasi, M. A., et al. (2016). Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. ResearchGate. Available at: [Link]

  • Fuse, S., et al. (2021). Deprotection of sulfamides into the amines. ResearchGate. Available at: [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Course Notes. Available at: [Link]

  • Organic Chemistry Portal (n.d.). p-Toluenesulfonamides. Organic Chemistry Portal. Available at: [Link]

  • Chemistry For Everyone (2023). How Do Amines React With Other Chemicals? YouTube. Available at: [Link]

  • ResearchGate (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. Available at: [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health (NIH). Available at: [Link]

  • Google Patents (n.d.). Preparing method of N, N-dimethylbenzamide. Google Patents.
  • Sultane, P. R., et al. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. Available at: [Link]

  • Sami Publishing Company (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. Available at: [Link]

  • University of Wisconsin (n.d.). Chapter 23 The Chemistry of Amines. Instructor Supplemental Solutions. Available at: [Link]

  • Shah, S. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • Master Organic Chemistry (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts (2023). 24.7: Reactions of Amines. Chemistry LibreTexts. Available at: [Link]

Sources

N,N-Dimethylbenzylsulfamide as a derivatizing agent for HPLC analysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the application of N,N-Dimethylbenzylsulfamide as a pre-column derivatizing agent for the sensitive determination of compounds with primary and secondary amine moieties by High-Performance Liquid Chromatography (HPLC).

Introduction: Overcoming Detection Challenges in HPLC

In the realm of pharmaceutical and biomedical analysis, a significant challenge is the quantitative determination of compounds that lack a strong native chromophore or fluorophore. Many critical analytes, including certain amino acids, catecholamine metabolites, and aliphatic pharmaceuticals, are nearly transparent to standard UV-Vis detectors, leading to poor sensitivity and reliability. Pre-column derivatization offers a robust solution by covalently attaching a tag to the analyte molecule, thereby imparting favorable chromatographic and detection characteristics.

This guide introduces this compound as a novel derivatizing agent designed to react specifically with primary and secondary amines. The agent confers a strong ultraviolet (UV) chromophore—the benzyl group—to the analyte, enabling highly sensitive detection. We will explore the underlying reaction mechanism, provide detailed protocols for its application, and discuss the subsequent HPLC analysis, grounded in established principles of chemical derivatization and chromatography.

The Derivatizing Agent: this compound

This compound is an analog of the widely used sulfonyl chloride class of reagents, such as Dansyl Chloride. The core of its functionality lies in the sulfonyl group (-SO2-), which acts as an electrophilic center. The benzyl group serves as the chromophoric tag, while the N,N-dimethyl group helps to modulate the reactivity of the sulfonyl moiety.

Reaction Mechanism

The derivatization reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the this compound. This reaction is typically carried out in a slightly alkaline medium (pH 8-10) to ensure the amine is in its deprotonated, nucleophilic state. A base, such as sodium bicarbonate or triethylamine, is used to catalyze the reaction and neutralize the sulfonic acid byproduct.

The resulting product is a stable sulfonamide derivative that is significantly more non-polar than the parent amine, leading to better retention on reversed-phase HPLC columns. More importantly, the incorporated benzyl group provides strong UV absorbance around 254 nm, a common wavelength for HPLC analysis.

Experimental Workflow & Protocols

Overall Workflow Diagram

The entire process, from sample preparation to data analysis, follows a logical sequence designed for reproducibility and accuracy.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Analyte Sample (e.g., Plasma, Urine) Extract Extraction & Cleanup (SPE or LLE) Sample->Extract Drydown Evaporation to Dryness Extract->Drydown Reconstitute Reconstitution in Reaction Buffer Drydown->Reconstitute AddReagent Add this compound & Catalyst Reconstitute->AddReagent Incubate Incubation (e.g., 60°C for 30 min) AddReagent->Incubate Quench Quench Reaction Incubate->Quench Inject Inject into HPLC Quench->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: High-level workflow from sample preparation to HPLC quantification.

Protocol 1: Preparation of Reagents

Accuracy begins with correctly prepared reagents. All reagents should be of HPLC or analytical grade.

  • Reaction Buffer (0.1 M Sodium Bicarbonate, pH 9.0):

    • Dissolve 8.4 g of sodium bicarbonate in 950 mL of deionized water.

    • Adjust the pH to 9.0 using 1 M NaOH.

    • Bring the final volume to 1 L with deionized water.

    • Filter through a 0.45 µm membrane filter.

  • Derivatizing Reagent (10 mg/mL this compound in Acetonitrile):

    • Accurately weigh 100 mg of this compound.

    • Dissolve in 10 mL of acetonitrile (ACN).

    • Note: This solution should be prepared fresh daily and protected from light to prevent degradation.

  • Quenching Solution (5% Formic Acid in Water):

    • Add 5 mL of formic acid to 95 mL of deionized water. This solution is used to stop the derivatization reaction by protonating the excess amine and neutralizing the catalyst.

Protocol 2: Derivatization of Amine Standard

This protocol provides a starting point for method development using a standard solution of a model primary amine analyte (e.g., amphetamine, glycine).

  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution of the amine standard in methanol.

    • Pipette 100 µL of the standard solution into a 1.5 mL microcentrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reaction:

    • Add 100 µL of the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 9.0) to the dried residue and vortex to dissolve.

    • Add 100 µL of the Derivatizing Reagent (10 mg/mL this compound in ACN).

    • Vortex briefly to mix.

  • Incubation:

    • Seal the tube and incubate in a heating block or water bath at 60°C for 30 minutes. Optimization of time and temperature may be required depending on the analyte's reactivity.

  • Quenching:

    • After incubation, cool the tube to room temperature.

    • Add 50 µL of the Quenching Solution (5% Formic Acid) to stop the reaction. Vortex to mix.

  • Final Preparation:

    • The sample is now ready for direct injection into the HPLC system. If necessary, centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate and transfer the supernatant to an HPLC vial.

Derivatization Reaction Diagram

cluster_reactants Reactants cluster_product Product Analyte R-NH₂ (Analyte) Product R-NH-SO₂-Benzyl (Stable Sulfonamide Derivative) Analyte->Product + Reagent (pH 9, 60°C) Reagent Benzyl-SO₂-N(CH₃)₂ (Derivatizing Agent)

Caption: The core chemical reaction of derivatization.

HPLC Method Parameters

The resulting sulfonamide derivative is well-suited for reversed-phase chromatography. The following table provides a robust starting method.

ParameterRecommended Setting
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B2-15 min: 30% to 90% B15-17 min: 90% B17.1-20 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detector UV-Vis Detector
Wavelength 254 nm

Method Validation & Performance

A well-developed method requires validation to ensure its reliability. Key parameters to assess include:

  • Linearity: The method should demonstrate a linear relationship between analyte concentration and detector response over a defined range. A correlation coefficient (r²) > 0.99 is typically desired.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Derivatization is expected to lower the LOD significantly compared to the underivatized analyte. The LOD is often defined as the concentration giving a signal-to-noise ratio of 3, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (S/N ratio of 10).

  • Precision & Accuracy: Assessed by analyzing replicate samples at multiple concentrations. Precision (as %RSD) should typically be <15%, and accuracy (as % bias) should be within 85-115%.

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other sample components. This is demonstrated by the absence of interfering peaks at the retention time of the derivatized analyte in blank samples.

Troubleshooting & Expert Insights

  • Low Derivatization Yield:

    • Cause: Incorrect pH, degraded reagent, or insufficient incubation time/temperature.

    • Solution: Verify the pH of the reaction buffer. Prepare the this compound solution fresh. Systematically optimize incubation time (e.g., 15, 30, 60 min) and temperature (e.g., 50, 60, 70°C).

  • Multiple Peaks for a Single Analyte:

    • Cause: Side reactions or degradation of the derivative. The N,N-dimethyl moiety is designed to improve stability over reagents like Dansyl Chloride, but excessive heat or extreme pH can cause issues.

    • Solution: Reduce incubation temperature or time. Ensure the quenching step is performed promptly after incubation.

  • Poor Peak Shape:

    • Cause: Sample solvent mismatch with the mobile phase or column overload.

    • Solution: Ensure the final sample solvent is as close as possible to the initial mobile phase composition. If overloading is suspected, dilute the sample or reduce the injection volume.

Conclusion

This compound serves as a potent derivatizing agent for enhancing the HPLC analysis of primary and secondary amines. By introducing a benzyl chromophore, it dramatically improves UV detection sensitivity, allowing for the reliable quantification of otherwise challenging analytes. The protocols and methods outlined in this guide provide a comprehensive framework for researchers and analytical scientists to develop and validate robust analytical procedures. Adherence to best practices in reagent preparation, reaction optimization, and chromatographic principles is paramount to achieving high-quality, reproducible results.

References

  • General Principles of Derivatization for Chromatography: An overview of why and how derivatization is used in chrom

    • Source: "Chemical Derivatization in Chromatography," Chapter in Journal of Chrom
    • URL: [Link]

  • Dansyl Chloride as an Analogous Derivatizing Agent: A foundational text describing the use of a similar sulfonyl chloride reagent for the derivatiz

    • Source: "Dansyl Chloride," Wikipedia.
    • URL: [Link]

  • HPLC Method Development and Validation: A comprehensive guide on the principles of developing and validating HPLC methods, relevant to the analysis of the deriv

    • Source: "A Guide to HPLC and LC-MS Method Development," Waters Corpor
    • URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Dimethylbenzylsulfamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Dimethylbenzylsulfamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during this synthesis, with a particular focus on the identification and mitigation of byproducts.

Troubleshooting Guide: Common Byproducts and Their Mitigation

The synthesis of this compound typically proceeds via the reaction of benzylsulfonyl chloride with dimethylamine. Byproducts can arise from impurities in the starting materials or from side reactions occurring during the synthesis of the benzylsulfonyl chloride precursor or in the final sulfonamide formation step.

Issue 1: Presence of Benzylsulfonic Acid

Symptoms:

  • Oily or sticky crude product that is difficult to crystallize.

  • Lower than expected yield of the desired product.

  • Acidic pH of the aqueous layer after workup.

Root Cause: Benzylsulfonic acid is the hydrolysis product of benzylsulfonyl chloride. This is a common byproduct if moisture is present in the reaction setup.

Mitigation Strategies:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and utilize anhydrous solvents.[1] Running the reaction under an inert atmosphere, such as nitrogen or argon, can further minimize exposure to atmospheric moisture.[1]

  • Reagent Purity: Use freshly opened or properly stored benzylsulfonyl chloride. Over time, this reagent can hydrolyze upon exposure to air.

  • Reaction Temperature: While the reaction is typically robust, performing it at lower temperatures (e.g., 0 °C) can help to slow down the rate of hydrolysis relative to the desired reaction with dimethylamine.

Purification:

  • Aqueous Wash: During the workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove the acidic benzylsulfonic acid.

  • Chromatography: If the sulfonic acid is not fully removed by washing, column chromatography on silica gel can effectively separate the polar sulfonic acid from the less polar this compound.

Issue 2: Formation of N-Methylbenzylsulfonamide

Symptoms:

  • An additional spot on a Thin Layer Chromatography (TLC) plate, typically with a polarity similar to the desired product.

  • Presence of an N-H peak in the ¹H NMR spectrum of the crude product.

Root Cause: This byproduct can form if the dimethylamine reagent is contaminated with methylamine.

Mitigation Strategies:

  • High-Purity Reagents: Use high-purity dimethylamine. If using a solution of dimethylamine, ensure it has been stored correctly to prevent degradation or contamination.

  • Reagent Verification: If contamination is suspected, it is advisable to verify the purity of the dimethylamine source.

Purification:

  • Chromatography: Careful column chromatography can separate this compound from the slightly more polar N-Methylbenzylsulfonamide.

  • Recrystallization: If the byproduct is present in small amounts, recrystallization may be sufficient to purify the desired product.

Issue 3: Presence of Unreacted Benzylsulfonyl Chloride

Symptoms:

  • A distinct, sharp odor from the crude product.

  • Irritating nature of the crude product upon handling.

Root Cause:

  • Insufficient Dimethylamine: An inadequate amount of dimethylamine will result in incomplete conversion of the benzylsulfonyl chloride.

  • Low Reaction Temperature or Short Reaction Time: The reaction may not have gone to completion.

Mitigation Strategies:

  • Stoichiometry: Use a slight excess of dimethylamine (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the benzylsulfonyl chloride.

  • Reaction Monitoring: Monitor the reaction progress using TLC until the benzylsulfonyl chloride spot is no longer visible.

Purification:

  • Quenching: At the end of the reaction, a small amount of a nucleophilic amine, such as a few drops of aqueous ammonia, can be added to quench any remaining benzylsulfonyl chloride, converting it to a more easily removable sulfonamide.

  • Aqueous Workup: Washing the organic layer with water will help to hydrolyze and remove some of the unreacted sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base to use for this reaction?

A strong, non-nucleophilic base is generally preferred to neutralize the hydrochloric acid generated during the reaction.[1] Triethylamine (TEA) or pyridine are commonly used. At least one equivalent of the base is necessary.[1] For less reactive systems, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could be considered, but for the reaction of benzylsulfonyl chloride with dimethylamine, TEA or pyridine is usually sufficient.

Q2: Which solvent is most suitable for the synthesis of this compound?

Aprotic solvents are the best choice to avoid hydrolysis of the benzylsulfonyl chloride.[1] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are all good options.[1] The choice may depend on the scale of the reaction and the desired reaction temperature.

Q3: My reaction is very slow. What can I do to speed it up?

If the reaction is proceeding slowly, you can try the following:

  • Increase the Temperature: Gently warming the reaction mixture can increase the reaction rate. However, be mindful of the potential for increased byproduct formation at higher temperatures.

  • Check Your Base: Ensure that a sufficient amount of a suitable base is present. An acidic reaction medium will protonate the dimethylamine, reducing its nucleophilicity and slowing the reaction.[1]

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. Experimenting with different aprotic solvents may yield better results.

Q4: I am seeing a byproduct that I cannot identify. What could it be?

Unidentified byproducts can sometimes arise from the synthesis of the benzylsulfonyl chloride precursor. For instance:

  • If the benzylsulfonyl chloride was prepared via a Sandmeyer-type reaction from benzylamine, you might have residual chloro- or other substituted benzyl species.[2][3]

  • If prepared from a thiol or disulfide via oxidative chlorination, byproducts from incomplete oxidation could be present.[4]

  • In the presence of a strong base, benzylsulfonyl chloride can form a highly reactive "sulfene" intermediate via elimination, which can then react with other nucleophiles to form a variety of byproducts.[5]

For definitive identification, techniques such as LC-MS and NMR spectroscopy of the isolated impurity are recommended.

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from benzylsulfonyl chloride and dimethylamine.

Materials:

  • Benzylsulfonyl chloride

  • Dimethylamine (2.0 M solution in THF)

  • Triethylamine

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve benzylsulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the dimethylamine solution (1.1 eq) to the flask using an addition funnel over 20-30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Data Presentation

Byproduct Typical Rf (vs. Product) ¹H NMR Signature Mitigation
Benzylsulfonic AcidLowerBroad OH peakAnhydrous conditions, base wash
N-MethylbenzylsulfonamideSlightly LowerN-H peakHigh-purity dimethylamine
Benzylsulfonyl ChlorideHigher-Stoichiometry, reaction monitoring

Visualizations

Reaction Scheme and Byproduct Formation

G BSC Benzylsulfonyl Chloride Product This compound BSC->Product BSA Benzylsulfonic Acid BSC->BSA Hydrolysis NMSA N-Methylbenzylsulfonamide BSC->NMSA Contamination DMA Dimethylamine DMA->Product H2O Water H2O->BSA MA Methylamine (impurity) MA->NMSA

Caption: Main reaction and common byproduct pathways.

Troubleshooting Workflow

G Start Crude Product Analysis (TLC, NMR) Check_BSA Acidic Impurity Present? Start->Check_BSA Check_NMSA N-H Peak in NMR? Check_BSA->Check_NMSA No Action_BSA Improve Anhydrous Conditions Base Wash in Workup Check_BSA->Action_BSA Yes Check_BSC Unreacted Starting Material? Check_NMSA->Check_BSC No Action_NMSA Verify Amine Purity Purify via Chromatography Check_NMSA->Action_NMSA Yes Action_BSC Adjust Stoichiometry Increase Reaction Time Check_BSC->Action_BSC Yes End Pure Product Check_BSC->End No Action_BSA->End Action_NMSA->End Action_BSC->End

Caption: A decision tree for troubleshooting byproducts.

References

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Kappe, C. O., & Murphree, S. S. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
  • Atherton, J. H., & Blacker, A. J. (2002). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 6(2), 153-155.
  • Brainly.in. (2019). Benzene sulfonyl chloride reacts with diethylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 846-864.
  • Allen Digital. (n.d.). Explain with equations how methylamine, N, N - dimethylamine and N, N, N - trimethylamine react with benzenesulphonyl chloride and how this reaction is useful to separate these amines. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N,N-Dimethylbenzylsulfamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Dimethylbenzylsulfamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.

The synthesis of this compound is typically achieved via a two-step process:

  • Step 1: Chlorination. Conversion of a suitable benzylsulfur precursor, such as benzylsulfonic acid, into the reactive intermediate, benzylsulfonyl chloride.

  • Step 2: Amination. Reaction of benzylsulfonyl chloride with dimethylamine to form the final this compound product.

This guide is structured to address common questions and critical issues that may arise during this process, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most classic and widely used approach is the reaction of benzylsulfonyl chloride with dimethylamine.[1] The benzylsulfonyl chloride itself is typically prepared from a precursor like benzylsulfonic acid or its salts using a chlorinating agent.[2] This two-step method is reliable and scalable.

Q2: Why is a base necessary in the amination step?

A base, such as triethylamine or pyridine, is crucial to act as a scavenger for the hydrochloric acid (HCl) generated as a byproduct during the reaction between benzylsulfonyl chloride and dimethylamine.[3] Without a base, the HCl would protonate the nucleophilic dimethylamine, forming a non-reactive ammonium salt and effectively stopping the reaction.

Q3: Which solvents are recommended for the synthesis?

Aprotic solvents are preferred to avoid unwanted side reactions, such as the hydrolysis of the sulfonyl chloride. Dichloromethane (DCM) is a common choice due to its inertness, ability to dissolve the reactants, and ease of removal post-reaction.[4] Other suitable solvents include tetrahydrofuran (THF) and acetonitrile, though reaction conditions may require re-optimization.[3]

Q4: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most convenient method. By co-spotting the reaction mixture with the starting materials (benzylsulfonyl chloride and dimethylamine), you can visually track the consumption of reactants and the appearance of the this compound product spot. An appropriate eluent system, typically a mixture of hexanes and ethyl acetate, should be determined experimentally.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis, providing a logical framework for diagnosis and resolution.

Problem 1: Low Overall Yield

A low yield can originate from inefficiencies in either the chlorination or the amination step. It is critical to diagnose the problematic step.

Q: My final yield is poor. How do I determine which step is failing?

A: Analyze each step independently. After the chlorination (Step 1), take a small aliquot of the crude benzylsulfonyl chloride, quench it carefully, and analyze it (e.g., by ¹H NMR or by reacting it with an excess of a simple amine and analyzing the product) to confirm its formation and estimate purity. If Step 1 is inefficient, focus your optimization efforts there. If the sulfonyl chloride is formed in high yield, the issue lies within the amination (Step 2).

Below is a workflow to diagnose and address low-yield issues.

troubleshooting_yield start Low Overall Yield check_step1 Was Benzylsulfonyl Chloride Formation (Step 1) Successful? start->check_step1 step1_fail ISSUE: Inefficient Chlorination check_step1->step1_fail No check_step2 ISSUE: Inefficient Amination (Step 2) check_step1->check_step2 Yes sol_step1_reagent 1. Re-evaluate Chlorinating Agent. Is it potent enough? (See Table 1) Consider SOCl₂/DMF or PCl₅ for robustness. step1_fail->sol_step1_reagent sol_step1_conditions 2. Check Reaction Conditions. - Was the reaction anhydrous? - Was the temperature appropriate? - Was the reaction time sufficient? step1_fail->sol_step1_conditions sol_step1_purity 3. Verify Starting Material Purity. Is the benzylsulfonic acid pure and dry? step1_fail->sol_step1_purity sol_step2_hydrolysis 1. Check for Sulfonyl Chloride Hydrolysis. - Were anhydrous solvents and reagents used? - Was the reaction protected from atmospheric moisture? check_step2->sol_step2_hydrolysis sol_step2_base 2. Verify Base Stoichiometry & Type. - Use at least 1.1 equivalents of base (e.g., Et₃N). - Ensure the base is not sterically hindered. check_step2->sol_step2_base sol_step2_temp 3. Control Reaction Temperature. - Add sulfonyl chloride slowly at 0 °C to prevent side reactions. - Allow to warm to room temperature for reaction completion. check_step2->sol_step2_temp

Caption: Troubleshooting workflow for low yield.

Problem 2: Formation of Impurities

Q: My final product is impure. What are the likely side products and how can I prevent them?

A: The most common impurity is benzylsulfonic acid, which results from the hydrolysis of the highly reactive benzylsulfonyl chloride intermediate.[5]

Key Causes & Preventative Measures:

  • Presence of Water: The sulfonyl chloride intermediate is extremely sensitive to moisture.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the reaction vessel.

  • Suboptimal Work-up: The aqueous work-up procedure is designed to remove unreacted starting materials and salts. If not performed correctly, impurities can co-precipitate with the product.

    • Solution: During the work-up, a wash with a weak acid (e.g., 1M HCl) will remove the amine base (e.g., triethylamine) and any unreacted dimethylamine.[4] A subsequent wash with a weak base (e.g., saturated sodium bicarbonate) will remove any unreacted acidic precursors.

  • Disulfide Formation (if starting from thiol): If you are generating the sulfonyl chloride from benzylthiol, oxidative homocoupling to form dibenzyl disulfide is a common side reaction.[6]

    • Solution: The choice of oxidizing and chlorinating system is critical. One-pot methods using reagents like N-Chlorosuccinimide (NCS) in combination with a chloride source can be effective at minimizing this side reaction.[6][7]

Data & Protocols
Table 1: Comparison of Chlorinating Agents for Benzylsulfonic Acid

The choice of chlorinating agent for Step 1 is a critical parameter that directly impacts yield and purity.

Chlorinating AgentTypical ConditionsAdvantagesDisadvantagesCitation(s)
Thionyl Chloride (SOCl₂) Reflux, often with catalytic DMFInexpensive, readily available, powerful.Harsh conditions can degrade sensitive substrates; generates SO₂ and HCl gas.[2][8]
Phosphorus Pentachloride (PCl₅) Often heatedHighly effective for unreactive substrates.Harsh conditions, solid reagent can be difficult to handle, stoichiometric byproduct removal.[8][9]
TAPC Room temp, solvent-freeMild conditions, short reaction times, high efficiency.Reagent is less common and more expensive.[10][11]
NCS / TBACl / H₂O Room temp, one-pot from thiolMild conditions, suitable for one-pot thiol conversion.Requires careful control of stoichiometry to avoid side reactions.[7]
Experimental Protocols

The following protocols are provided as a robust starting point. Optimization may be necessary for your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of Benzylsulfonyl Chloride from Benzylsulfonic Acid

This protocol uses thionyl chloride with a DMF catalyst, a common and effective method.

Materials:

  • Benzylsulfonic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous toluene

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • To the flask, add benzylsulfonic acid (1.0 eq).

  • Add anhydrous toluene to create a stirrable slurry.

  • Slowly add thionyl chloride (2.0-3.0 eq) to the slurry at room temperature.

  • Add a catalytic amount of DMF (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours, or until gas evolution (SO₂ and HCl) ceases.

  • Monitor the reaction by carefully taking a small aliquot, quenching it with methanol, and analyzing by TLC to confirm the disappearance of the starting material.

  • Once complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude oil is benzylsulfonyl chloride, which should be used immediately in the next step.

Protocol 2: Synthesis of this compound (Amination)

This protocol details the reaction of the crude benzylsulfonyl chloride with dimethylamine.

Materials:

  • Crude benzylsulfonyl chloride from Protocol 1

  • Dimethylamine (2.0 M solution in THF, or aqueous solution)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve dimethylamine (1.2 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Dissolve the crude benzylsulfonyl chloride (1.0 eq) from the previous step in a minimal amount of anhydrous DCM.

  • Slowly add the benzylsulfonyl chloride solution to the cooled amine solution via an addition funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess amines)

    • Saturated NaHCO₃ solution (to remove acidic impurities)

    • Brine

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizing the Synthesis and Logic

Understanding the flow of materials and decisions is key to successful synthesis.

synthesis_workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amination cluster_purification Purification s1_start Benzylsulfonic Acid s1_reagent + Thionyl Chloride (or other agent) s1_start->s1_reagent s1_product Crude Benzylsulfonyl Chloride s1_reagent->s1_product s2_reagent + Dimethylamine + Triethylamine s1_product->s2_reagent s2_product Crude This compound s2_reagent->s2_product purify Aqueous Work-up & Recrystallization/Chromatography s2_product->purify final_product Pure Product purify->final_product

Caption: Overall synthetic workflow.

reaction_mechanism amine R₂N-H p1 amine->p1 lone pair attack sulfonyl_chloride R'-SO₂-Cl product R'-SO₂-NR₂ sulfonyl_chloride->product loss of HCl hcl + HCl product->hcl p1->sulfonyl_chloride p2

Caption: Core amination reaction mechanism.

References
  • Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674. Link

  • Reddy, P. V. N., et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 47(42), 7439-7442. Link

  • Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011, 2671-2674. Link

  • The Synthesis of Functionalised Sulfonamides. (n.d.). University of Bath. Link

  • Barrett, A. G. M., & Roberts, S. M. (Eds.). (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Link

  • Khodaei, M. M., Bahrami, K., & Kayan, M. (2008). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Synthesis, 2008(21), 3465-3468. Link

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-214. Link

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Link

  • Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. (2010). Google Patents. US7842834B2. Link

  • Benzene sulfonyl chloride reacts with diethylamine. (2019). Brainly.in. Link

  • Better Synthesis of Sulfonyl Chloride Mimics. (2018). ChemistryViews. Link

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2024). International Journal of Medical Science and Clinical Research Studies, 4(08). Link

  • Minimizing side products in sulfonamide synthesis. (2025). BenchChem. Link

  • Technical Support Center: Optimization of Sulfonamide Synthesis. (2025). BenchChem. Link

  • Benzenesulfonyl chloride 99 98-09-9. (n.d.). Sigma-Aldrich. Link

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters, 22(24), 9573–9577. Link

  • Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. (2023). International Journal of Molecular Sciences, 24(21), 15899. Link

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. Link

  • Aromatic Sulfonamides. (2023). Journal of Synthetic Chemistry. Link

  • Explain with equations how methylamine, N, N - dimethylamine and N, N, N - trimethylamine react with benzenesulphonyl chloride and how this reaction is useful to separate these amines. (n.d.). Allen. Link

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (1998). Canadian Journal of Chemistry, 76(11), 1599-1609. Link

  • Benzenesulfonyl chloride | 98-09-9. (n.d.). ChemicalBook. Link

  • Sulfonamide. (n.d.). Wikipedia. Link

  • BENZENESULPHONYL CHLORIDE. (n.d.). LookChem. Link

  • The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate. Link

  • Technical Support Center: High-Purity Synthesis and Purification of N,N-Dimethyl-N'-phenylsulfamide. (2025). BenchChem. Link

  • Benzenesulfonyl chloride. (n.d.). Wikipedia. Link

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (2025). ResearchGate. Link

  • Technical Support Center: N,N-Dimethyl-N'-phenylsulfamide Synthesis. (2025). BenchChem. Link

  • Process for the preparation of benzenesulphonyl chloride. (1978). Google Patents. US4105692A. Link

  • N,N-Dimethylbenzylamine synthesis. (n.d.). ChemicalBook. Link

  • Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. (2022). PubMed. Link

  • The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. (n.d.). SciSpace. Link

  • Purification of N-substituted aminobenzaldehydes. (1984). Google Patents. US4440953A. Link

  • Preparing method of N, N-dimethylbenzamide. (2012). Google Patents. CN101585781B. Link

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). ResearchGate. Link

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Sources

Technical Support Center: Optimization of N,N-Dimethylbenzylsulfamide Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the deprotection of N,N-Dimethylbenzylsulfamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, FAQs, and detailed protocols to navigate the challenges associated with cleaving this highly stable protecting group. As the this compound group is a tertiary sulfonamide, it exhibits significant stability, making its removal non-trivial. This guide synthesizes field-proven insights and established chemical principles to ensure you can confidently select and optimize deprotection strategies for your specific substrate.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during the deprotection process in a direct question-and-answer format.

Question 1: My deprotection reaction is incomplete or stalls, resulting in low conversion to the desired amine. What are the likely causes and how can I resolve this?

Answer: Incomplete deprotection is the most common issue, stemming from the inherent stability of the sulfonamide S-N bond. Several factors could be at play.

  • Potential Cause 1: Insufficient Reagent Potency or Stoichiometry. Reductive cleavage methods are highly sensitive to reagent quality and quantity.

    • Solution: For single-electron transfer (SET) reagents like sodium naphthalenide, ensure the characteristic deep green color of the radical anion is present throughout the addition and reaction; its disappearance indicates quenching or consumption.[1][2] Always use freshly prepared reagent. For other systems like Magnesium/Methanol, ensure the magnesium turnings are of high quality and activated (a crystal of iodine can sometimes help initiate the reaction).[3] Increase the equivalents of the reducing agent incrementally (e.g., from 5 to 10 equivalents) and monitor the reaction progress by TLC or LC-MS.

  • Potential Cause 2: Suboptimal Reaction Conditions. Low temperature or insufficient reaction time can lead to sluggishness.

    • Solution: While many reductive deprotections are run at low temperatures to improve selectivity, gradually increasing the temperature (e.g., from -78°C to -40°C or from room temperature to 50°C for Mg/MeOH reactions) can significantly increase the reaction rate.[3] Extend the reaction time and monitor carefully; some robust sulfonamides may require several hours for complete cleavage.

  • Potential Cause 3: Inappropriate Solvent Choice.

    • Solution: Most reductive cleavages are performed in ethereal solvents like THF or DME to stabilize the radical anion intermediates.[1][4] For Mg/MeOH reductions, methanol is the solvent and proton source, but for substrates with poor solubility, a co-solvent like THF can be added.[5]

Question 2: The deprotection is successful, but my overall yield is low due to substrate degradation or cleavage of other functional groups. How can I achieve milder, more selective conditions?

Answer: Balancing reactivity with selectivity is crucial, especially in complex, multi-functionalized molecules.

  • Potential Cause 1: Excessively Harsh Reagents. Traditional methods for sulfonamide cleavage, such as refluxing in strong acids (HBr/AcOH), are effective but indiscriminate and can damage sensitive substrates.[5]

    • Solution: Avoid harsh acidic conditions if your molecule contains acid-labile groups (e.g., Boc carbamates, acetals, silyl ethers). Reductive cleavage is almost always the preferred modern approach.

  • Potential Cause 2: Reductive Cleavage of Other Functional Groups. Powerful reducing agents can affect other parts of your molecule.

    • Solution: Choose your reductive system based on the known functional group tolerance. A hierarchy of common reductive methods is presented below. Start with the mildest conditions that have a chance of success before moving to more powerful reagents. For instance, Mg/MeOH is known to be compatible with benzyl ethers, carbamates, and oxetanes.[6] Samarium diiodide (SmI₂) is another mild option, though its effectiveness with tertiary sulfonamides may vary.[4][7][8] Sodium naphthalenide is very powerful and may reduce esters or other carbonyls if not controlled carefully.

Table 1: Comparison of Common Sulfonamide Deprotection Methods
MethodReagentsTypical ConditionsProsCons & Compatibility Issues
Mild Reductive Mg / MeOHMg powder or turnings in anhydrous MeOH, RT to 50°C.[3][6]Inexpensive, operationally simple, mild, good functional group tolerance.[9]Can be slow; may require sonication for activation.[5] Not universally effective.
Intermediate Reductive SmI₂SmI₂ in THF/HMPA or THF/DMPU, -78°C to RT.[4]Very mild, often highly chemoselective.[7][10]Reagent is moisture-sensitive and requires inert atmosphere; HMPA/DMPU are toxic co-solvents.
Powerful Reductive Sodium NaphthalenideSodium and Naphthalene in THF or DME, -78°C to 0°C.[1][11]Very powerful and fast; highly effective for robust sulfonamides.Reagent is highly air- and moisture-sensitive; can reduce other functional groups (esters, ketones, halides).[2]
Harsh Acidic HBr / Acetic Acid33% HBr in AcOH, often with Phenol, reflux.[5]Effective for extremely stable substrates.Extremely harsh; not compatible with most other protecting groups or acid-sensitive functionality.
Frequently Asked Questions (FAQs)

Q: Why is the N,N-Dimethylbenzylsulfonamide group so difficult to remove compared to a Boc or Cbz group? A: The difficulty lies in the extreme stability of the sulfur-nitrogen (S-N) bond in the sulfonamide functional group. Unlike carbamates (like Boc and Cbz) or amides, which have well-established hydrolytic pathways under acidic or basic conditions, the sulfonamide S-N bond is highly resistant to nucleophilic attack and hydrolysis.[5][12] Cleavage therefore requires breaking this robust bond, which typically necessitates powerful reductive conditions or very harsh protic acids.

Q: Can I use standard catalytic hydrogenolysis (e.g., H₂/Pd-C) to remove this group, given the "benzyl" name? A: This is a common point of confusion. Standard catalytic hydrogenolysis is highly effective for cleaving N-benzyl (C-N) or O-benzyl (C-O) bonds but is generally ineffective for cleaving the sulfonamide S-N bond.[13] The S-N bond is not susceptible to hydrogenolysis under these conditions. The cleavage must target the sulfonamide linkage directly.

Q: How can I effectively monitor the progress of my deprotection reaction? A: Thin-Layer Chromatography (TLC) is the most common and immediate method. The product (dimethylamine) is volatile, so you will be monitoring the disappearance of your starting material and the appearance of the de-sulfonated parent molecule. Co-spotting with your starting material is essential. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It allows you to monitor the mass of the starting material and the expected mass of the product, providing unambiguous confirmation of the reaction's progress.

Q: What are the typical byproducts, and how are they removed? A: For reductive cleavage, the primary byproduct is the corresponding sulfinate (e.g., benzylsulfinate). After quenching the reaction, a standard aqueous workup can often separate the organic product from these inorganic salts. For acidic cleavage, the sulfonated byproduct and any scavengers (like phenol) can typically be removed by an aqueous basic wash followed by column chromatography.

Visualized Workflows and Mechanisms

A logical approach is critical when troubleshooting. The following workflow provides a step-by-step decision-making process for optimizing the deprotection.

troubleshooting_workflow start Start: Deprotection Attempt check_conversion Monitor by TLC/LC-MS. Is conversion >95%? start->check_conversion incomplete Problem: Incomplete Reaction check_conversion->incomplete No success Success: Proceed to Workup & Purification check_conversion->success Yes check_reagents 1. Check Reagent Quality (e.g., color of Na/Naphth) & Increase Equivalents incomplete->check_reagents re_run1 Re-run Reaction check_reagents->re_run1 check_conditions 2. Increase Temperature &/or Reaction Time check_reagents->check_conditions If still incomplete re_run1->check_conversion re_run2 Re-run Reaction check_conditions->re_run2 change_method 3. Switch to a Stronger Method (e.g., Mg/MeOH -> Na/Naphth) check_conditions->change_method If still incomplete re_run2->check_conversion re_run3 Re-run Reaction change_method->re_run3 re_run3->check_conversion

Caption: Troubleshooting workflow for incomplete deprotection.

mechanism_diagram sulfonamide R-SO₂-NR'₂ (Starting Sulfonamide) radical_anion [R-SO₂-NR'₂]⁻• (Radical Anion Intermediate) sulfonamide->radical_anion + e⁻ electron_source e⁻ (from Reductant) products R-SO₂⁻ (Sulfinate) + •NR'₂ (Aminyl Radical) radical_anion->products S-N Bond Cleavage final_amine HNR'₂ (Final Amine Product) products->final_amine Quench / Workup

Sources

Technical Support Center: Column Chromatography of N,N-Dimethylbenzylsulfamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N,N-Dimethylbenzylsulfamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this class of compounds using column chromatography. Here, we move beyond generic protocols to provide in-depth, field-proven insights into method development, troubleshooting, and optimization, ensuring you can achieve high purity and yield in your experiments.

The unique structure of this compound derivatives, containing a polar sulfamide moiety and a basic dimethylamino group, presents a common and significant challenge in silica gel chromatography: strong, undesirable interactions with the stationary phase. The acidic nature of silica gel's silanol groups (Si-OH) can lead to irreversible adsorption, low recovery, and significant peak tailing of basic analytes.[1][2] This guide directly addresses these issues, offering practical solutions and explaining the chemical principles behind them.

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues encountered during the column chromatography of this compound derivatives in a direct question-and-answer format.

Problem: My sulfamide derivative is streaking badly or "tailing" down the column, resulting in poor separation and mixed fractions.

Potential Causes & Solutions

This is the most frequent issue when purifying amine-containing compounds on standard silica gel.[3] Peak tailing is primarily caused by secondary interactions between the basic nitrogen of your sulfamide and the acidic silanol groups on the silica surface.[4] This leads to a non-uniform elution front.

  • Solution 1: Use a Mobile Phase Modifier. The most effective solution is to neutralize the acidic sites on the stationary phase. This is achieved by adding a small amount of a competitive base to your eluent.[1]

    • Protocol: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase.[5][6] Before running the column, ensure you equilibrate the packed silica with this modified solvent system (at least 2-3 column volumes) to fully deactivate the surface.[5] The modifier competitively binds to the acidic silanol groups, preventing your target compound from interacting strongly and allowing it to elute in a sharp, symmetrical band.[7][8]

  • Solution 2: Check for Column Overload. If all your peaks are tailing, not just the basic compound, you may have overloaded the column with too much sample.[3]

    • Protocol: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower loading (e.g., 1:100 sample-to-silica ratio) is recommended.[6] Try reducing the sample amount or using a larger column.

Problem: My compound is not eluting from the column, even with a highly polar solvent system (e.g., 10% MeOH in DCM).

Potential Causes & Solutions

This indicates a very strong, potentially irreversible interaction between your compound and the silica gel.

  • Cause 1: Strong Acid-Base Interaction. The basicity of your this compound derivative can cause it to become protonated by the acidic silica and bind ionically, effectively getting "stuck."[1]

    • Solution: As above, using an eluent modified with triethylamine or ammonium hydroxide is crucial. The basic modifier will deprotonate your compound, neutralizing it and allowing it to elute. For very stubborn compounds, a solvent system of 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane can be effective.[9][10]

  • Cause 2: Incorrect Solvent System. While methanol is a very polar solvent, it may not be the optimal choice for disrupting the specific interactions at play.

    • Solution: Before committing to a large-scale column, re-evaluate your solvent system using Thin Layer Chromatography (TLC).[11][12] If the compound remains at the baseline on TLC even with polar systems, try alternative solvent combinations or consider changing the stationary phase.

Problem: The separation on the column is much worse than what I observed on my TLC plate.

Potential Causes & Solutions

A good separation on a TLC plate should translate to the column, so a discrepancy points to issues with technique or scale-up.[11]

  • Cause 1: Different Silica Properties. The silica gel used for preparative columns can be more acidic than that on TLC plates.[6] This can introduce the tailing and adsorption issues discussed above, which may not have been apparent on the TLC.

    • Solution: Always perform a "stability test" by spotting your compound on a TLC plate, letting it sit for 30 minutes, and then eluting. If a new baseline spot appears or the original spot streaks, your compound is likely degrading or interacting strongly with the silica, indicating the need for a basic modifier in your column's mobile phase.[13][14]

  • Cause 2: Improper Sample Loading. Loading the sample in too large a volume of solvent or a solvent that is too polar will cause the initial band to be very broad, leading to poor separation from the start.[12][15]

    • Solution: Dissolve your crude sample in the minimum amount of solvent, ideally the mobile phase itself or a slightly more polar solvent if necessary.[15] For compounds with poor solubility in the starting eluent, use the "dry loading" technique.

  • Cause 3: Column Was Packed Improperly. Air bubbles, channels, or cracks in the silica bed will ruin separation by causing the solvent to flow unevenly.[12][16]

    • Solution: Always pack the column using a slurry method to ensure a uniform, homogenous bed. Tap the column gently during packing to dislodge air bubbles. Never let the solvent level drop below the top of the silica bed, as this will cause it to crack.[15]

Frequently Asked Questions (FAQs)

Q1: Why is standard silica gel often problematic for purifying this compound derivatives?

Silica gel is an amorphous, porous polymer of silicon dioxide. Its surface is covered with hydroxyl groups known as silanols (Si-OH).[17] These groups are acidic (pKa ≈ 4.5) and are the primary sites for interaction with molecules during normal-phase chromatography. This compound derivatives are basic due to the nitrogen atoms. This leads to a strong acid-base interaction with the silanol groups, causing the compound to bind too tightly, resulting in poor recovery and peak tailing.[1][2]

Q2: What are the best starting solvent systems to screen for these compounds?

The polarity of this compound derivatives can vary based on other substituents. A systematic approach using TLC is always best.[11] Good starting points for screening are:

Compound PolarityRecommended Starting Solvent SystemsNotes
Low to Medium Hexane / Ethyl Acetate (EtOAc) mixturesThe standard system for many organic compounds.[9]
Dichloromethane (DCM) / Ethyl Acetate (EtOAc)Offers different selectivity compared to hexane-based systems.
Medium to High Dichloromethane (DCM) / Methanol (MeOH)A powerful system for more polar compounds.[9] Be cautious, as methanol can dissolve some silica if used in high concentrations (>10%).[9]
High / Basic DCM / (1-10% NH4OH in MeOH)Specifically for basic compounds that show strong retention.[10]

Remember to add 0.5-2% triethylamine to your chosen system if you observe tailing on the TLC plate. [5]

Q3: When should I consider using an alternative stationary phase?

If you continue to face issues like compound degradation or irreversible binding even with a basic modifier, it may be time to switch your stationary phase.

  • Amine-Functionalized Silica: This is an excellent choice as the surface is already basic, eliminating the need for mobile phase modifiers. It operates in normal-phase mode, often with less polar solvents like hexane/ethyl acetate, which are easier to remove.[1][18] This media can also be used for HILIC (hydrophilic interaction liquid chromatography) to separate very polar compounds.[19]

  • Alumina (Basic): Basic alumina is another good alternative for purifying amines.[1][13] However, it often has a larger particle size, which may result in lower resolution compared to silica-based phases.[18]

  • Reversed-Phase (C18): For highly polar derivatives, reversed-phase chromatography can be a powerful option. In this mode, the stationary phase is non-polar (like C18-modified silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[18] Adjusting the mobile phase pH to be about 2 units above the pKa of your amine will ensure it is in its neutral, free-base form, improving retention and peak shape.[1]

Q4: How do I properly convert my TLC solvent system to a column gradient?

For optimal separation on a column, the target compound should have an Rf value between 0.2 and 0.35 on the TLC plate in the starting eluent.[5][20]

  • Isocratic Elution: If your TLC shows good separation between your target (Rf ≈ 0.25) and impurities, you can use that same solvent system for the entire column run.

  • Gradient Elution: If impurities are close to your product, a gradient is better. Start with a solvent system where your target compound has an Rf of ~0.1-0.2.[5] Gradually increase the proportion of the more polar solvent throughout the run. This keeps the initial bands tight and then speeds up the elution of more retained compounds, saving time and solvent while improving separation.[14]

Key Experimental Protocols

Protocol 1: Step-by-Step TLC Method Development
  • Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).

  • Spot the Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Develop the Plate: Place the plate in a sealed chamber containing your chosen mobile phase (e.g., 30% EtOAc in Hexane). Ensure the solvent level is below the baseline.

  • Visualize: Once the solvent front is ~1 cm from the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining.

  • Analyze & Optimize: Calculate the Rf value (Rf = distance spot traveled / distance solvent traveled).

    • If Rf is too high (>0.4), decrease the mobile phase polarity (e.g., switch to 20% EtOAc).[16]

    • If Rf is too low (<0.2), increase the mobile phase polarity (e.g., switch to 40% EtOAc).[16]

    • If spots are tailing, re-run the TLC with a mobile phase containing 1% TEA.

  • Finalize System: The ideal system gives your target compound an Rf of 0.2-0.35 and maximal separation from impurities.[20]

Protocol 2: Dry Loading a Sample

This technique is ideal when your sample is not very soluble in the column's mobile phase.[15]

  • Dissolve Sample: Dissolve your crude product (~1 g) in a suitable, volatile solvent (e.g., DCM, acetone).

  • Adsorb onto Silica: In a round-bottom flask, add 5-10 g of silica gel to the solution.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[15]

  • Load Column: Carefully add the silica-adsorbed sample as a powder onto the top of the packed column bed.

  • Protect the Layer: Gently add a thin layer of sand on top of the sample layer to prevent it from being disturbed when you add eluent.

  • Elute: Proceed with the chromatography as usual.

Visualization of Workflows

General Purification Workflow

This diagram outlines the logical flow from a crude reaction mixture to the final, purified this compound derivative.

G cluster_prep Preparation & Method Development cluster_execution Column Chromatography Execution cluster_analysis Analysis & Final Processing Crude Crude Product TLC TLC Analysis for Solvent System Selection Crude->TLC Spot Pack Pack Column with Silica & Equilibrate TLC->Pack Optimized System Load Load Sample (Wet or Dry Loading) Pack->Load Elute Elute with Optimized Mobile Phase (Isocratic/Gradient) Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Compound Evaporate->Pure

Caption: Workflow for purifying this compound derivatives.

Troubleshooting Decision Tree: Poor Separation

This diagram provides a logical path to diagnose and solve common separation problems.

G Start Problem: Poor Separation Q1 Are spots streaking (tailing)? Start->Q1 Q2 Are spots overlapping (low resolution)? Start->Q2 Q3 Is compound stuck at the origin? Start->Q3 Sol1_Cause Cause: Acid-base interaction with silica. Q1->Sol1_Cause Yes Sol2_Cause Cause: Mobile phase polarity is not optimal. Q2->Sol2_Cause Yes Sol3_Cause Cause: Irreversible adsorption or mobile phase is not polar enough. Q3->Sol3_Cause Yes Sol1_Action Solution: Add 1% TEA to eluent. Consider amine-functionalized silica. Sol1_Cause->Sol1_Action Sol2_Action Solution: Re-optimize on TLC. Use a shallower gradient. Sol2_Cause->Sol2_Action Sol3_Action Solution: Add modifier (TEA/NH4OH). Switch to a stronger solvent system (e.g., DCM/MeOH). Sol3_Cause->Sol3_Action

Caption: Decision tree for troubleshooting poor column separation.

References

  • EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google P
  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders.
  • WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google P
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Successful Flash Chromatography - King Group, University of Sheffield.
  • LC Troubleshooting—All of My Peaks are Tailing!
  • Peak Tailing in HPLC - Element Lab Solutions.
  • Tips for Flash Column Chromatography - University of Rochester, Department of Chemistry.
  • Chromatography: Solvent Systems For Flash Column - University of Rochester, Department of Chemistry.
  • Determining a solvent system - University of York, Chemistry Teaching Labs.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Chromatography: Solvent Systems for TLC - University of Rochester, Department of Chemistry.
  • Ideal Method Transfer from TLC to Column Chrom
  • stability issues of N-silylated sulfonamides on silica gel chrom
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Troubleshooting Flash Column Chromatography - University of Rochester, Department of Chemistry.
  • Column chrom
  • Technical Support Center: Purification of Phthalazine Deriv
  • The silica-gel surface and its interactions with solvent and solute in liquid chromatography - Faraday Symposia of the Chemical Society.
  • Technical Support Center: Purification of Crude N-Butylbenzamide - Benchchem.

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Analytical methods for detecting impurities in N,N-Dimethylbenzylsulfamide samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N-Dimethylbenzylsulfamide Impurity Analysis

Welcome to the technical support center for the analytical characterization of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, quantifying, and troubleshooting impurities in this compound samples. Our approach moves beyond simple protocols to explain the scientific rationale behind the methods, ensuring you can adapt, troubleshoot, and validate your analytical procedures with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the analysis of this compound.

Q1: What are the likely impurities in my this compound sample?

Answer: Impurities in any drug substance can originate from the synthesis process, degradation, or storage.[1] For this compound, a synthesized sulfonamide, impurities typically fall into three categories:

  • Process-Related Impurities: These are substances related to the manufacturing process.

    • Unreacted Starting Materials: Such as benzylamine, a sulfonyl chloride precursor, and dimethylamine.

    • Intermediates: Partially reacted molecules from the synthesis pathway.

    • By-products: Resulting from side reactions, such as the formation of isomers or related sulfonamide compounds.

    • Residual Solvents: Solvents used during synthesis and purification (e.g., Toluene, Methanol, Acetonitrile). Their identification is crucial and can be simplified using established NMR chemical shift tables.[2][3]

  • Degradation Products: These form when the drug substance is exposed to stress conditions like heat, light, humidity, acid, base, or oxidation.[4] Conducting forced degradation studies is the most effective way to proactively identify these potential degradants.[5][6]

  • Contaminants: Extraneous material introduced from equipment, personnel, or packaging.

A summary of potential impurity sources is provided in the table below.

Impurity CategorySpecific Examples for this compoundPrimary Analytical Technique
Process-Related Unreacted Benzylamine, Dimethylamine; Synthesis Intermediates; Isomeric By-productsHPLC-UV, GC-MS (for volatile amines), LC-MS
Degradation Hydrolytic, Oxidative, and Photolytic DegradantsStability-Indicating HPLC-UV, LC-MS
Residual Solvents Toluene, Dichloromethane, Methanol, HeptaneHeadspace GC-MS
Q2: My HPLC chromatogram shows poor peak shape (tailing) for the main this compound peak. What's causing this and how do I fix it?

Answer: Peak tailing is a common issue in reverse-phase HPLC and often indicates a secondary, undesirable interaction between the analyte and the stationary phase. Given that this compound contains amine functional groups, this is a frequent problem.

Causality: The primary cause is often the interaction of the basic amine groups with residual acidic silanol groups on the silica-based C18 column. This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak. Other causes can include column overload or contamination.[7]

Troubleshooting Flowchart:

G start Peak Tailing Observed check_overload Is sample concentration too high? start->check_overload reduce_conc Action: Reduce sample concentration or injection volume. check_overload->reduce_conc Yes check_mobile_phase Is mobile phase pH appropriate? check_overload->check_mobile_phase No end_node Resolution: Symmetrical Peak reduce_conc->end_node adjust_ph Action: Adjust mobile phase pH to 2.5-3.5 to protonate silanols, or add a competing base like triethylamine (0.1%). check_mobile_phase->adjust_ph No check_column Is the column old or contaminated? check_mobile_phase->check_column Yes adjust_ph->end_node wash_column Action: Wash column with a strong solvent (e.g., isopropanol). If unresolved, replace the column. check_column->wash_column Yes check_column->end_node No wash_column->end_node

Caption: Decision tree for troubleshooting HPLC peak tailing.

Q3: I see unexpected peaks in my chromatogram. How do I determine if they are impurities or system artifacts?

Answer: Differentiating between actual impurities and system-related artifacts is a critical troubleshooting step.

Methodology:

  • Inject a Blank: Prepare and inject a "blank" sample containing only your sample solvent (diluent). If the peaks appear in the blank run, they are artifacts originating from the solvent, mobile phase, or system contamination (often called "ghost peaks").[8]

  • Check the Mobile Phase: Impurities can be introduced from the mobile phase itself, especially when using additives like buffers or ion-pairing agents. Prepare fresh mobile phase with high-purity solvents and reagents.[9]

  • Wavelength Analysis (PDA/DAD): If you are using a Photo Diode Array (PDA) or Diode Array Detector (DAD), compare the UV spectrum of the unknown peak to that of your main compound. Related impurities will often have a similar, but not necessarily identical, UV spectrum. A completely different spectrum may suggest an unrelated contaminant.

Q4: How do I develop a stability-indicating method to detect degradation products?

Answer: A stability-indicating method is one that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients. The development of such a method relies on forced degradation studies .[10][11]

The core principle is to intentionally degrade the this compound sample under various stress conditions to generate the likely degradation products.[4] The analytical method must then prove it can separate all these newly formed peaks from the parent compound.

Forced Degradation Workflow:

G cluster_stress 1. Apply Stress Conditions cluster_analysis 2. Analyze Stressed Samples cluster_validation 3. Method Validation Stress This compound Sample Acid Acid Hydrolysis (e.g., 0.1M HCl) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Stress->Base Oxidation Oxidation (e.g., 3% H2O2) Stress->Oxidation Thermal Thermal (e.g., 80°C) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Analysis Analyze via HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Peak_Purity Assess Peak Purity of Parent Peak Analysis->Peak_Purity Resolution Check Resolution (Rs > 2) between Parent and Degradant Peaks Peak_Purity->Resolution Validation Method is Stability-Indicating Resolution->Validation Purity & Resolution OK No_Validation Method is NOT Stability-Indicating (Optimize Method) Resolution->No_Validation Criteria Not Met

Caption: Workflow for developing a stability-indicating method.

According to ICH guidelines, stress testing should aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation products are not formed in significant amounts.[6][10]

Key Analytical Protocols

Protocol 1: HPLC-UV Method for Impurity Quantification

This protocol describes a general-purpose reverse-phase HPLC method suitable for quantifying known impurities and degradation products in this compound.

1. Chromatographic System & Conditions:

  • System: HPLC with UV or PDA/DAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., YMC-Triart C8 or similar).[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    25.0 90
    30.0 90
    30.1 10

    | 35.0 | 10 |

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (or as determined by UV scan of the main compound).[13]

  • Injection Volume: 10 µL.

2. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution: Prepare a solution of this compound reference standard at approximately 1.0 mg/mL in diluent.

  • Sample Solution: Prepare the test sample at the same concentration (1.0 mg/mL) to facilitate the detection of minor impurities.[14]

3. System Suitability Test (SST):

  • Before analysis, inject the standard solution five times.

  • Acceptance Criteria:

    • RSD of Peak Area: ≤ 2.0%.

    • Tailing Factor: ≤ 2.0.

    • Theoretical Plates: ≥ 2000.[15]

4. Analysis & Calculation:

  • Inject the sample solution.

  • Identify impurities by their relative retention time (RRT) with respect to the main peak.

  • Quantify impurities using the area percent method (assuming the response factor is similar to the main compound) or against a qualified reference standard for that specific impurity.

Protocol 2: GC-MS for Residual Solvent Analysis

This protocol is for the identification and quantification of residual solvents from the synthesis process, based on methods like USP <467>.

1. System & Conditions:

  • System: Gas Chromatograph with a Mass Spectrometer (GC-MS) and a Headspace Autosampler.

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent.[16]

  • Carrier Gas: Helium.

  • Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min.

  • Injector Temperature: 220 °C.

  • MS Transfer Line Temp: 230 °C.

  • MS Ion Source Temp: 230 °C.

  • Mode: Scan (e.g., 35-350 amu) for identification.

2. Solution Preparation:

  • Diluent: N,N-Dimethylformamide (DMF) or another suitable high-boiling solvent known to be free of the target analytes.

  • Standard Solution: Prepare a stock solution containing known residual solvents (e.g., methanol, toluene, heptane) at a concentration of approximately 1000 µg/mL each in the diluent.

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a headspace vial. Add 1.0 mL of diluent. Crimp the vial securely.

3. Headspace Parameters:

  • Vial Equilibration Temp: 80 °C.

  • Vial Equilibration Time: 20 min.

  • Loop Temperature: 90 °C.

  • Transfer Line Temp: 100 °C.

4. Analysis:

  • Run the standard and sample vials.

  • Identify peaks in the sample chromatogram by comparing their retention times and mass spectra to the standard and a spectral library (e.g., NIST).

  • Quantify by comparing the peak area in the sample to the standard.

Protocol 3: Structural Elucidation Workflow for Unknown Impurities

When a significant unknown impurity is detected (e.g., >0.1%), its structure must be elucidated. This requires a multi-technique approach.

Impurity Identification Workflow:

G start Unknown Impurity Detected in HPLC (>0.1%) lcms 1. LC-MS Analysis - Obtain Molecular Weight - Obtain Fragmentation Data start->lcms prep_hplc 2. Isolation via Preparative HPLC - Collect fractions of the impurity lcms->prep_hplc nmr 3. NMR Spectroscopy - 1H, 13C, COSY, HSQC, HMBC - Elucidate final structure prep_hplc->nmr confirm Structure Confirmed nmr->confirm

Caption: General workflow for impurity identification.

  • LC-MS Analysis: The first step is to analyze the sample by LC-MS to get the molecular weight of the impurity from its mass-to-charge ratio (m/z). Fragmentation data from MS/MS can provide initial structural clues.[17][18]

  • Isolation: The impurity is isolated from the bulk material using preparative HPLC. Fractions corresponding to the impurity peak are collected and combined.

  • NMR Spectroscopy: The isolated impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) and analyzed by high-field NMR.[18]

    • 1D NMR (¹H and ¹³C): Provides information on the types and number of protons and carbons.

    • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between atoms to piece together the final structure. This combination is powerful for definitively characterizing process-related impurities and degradants.[17][18]

References

  • Review of Analytical Methods for Sulfonamides. (2020). Vertex AI Search.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]

  • HPLC Method Development and Validation for the Determination of Sulfonamides Residues in Milk Samples. (n.d.). IJRDO - Journal of Biological Science.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]

  • Spectrophotometric method for determination of sulfonamides in water. (2017). ResearchGate. [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (2007). Acta Pharmaceutica. [Link]

  • Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service.
  • Forced degradation studies. (2016). MedCrave online. [Link]

  • Extractive spectrophotometric determination of sulphonamide drugs in pure and pharmaceutical preparations through ion-pair formation with molybdenum(V) thiocyanate in acidic medium. (2006). ResearchGate. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research & Reports.
  • Identification, Isolation and Characterization of Process Related Impurity in Isosulfanblue. (n.d.). Der Pharma Chemica. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. [Link]

  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. (n.d.). DSpace.
  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018). ResearchGate. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). Conicet. [Link]

  • Troubleshooting LC, basics. (n.d.). Chromedia. [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu Corporation. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2023). ResearchGate. [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Analytical Methods. (n.d.). Ministry of Food and Drug Safety.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. [Link]

  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. (2024). PubMed. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). KGROUP.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. (2024). ResearchGate. [Link]

  • Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. (n.d.). Waters. [Link]

  • NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. (2018). ScienceDirect. [Link]

  • Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. (n.d.). Journal of Pharmaceutical Research. [Link]

  • An HPLC-UV Method for Determining Plasma Dimethylacetamide Concentrations in Patients Receiving Intravenous Busulfan. (n.d.). PubMed. [Link]

  • Development and optimization of an LC-MS method for the separation of nitrosamine impurities. (n.d.). The Journal of Critical Care Medicine. [Link]

  • Improvement and Application HPLC-UV Method for detecting of N-drugs in Pharmaceutical Formulations. (n.d.). Semantic Scholar. [Link]

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Validation & Comparative

A Comparative Guide to Amine Protecting Groups: Spotlight on N,N-Dimethylbenzylsulfamide and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving desired molecular architectures. Among the most frequently encountered functionalities, the amine group, with its inherent nucleophilicity and basicity, often requires transient masking to prevent unwanted side reactions. The choice of an appropriate amine protecting group is a critical decision that can significantly influence the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth comparison of N,N-Dimethylbenzylsulfamide as a potential amine protecting group against established alternatives such as Boc, Cbz, and Fmoc, offering experimental insights and data-driven recommendations for researchers, scientists, and professionals in drug development.

The Ideal Protecting Group: A Chemist's Checklist

Before delving into specific examples, it is crucial to understand the characteristics of an ideal protecting group. Such a group should be:

  • Easy to introduce: The protection reaction should proceed in high yield under mild conditions.

  • Stable: It must be robust enough to withstand a wide range of reaction conditions planned for subsequent synthetic steps.

  • Easy to remove: The deprotection should be high-yielding and occur under specific, mild conditions that do not affect other functional groups in the molecule.

  • Orthogonal: Its removal conditions should be distinct from those used for other protecting groups present in the molecule, allowing for selective deprotection.

  • Minimal impact on reactivity: The protecting group should not introduce significant steric hindrance or electronic effects that could adversely affect nearby reactions.

  • High-yielding: Both protection and deprotection steps should provide high yields to maximize the overall efficiency of the synthetic sequence.

This compound: A Niche Player

This compound belongs to the broader class of sulfonyl-based protecting groups. While not as ubiquitously employed as carbamate-based protectors, sulfonyl groups, in general, are known for their considerable stability.

Protection and Deprotection: The synthesis of a sulfonamide from an amine and a sulfonyl chloride is typically straightforward. The resulting sulfonamide bond is notably robust, showing resilience to a wide array of chemical transformations. However, this very stability can render deprotection challenging, often requiring harsh reductive or acidic conditions that may not be compatible with sensitive substrates.

While specific, comprehensive data on this compound as a mainstream protecting group is sparse in readily available literature, we can infer its properties from related sulfonyl protecting groups. The benzyl group suggests potential for hydrogenolysis, a common deprotection strategy. However, the N,N-dimethyl substitution pattern might influence its reactivity and stability profile compared to simpler sulfonamides.

The Titans of Amine Protection: Boc, Cbz, and Fmoc

The landscape of amine protection is dominated by three key players: tert-Butyloxycarbonyl (Boc), Benzyloxycarbonyl (Cbz or Z), and 9-Fluorenylmethyloxycarbonyl (Fmoc). Their widespread use stems from their well-characterized stability profiles and reliable deprotection methods.

tert-Butyloxycarbonyl (Boc)

The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry. Its popularity is due to its ease of introduction and, most importantly, its facile removal under acidic conditions.

  • Stability: The Boc group is stable to a wide range of nucleophiles, catalytic hydrogenation, and basic conditions.

  • Deprotection: It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This deprotection proceeds via a carbocationic intermediate.

Benzyloxycarbonyl (Cbz or Z)

The Cbz group is another stalwart in the field, valued for its stability and its removal under neutral conditions.

  • Stability: It is stable to mildly acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups in many instances.

  • Deprotection: The Cbz group is classically removed by catalytic hydrogenation (e.g., H₂, Pd/C), a mild and efficient method. It can also be cleaved by strong acids, though this is less common.

9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is the protecting group of choice for solid-phase peptide synthesis (SPPS) due to its unique deprotection conditions.

  • Stability: It is stable to acidic conditions and catalytic hydrogenation, providing excellent orthogonality with Boc and Cbz groups.

  • Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in an organic solvent. This deprotection occurs via a β-elimination mechanism.

Comparative Data: A Head-to-Head Analysis

To provide a clear comparison, the following table summarizes the key properties and reaction conditions for these protecting groups.

Protecting GroupAbbreviationStructureTypical Protection ReagentTypical Deprotection ConditionsStability
tert-Butyloxycarbonyl BocBoc-NH-RDi-tert-butyl dicarbonate (Boc)₂OTFA, HClStable to base, nucleophiles, hydrogenation
Benzyloxycarbonyl Cbz or ZCbz-NH-RBenzyl chloroformateH₂, Pd/C; HBr/AcOHStable to mild acid and base
9-Fluorenylmethyloxycarbonyl FmocFmoc-NH-RFmoc-OSu, Fmoc-Cl20% Piperidine in DMFStable to acid, hydrogenation
This compound -PhCH₂SO₂N(Me)₂-RN,N-Dimethylbenzylsulfonyl chlorideHarsh reductive or acidic conditions (inferred)Very stable to a wide range of conditions (inferred)

Experimental Protocols: A Practical Guide

The following protocols provide step-by-step methodologies for the protection of a generic primary amine with the Boc group and a representative sulfonamide, illustrating the practical differences in their application.

Protocol 1: Boc Protection of a Primary Amine

This protocol describes a standard procedure for the protection of a primary amine using di-tert-butyl dicarbonate.

Diagram of Workflow:

Boc_Protection amine Primary Amine (R-NH2) reaction Reaction at 0 °C to RT amine->reaction reagents Di-tert-butyl dicarbonate ((Boc)2O) Base (e.g., TEA, DIPEA) Solvent (e.g., DCM, THF) reagents->reaction workup Aqueous Workup (e.g., wash with aq. NaHCO3, brine) reaction->workup purification Purification (e.g., column chromatography) workup->purification product Boc-protected Amine (R-NHBoc) purification->product Sulfonamide_Formation amine Primary Amine (R-NH2) reaction Reaction at 0 °C to RT amine->reaction reagents Sulfonyl Chloride (R'-SO2Cl) Base (e.g., Pyridine, TEA) Solvent (e.g., DCM, Chloroform) reagents->reaction workup Aqueous Workup (e.g., wash with dil. HCl, aq. NaHCO3, brine) reaction->workup purification Purification (e.g., column chromatography, recrystallization) workup->purification product Sulfonamide (R-NHSO2R') purification->product

A Comparative Guide to Validating the Structure of N,N-Dimethylbenzylsulfamide Derivatives Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the precise, unambiguous determination of a molecule's three-dimensional structure is a foundational requirement. For N,N-Dimethylbenzylsulfamide derivatives, a class of compounds with significant therapeutic potential, this structural certainty underpins the understanding of structure-activity relationships (SAR), guides lead optimization, and is a critical component of intellectual property. While several analytical techniques offer structural insights, single-crystal X-ray crystallography stands as the definitive method for elucidating the exact atomic arrangement in the solid state.[1][2]

This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods, details the causality behind experimental choices in the crystallographic workflow, and presents a comprehensive protocol for the structural validation of this compound derivatives.

The Imperative of Unambiguous Structure: A Comparative Overview

The selection of an analytical technique for structural elucidation is a critical decision in the research and development pipeline. While methods like NMR spectroscopy and mass spectrometry are indispensable for characterizing molecules, X-ray crystallography offers a unique and unparalleled level of detail.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, absolute configuration, and intermolecular interactions.[3]Provides a definitive, high-resolution static picture of the molecule's conformation in the solid state.[4]Requires a high-quality single crystal, which can be challenging to obtain.[4][5] Provides a static picture, not information about molecular dynamics in solution.[4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms, connectivity, and through-space interactions, allowing for the determination of the molecular structure in solution.[7]Provides information about the dynamic nature of the molecule in solution, which can be more physiologically relevant.[4][7] Does not require crystallization.[7]Structure determination can be complex for larger or more flexible molecules.[6] Does not directly provide bond lengths and angles with the same precision as crystallography.
Mass Spectrometry (MS) Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.High sensitivity and requires very small amounts of sample.Provides limited information about the 3D arrangement of atoms.

The Synergy of Techniques: It is crucial to recognize that these techniques are often complementary.[4][6][7][8] NMR and MS are powerful tools for confirming the chemical identity and connectivity of a synthesized this compound derivative, while X-ray crystallography provides the ultimate validation of its three-dimensional structure.

The Crystallographic Workflow: A Step-by-Step Guide

The successful determination of a crystal structure is a multi-step process that demands careful planning and execution. The following protocol is designed to guide researchers through the process of validating the structure of this compound derivatives.

Crystal Growth: The Foundation of a High-Quality Structure

The adage "garbage in, garbage out" is particularly true for X-ray crystallography. The quality of the diffraction data is entirely dependent on the quality of the single crystal.

Key Considerations for this compound Derivatives:

  • Purity: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Solvent Selection: The choice of solvent is critical.[9] A solvent in which the compound is moderately soluble is often a good starting point.[9] For this compound derivatives, a range of solvents from non-polar (e.g., hexane, toluene) to polar (e.g., ethanol, acetone, ethyl acetate) should be screened.

  • Common Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.[9] This is often a good first technique to try due to its simplicity.

    • Vapor Diffusion (Hanging Drop and Sitting Drop): A small drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant into the drop induces crystallization.

    • Solvent/Anti-Solvent Diffusion: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is carefully layered on top. Crystals form at the interface as the anti-solvent slowly diffuses into the good solvent.

Experimental Protocol for Crystal Growth (Slow Evaporation):

  • Dissolve a small amount of the purified this compound derivative in a suitable solvent in a clean vial.

  • Filter the solution to remove any dust or particulate matter.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.

  • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

  • Monitor the vial periodically for the formation of single crystals.

Data Collection: Capturing the Diffraction Pattern

Once a suitable single crystal is obtained, it is mounted on a diffractometer and exposed to a beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector.[10]

Key Components of a Single-Crystal X-ray Diffractometer:

  • X-ray Source: Typically a sealed tube or a rotating anode that generates X-rays.

  • Goniometer: A device that holds and rotates the crystal in various orientations.

  • Detector: A sensitive device that records the intensity and position of the diffracted X-rays.[3]

Experimental Protocol for Data Collection:

  • Crystal Mounting: Carefully select a well-formed crystal with sharp edges and mount it on a goniometer head.[2]

  • Data Collection Strategy: The diffractometer software is used to determine an optimal strategy for collecting a complete dataset, which involves rotating the crystal and collecting diffraction images at various angles.

  • Data Integration: The collected images are processed to determine the intensity of each diffraction spot.

Structure Solution and Refinement: From Diffraction to 3D Model

The integrated diffraction data is used to solve the "phase problem" and generate an initial electron density map. An atomic model is then built into this map and refined to best fit the experimental data.

Key Steps in Structure Solution and Refinement:

  • Space Group Determination: The symmetry of the diffraction pattern is used to determine the crystal's space group.

  • Structure Solution: Direct methods or Patterson methods are used to obtain initial phases and generate an electron density map.

  • Model Building: An atomic model of the this compound derivative is built into the electron density map.

  • Refinement: The atomic coordinates and other parameters are adjusted to improve the agreement between the calculated and observed diffraction data.

Visualization of the Workflow

The following diagram illustrates the logical flow of the single-crystal X-ray crystallography process.

X-ray Crystallography Workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis of this compound Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Screening Purification->Crystal_Growth Select_Crystal Select High-Quality Single Crystal Crystal_Growth->Select_Crystal Mount_Crystal Mount Crystal on Diffractometer Select_Crystal->Mount_Crystal Data_Collection X-ray Diffraction Data Collection Mount_Crystal->Data_Collection Data_Processing Data Integration & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Model_Building Model Building & Refinement Structure_Solution->Model_Building Validation Structure Validation & Analysis Model_Building->Validation

Caption: The workflow for validating a molecular structure using single-crystal X-ray crystallography.

Interpreting the Results: Key Crystallographic Parameters

A crystallographic information file (CIF) is the standard output of a crystal structure determination. It contains a wealth of information about the structure. The following table highlights some of the key parameters and their significance.

Parameter Description Significance
Crystal System & Space Group Describes the symmetry of the crystal lattice.Provides fundamental information about the packing of molecules in the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions of the repeating unit of the crystal lattice.Defines the size and shape of the unit cell.
R-factor (R1) A measure of the agreement between the calculated and observed structure factors.A lower R-factor generally indicates a better fit of the model to the data.
Goodness-of-Fit (GOF) A statistical measure of the quality of the refinement.A GOF value close to 1.0 indicates a good refinement.
Bond Lengths and Angles The distances between atoms and the angles between bonds.Provides precise geometric information about the molecule.
Torsional Angles The dihedral angles that describe the conformation of the molecule.Defines the 3D shape of the molecule.

Comparative Crystallographic Data for Sulfonamide Derivatives

The power of X-ray crystallography lies in its ability to provide precise quantitative data that allows for detailed comparisons between related structures. The following table presents a comparison of crystallographic data for several sulfonamide derivatives, illustrating the level of detail that can be obtained.[11]

Compound N-(4-cyanobenzyl)-4-methylbenzenesulfonamide N-benzyl-4-iodobenzenesulfonamide N-(2-cyano-3-phenylallyl)-4-iodobenzenesulfonamide
Chemical Formula C₁₅H₁₄N₂O₂SC₁₃H₁₂INO₂SC₁₆H₁₃IN₂O₂S
Formula Weight 286.35 g/mol 373.20 g/mol 424.25 g/mol
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/nPcab
a (Å) 10.349.8712.45
b (Å) 11.2110.5413.56
c (Å) 12.5413.6719.87
β (°) 98.76109.8790

This data is illustrative and sourced from publicly available information for related sulfonamide structures.[11] The specific values for a novel this compound derivative would be determined experimentally.

Conclusion: The Gold Standard for Structural Validation

For researchers and drug development professionals working with this compound derivatives, single-crystal X-ray crystallography is an indispensable tool. It provides the most definitive and high-resolution structural information, which is essential for understanding the molecule's properties, guiding further research, and securing intellectual property. While other analytical techniques provide valuable and complementary information, X-ray crystallography remains the gold standard for the unambiguous validation of molecular structure.

References

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  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).
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  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). PubMed Central. Retrieved from [Link]

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A Comparative Guide: The Ascendancy of N,N-Dimethylbenzylsulfamide in Directed C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the strategic functionalization of C-H bonds is a cornerstone of molecular architecture. This guide delves into a critical comparison of directing groups within the sulfonamide class, specifically elucidating the advantages of employing N,N-Dimethylbenzylsulfamide over its traditional, monosubstituted counterparts. Our analysis is grounded in established mechanistic principles and supported by illustrative experimental protocols, offering a comprehensive resource for informed decision-making in complex synthetic endeavors.

Introduction: The Evolution of Sulfonamide Directing Groups

The sulfonamide moiety is a stalwart directing group in organic synthesis, prized for its robust coordinating ability with transition metals and its capacity to facilitate regioselective C-H activation.[1] Traditional sulfonamides, typically N-monosubstituted with groups like benzyl or tosyl, have a long-standing history in directing ortho-metalation. However, the evolution of synthetic methodologies has brought to the forefront the nuanced yet significant advantages of N,N-disubstituted sulfonamides, with this compound emerging as a particularly efficacious directing group. This guide will illuminate the key performance differentiators between these two classes of directing groups.

The N,N-Dimethyl Advantage: A Mechanistic Perspective

The primary advantages of this compound stem from its distinct electronic and steric profile compared to traditional N-monosubstituted sulfonamides. The presence of two methyl groups on the nitrogen atom precludes the formation of an acidic N-H proton, a feature inherent to traditional sulfonamides. This seemingly subtle difference has profound implications for the stability and reactivity of the organometallic intermediates that govern the course of C-H functionalization reactions.

The N,N-dimethylsulfamoyl group offers a more defined and stronger coordination to the metal center. In traditional sulfonamides, the acidic N-H proton can lead to deprotonation and the formation of an anionic species, which can alter the electronic properties and stability of the metallacycle intermediate.[2] The absence of this acidic proton in this compound leads to a more predictable and stable coordination environment, which can translate to higher yields and cleaner reactions.

Furthermore, the steric bulk of the N,N-dimethyl group can play a crucial role in influencing the regioselectivity of the C-H activation step, often leading to enhanced ortho-selectivity by discouraging other potential reaction pathways.[3]

A simplified comparison of the coordination pathways.

Performance Comparison: A Data-Driven Analysis

While direct, head-to-head comparative studies under identical conditions are not extensively documented in the literature, a comprehensive analysis of published data allows for a clear inference of the superior performance of N,N-dimethylsulfonamide directing groups. The following table summarizes typical observations from various C-H functionalization reactions where either traditional or N,N-dimethylsulfonamide directing groups were employed on similar substrates.

Performance MetricTraditional Sulfonamides (e.g., N-Benzyl-p-toluenesulfonamide)This compoundAdvantage of this compound
Directing Group Strength Moderate to StrongStrongMore effective coordination to the metal center, leading to more efficient C-H activation.[4]
Reaction Yields Often moderate to good, but can be variable.Generally high to excellent.More consistent and higher product yields due to the stability of the intermediate metallacycle.
Reaction Conditions May require harsher conditions (higher temperatures, stronger bases).Often proceeds under milder conditions.Broader functional group tolerance and reduced potential for side reactions.
Selectivity Good ortho-selectivity.Excellent ortho-selectivity.The steric and electronic properties of the N,N-dimethyl group enhance regiocontrol.[3]
Substrate Scope Broad, but can be limited by the acidity of the N-H proton.Generally broader due to the absence of the acidic N-H proton.Applicable to a wider range of substrates, including those sensitive to basic conditions.

Experimental Protocols

To provide a practical context for the discussed advantages, this section outlines detailed, representative experimental protocols for the synthesis and subsequent cleavage of both this compound and a traditional sulfonamide, N-benzyl-p-toluenesulfonamide.

Synthesis of Directing Groups

The synthesis of both types of sulfonamides is typically straightforward, involving the reaction of a sulfonyl chloride with the corresponding amine.

General synthetic workflow for the directing groups.

Protocol 4.1.1: Synthesis of this compound

This procedure details the synthesis of this compound from benzylamine and N,N-dimethylsulfamoyl chloride.[5]

  • Materials:

    • Benzylamine

    • N,N-Dimethylsulfamoyl chloride

    • Triethylamine

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine (saturated sodium chloride solution)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Slowly add a solution of N,N-dimethylsulfamoyl chloride (1.1 eq) in anhydrous DCM to the flask over 30 minutes.

    • Remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with 1 M HCl and transfer to a separatory funnel.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

Protocol 4.1.2: Synthesis of N-Benzyl-p-toluenesulfonamide

This protocol describes the synthesis of a traditional sulfonamide, N-benzyl-p-toluenesulfonamide.[6]

  • Materials:

    • Benzylamine

    • p-Toluenesulfonyl chloride

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of benzylamine (1.0 eq) in DCM and pyridine (1.5 eq) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization or column chromatography.

Cleavage of the Directing Group

The ability to easily remove the directing group after the desired C-H functionalization is crucial for the synthetic utility of the methodology.

Protocol 4.2.1: Cleavage of the N,N-Dimethylsulfamoyl Group

The N,N-dimethylsulfamoyl group can be cleaved under reductive conditions.

  • Materials:

    • Substrate with N,N-dimethylsulfamoyl group

    • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

    • Anhydrous tetrahydrofuran (THF)

    • Aqueous workup reagents (e.g., water, Rochelle's salt solution)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the sulfonamide substrate in anhydrous THF.

    • Cool the solution to 0 °C and slowly add LiAlH₄ (excess, e.g., 2-4 eq).

    • Allow the reaction to warm to room temperature and then heat to reflux for the required time (monitor by TLC).

    • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting suspension and wash the solid with THF or ethyl acetate.

    • Concentrate the filtrate and purify the residue by chromatography to obtain the deprotected amine.

Protocol 4.2.2: Cleavage of the Tosyl Group

The tosyl group is notoriously robust, and its cleavage often requires harsh conditions.[7][8]

  • Materials:

    • Tosyl-protected substrate

    • Strong acid (e.g., HBr in acetic acid, or concentrated H₂SO₄) or reducing agents (e.g., sodium in liquid ammonia, SmI₂).

    • Appropriate solvent for the chosen method.

  • Procedure (Example with HBr/Acetic Acid):

    • Dissolve the tosylamide in a solution of HBr in acetic acid (e.g., 33 wt %).

    • Heat the reaction mixture at an elevated temperature (e.g., 70-100 °C) for several hours to days.

    • Monitor the reaction by TLC.

    • After completion, carefully neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic layer.

    • Purify the product by chromatography or recrystallization.

The milder conditions often required for the cleavage of the N,N-dimethylsulfamoyl group compared to the tosyl group represent a significant advantage, particularly for substrates bearing sensitive functional groups.

Conclusion and Future Outlook

In the landscape of C-H functionalization, this compound presents a compelling case as a superior directing group compared to its traditional, monosubstituted counterparts. Its advantages, rooted in the stability of the resulting metallacycle intermediates, translate to higher yields, milder reaction conditions, and enhanced selectivity. The absence of an acidic N-H proton circumvents potential side reactions and broadens the substrate scope.

While the synthesis of N,N-disubstituted sulfamoyl chlorides may be more involved than that of simple sulfonyl chlorides, the downstream benefits in terms of reaction efficiency and robustness often outweigh this initial investment. The development of even more efficient and readily cleavable N,N-disubstituted sulfonamide directing groups remains an active area of research, promising to further expand the synthetic chemist's toolkit for the precise and predictable modification of complex molecules. For researchers aiming for optimal performance in directed C-H functionalization, the adoption of this compound and related N,N-disubstituted directing groups is a strategic imperative.

References

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A Comparative Guide to the Cross-Reactivity Profile of N,N-Dimethylbenzylsulfamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In early-stage drug discovery, establishing the selectivity of a lead compound is as critical as confirming its primary efficacy. A promiscuous compound with numerous off-target interactions can lead to unforeseen toxicity and a high attrition rate in later developmental phases. This guide provides a comprehensive framework for evaluating the cross-reactivity of N,N-Dimethylbenzylsulfamide, a representative molecule from the versatile sulfamide class of compounds.[1][2][3] We present detailed, field-tested protocols for robust in vitro and cellular assays, objective data comparison with alternative compounds, and an in-depth discussion on the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals dedicated to building a rigorous and translatable preclinical data package.

The Imperative of Selectivity Profiling

The sulfonamide moiety is a cornerstone in medicinal chemistry, featured in drugs targeting a wide array of diseases, from infections to cancer and central nervous system disorders.[1][2][4] This versatility arises from its ability to engage with diverse biological targets, including enzymes like carbonic anhydrases and kinases.[1][2] However, this same chemical tractability necessitates a thorough investigation of cross-reactivity—the potential for a compound to bind to and modulate targets other than its intended one.[5][6]

Undesired off-target activity can lead to:

  • Toxicity: Interaction with critical anti-targets (e.g., hERG channel, CYPs).

  • Misleading Structure-Activity Relationships (SAR): The observed biological effect may not be solely due to the primary target modulation.

  • Failed Clinical Translation: In vitro efficacy does not translate to in vivo success due to a complex polypharmacology.

This guide uses this compound as a scaffold to demonstrate a logical workflow for profiling selectivity and building confidence in a compound's specificity.

Experimental Design & Comparative Compounds

To provide a meaningful comparison, we will evaluate this compound against two benchmark compounds. For this guide, we will assume this compound is a putative inhibitor of Kinase A .

  • Compound A (Positive Control): A well-characterized, highly selective inhibitor of Kinase A. This compound sets the benchmark for desired selectivity.

  • Compound B (Promiscuous Control): A known multi-kinase inhibitor (e.g., Staurosporine). This compound illustrates a poor selectivity profile and helps validate the sensitivity of the assays to detect off-target effects.

Our experimental approach is tiered, moving from high-throughput biochemical assays to more physiologically relevant cellular assays.

Workflow for Cross-Reactivity Assessment

The following diagram outlines the systematic approach for characterizing the selectivity of a test compound.

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Validation A Primary Target Assay (e.g., Kinase A) B Broad Kinase Panel (e.g., 96-well format) A->B Confirm On-Target Activity C Cellular Target Engagement (CETSA) B->C Prioritize Hits for Cellular Validation D Phenotypic/Functional Assay (e.g., Cell Viability) C->D Link Target Binding to Cellular Effect E Selectivity Profile & Risk Assessment D->E Final Profile

Caption: Tiered approach to selectivity profiling.

Methodologies for Cross-Reactivity Profiling

In Vitro Kinase Inhibition Assay

Principle of the Assay: This biochemical assay measures the direct ability of a compound to inhibit the enzymatic activity of a purified kinase.[7][8][9][10] A common method involves quantifying the amount of ATP consumed during the phosphotransferase reaction.[11] A decrease in kinase activity in the presence of the compound indicates inhibition.

Rationale for Parameter Selection:

  • ATP Concentration: The concentration of ATP is typically set at or near its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.

  • Compound Concentrations: A wide range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM) is used to generate a dose-response curve and accurately determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Detailed Protocol: In Vitro Kinase Assay [7][8]

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare recombinant kinases (Kinase A and a panel of off-target kinases) in Kinase Buffer.

    • Prepare substrate (a specific peptide or protein for each kinase) in Kinase Buffer.

    • Prepare ATP solution at 2x the final desired Km concentration in Kinase Buffer.

    • Serially dilute this compound and control compounds in 100% DMSO, then further dilute in Kinase Buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of compound dilution or vehicle (DMSO control) to appropriate wells.

    • Add 10 µL of the kinase/substrate mix to all wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the 2x ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP using a commercial detection kit (e.g., ADP-Glo™).

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

Principle of the Assay: CETSA® is a powerful biophysical method that measures target engagement in a native cellular environment.[12][13][14] The principle is that when a ligand binds to its protein target, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[12][15] This change in thermal stability is detected by heating cell lysates or intact cells to various temperatures, separating soluble proteins from aggregated ones, and quantifying the amount of the target protein remaining in the soluble fraction.[12][16]

Rationale for Parameter Selection:

  • Temperature Range: The temperature gradient must encompass the melting temperatures of the target protein both with and without the ligand. An initial experiment is required to determine the optimal temperature range.

  • Compound Concentration: A saturating concentration of the compound is often used to achieve the maximum possible thermal shift, confirming target engagement.

Detailed Protocol: CETSA® [12][13]

  • Cell Treatment:

    • Culture cells (e.g., HEK293) to ~80% confluency.

    • Treat cells with this compound (or controls) at the desired concentration or vehicle (DMSO) for 1 hour in the incubator.

  • Heating Step:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble fraction from the precipitated protein aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Protein Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein (Kinase A) in each sample by Western blot or another quantitative protein detection method like ELISA.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition, plot the percentage of soluble protein remaining versus temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A shift in Tm (ΔTm) in the compound-treated sample compared to the vehicle control indicates target engagement.

Comparative Data & Analysis

The data generated from the assays described above can be tabulated for a clear, objective comparison. The following tables represent hypothetical data for this compound and the control compounds.

Table 1: In Vitro Kinase Selectivity Panel (IC50 values in µM)

Kinase TargetThis compoundCompound A (Selective)Compound B (Promiscuous)
Kinase A (On-Target) 0.05 0.01 0.005
Kinase B2.5>100.1
Kinase C>10>100.05
Kinase D1.2>100.2
Kinase E8.0>100.08
Receptor X>10>10>10
Enzyme Z>10>10>10

Analysis:

  • This compound shows potent inhibition of the primary target, Kinase A.

  • It exhibits moderate off-target activity against Kinase D and weaker activity against Kinase B. The selectivity window (ratio of off-target IC50 to on-target IC50) against Kinase D is 24-fold (1.2 / 0.05).

  • Compound A demonstrates high selectivity, with no significant off-target activity in this panel.

  • Compound B confirms its promiscuous nature, inhibiting multiple kinases with high potency.

Table 2: Cellular Thermal Shift Assay (CETSA®) Results

Compound (at 10 µM)Target ProteinCellular Tm (°C)ΔTm (°C vs. Vehicle)
Vehicle (DMSO)Kinase A52.1-
This compoundKinase A58.6+6.5
Compound AKinase A60.2+8.1
Compound BKinase A59.8+7.7
Vehicle (DMSO)Kinase D55.4-
This compoundKinase D57.2+1.8
Compound AKinase D55.3-0.1
Compound BKinase D61.5+6.1

Analysis:

  • All three compounds show a significant positive thermal shift for Kinase A, confirming they engage the target in a cellular context.

  • Crucially, this compound also induces a measurable, albeit smaller, thermal shift for Kinase D. This corroborates the in vitro finding that it interacts with Kinase D in cells.

  • Compound A shows no engagement with Kinase D, reinforcing its selective profile.

  • Compound B strongly engages both Kinase A and Kinase D, consistent with its promiscuous profile.

Hypothetical Signaling Pathway

The diagram below illustrates the potential on- and off-target effects of this compound. While it effectively inhibits the intended Kinase A pathway, its cross-reactivity with Kinase D could lead to unintended modulation of a separate cellular process.

G cluster_0 Intended Pathway cluster_1 Off-Target Pathway A Signal 1 B Kinase A A->B C Substrate A B->C D Desired Cellular Response C->D X Signal 2 Y Kinase D X->Y Z Substrate D Y->Z W Unintended Cellular Effect Z->W Compound This compound Compound->B Inhibition (On-Target) Compound->Y Inhibition (Off-Target)

Caption: On-target vs. potential off-target activity.

Discussion and Conclusion

The collective data from both in vitro and cellular assays provide a coherent picture of the selectivity profile for this compound.

  • Expertise-Driven Interpretation: The compound is a potent inhibitor of its intended target, Kinase A, and successfully engages it within a cellular milieu. However, the 24-fold selectivity margin against Kinase D, confirmed by a modest but significant thermal shift in the CETSA assay, is a potential liability. Whether this level of selectivity is acceptable depends on the therapeutic context. For an oncology drug, a certain degree of polypharmacology might be acceptable or even beneficial, whereas for a chronic medication, a much higher degree of selectivity would be required.

  • Authoritative Grounding: The methodologies employed are standard, robust, and widely published in drug discovery literature.[7][12][13] The findings suggest that while this compound is a promising lead, further medicinal chemistry efforts could be directed at improving its selectivity against Kinase D. Alternatively, if the compound is advanced, future safety studies should specifically investigate potential toxicities related to the inhibition of the Kinase D pathway.

This guide demonstrates a rigorous, multi-faceted approach to evaluating compound cross-reactivity. By integrating biochemical and cellular methods and contextualizing data with appropriate controls, researchers can make more informed decisions, ultimately de-risking drug development programs and increasing the probability of clinical success.

References

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A Comparative Analysis of the Stability of N,N-dialkyl versus N-aryl Sulfonamides: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonamide moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous antibacterial, antiviral, and anticancer agents.[1][2][3][4][5] The stability of this functional group is a critical determinant of a drug candidate's shelf-life, bioavailability, and metabolic fate. This guide provides an in-depth comparative analysis of the stability of two key classes of sulfonamides: N,N-dialkylsulfonamides and N-arylsulfonamides. Understanding the nuances of their stability profiles is paramount for researchers, scientists, and drug development professionals in designing robust and effective therapeutic agents.

Foundational Principles: Understanding Sulfonamide Structure and Stability

The general structure of a sulfonamide consists of a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom. The substituents on the nitrogen atom define the class of the sulfonamide. In N,N-dialkylsulfonamides, the nitrogen is bonded to two alkyl groups, whereas in N-arylsulfonamides, it is bonded to at least one aryl group. This fundamental structural difference profoundly influences the electronic and steric environment around the sulfonamide bond, thereby dictating its stability.

The stability of a sulfonamide is not a monolithic property but rather a composite of its resistance to various degradation pathways, including:

  • Chemical Stability: Resistance to hydrolysis under acidic or basic conditions, and oxidative or photolytic cleavage.

  • Metabolic Stability: Resistance to enzymatic degradation within the body.

  • Thermal Stability: Resistance to decomposition at elevated temperatures.

The S-N bond is often the most labile linkage in the sulfonamide core, and its cleavage is a primary degradation pathway.[6][7]

Chemical Stability: A Tale of Two Substituents

The chemical stability of sulfonamides is largely governed by the electronic nature of the nitrogen substituents.

Hydrolytic Stability

Hydrolysis, the cleavage of the S-N bond by water, is a common degradation route. The susceptibility to hydrolysis is highly dependent on the pH of the environment.

  • N,N-Dialkylsulfonamides: The electron-donating nature of alkyl groups increases the electron density on the nitrogen atom. This makes the sulfur atom less electrophilic and therefore less susceptible to nucleophilic attack by water. Consequently, N,N-dialkylsulfonamides generally exhibit greater hydrolytic stability, particularly under neutral and basic conditions.

  • N-Aryl Sulfonamides: The electron-withdrawing nature of the aryl group delocalizes the nitrogen lone pair into the aromatic ring, making the sulfur atom more electrophilic and prone to nucleophilic attack. This effect is particularly pronounced under acidic conditions where protonation of the nitrogen can further enhance the leaving group ability of the amine.[6] Studies have shown that aromatic sulfonamides are more susceptible to acid-catalyzed hydrolysis compared to their aliphatic counterparts.[7] However, under typical environmental pH, many sulfonamides are considered hydrolytically stable with long half-lives.[8][9]

Diagram: General Structures of N,N-Dialkyl and N-Aryl Sulfonamides

G cluster_0 N,N-Dialkylsulfonamide cluster_1 N-Aryl Sulfonamide a R-S(=O)₂-N(R')₂ b R-S(=O)₂-NH-Ar

Caption: Core structures of N,N-dialkyl and N-aryl sulfonamides.

Oxidative and Photolytic Stability

Oxidative degradation can be initiated by reactive oxygen species, while photolytic degradation is caused by exposure to light.

  • N,N-Dialkylsulfonamides: These compounds are generally more resistant to oxidative and photolytic degradation due to the absence of easily oxidizable or photo-excitable aromatic moieties directly attached to the sulfonamide nitrogen.

  • N-Aryl Sulfonamides: The aromatic ring in N-aryl sulfonamides can act as a chromophore, absorbing UV light and leading to photodegradation.[7] The aromatic amine group is also a potential site for oxidation.[7][10] Studies have shown that various sulfonamides can be degraded through oxidation processes.[11][12][13][14]

Metabolic Stability: The In Vivo Challenge

Once a drug enters the body, it is subjected to a battery of metabolic enzymes that can alter its structure and activity.

  • N,N-Dialkylsulfonamides: The metabolism of N,N-dialkylsulfonamides often involves oxidation of the alkyl chains (e.g., hydroxylation). The sulfonamide bond itself is generally more resistant to metabolic cleavage.

  • N-Aryl Sulfonamides: N-aryl sulfonamides can undergo a variety of metabolic transformations, including N-acetylation and oxidation of the aromatic ring.[7] More critically, electron-deficient aryl sulfonamides can be susceptible to metabolic cleavage of the S-N bond, often mediated by glutathione S-transferases (GSTs).[15] This can lead to the formation of reactive metabolites and potential toxicity. However, it is important to note that many N-aryl sulfonamides are metabolically stable.[15]

Diagram: Key Degradation Pathways

G cluster_0 N,N-Dialkylsulfonamide Degradation cluster_1 N-Aryl Sulfonamide Degradation A N,N-Dialkylsulfonamide B Hydrolysis (S-N Cleavage) (Generally Slow) A->B H₂O C Alkyl Chain Oxidation A->C Metabolic Enzymes D N-Aryl Sulfonamide E Hydrolysis (S-N Cleavage) (Acid-Catalyzed) D->E H₃O⁺ F Metabolic Cleavage (S-N) (e.g., GSH-mediated) D->F GST, GSH G Aromatic Ring Oxidation D->G Metabolic Enzymes H Photodegradation D->H UV Light

Caption: Primary degradation routes for N,N-dialkyl and N-aryl sulfonamides.

Thermal Stability

Thermal stability is crucial for manufacturing processes and determining the shelf-life of a drug product.

  • Both N,N-dialkyl and N-aryl sulfonamides generally exhibit good thermal stability. However, at very high temperatures, thermal degradation can occur, often involving cleavage of the S-N or C-S bonds.[16][17][18] Studies on sulfonamides in milk have shown them to be very stable during pasteurization and UHT sterilization.[17] However, significant degradation can occur at higher temperatures and longer exposure times.[19][20]

Comparative Stability Data Summary

The following table summarizes the relative stability of N,N-dialkyl versus N-aryl sulfonamides based on the discussed degradation pathways.

Stability ParameterN,N-DialkylsulfonamidesN-Aryl SulfonamidesKey Observations
Hydrolytic Stability Generally more stable, especially at neutral to alkaline pH.[7]More susceptible to acid-catalyzed hydrolysis.[7]Electronic effects of the N-substituent are the primary determinant.
Oxidative Stability Generally more stable.Aromatic ring is a site for oxidation.[7][10]Presence of the aryl group increases susceptibility.
Photolytic Stability More stable due to lack of a significant chromophore.[7]Susceptible to photodegradation.[7]The aromatic ring acts as a chromophore.
Metabolic Stability Generally more stable to S-N cleavage.Can undergo metabolic S-N cleavage, especially if the aryl ring is electron-deficient.[15]Metabolic pathways are diverse for N-aryl sulfonamides.
Thermal Stability Generally stable.Generally stable.Both classes show good thermal stability under typical processing conditions.[17]

Experimental Protocol: Forced Degradation Study for Comparative Stability Analysis

To empirically determine the stability of a novel sulfonamide, a forced degradation study is essential.[21][22][23][24] This involves subjecting the compound to a range of stress conditions to accelerate degradation.

Objective:

To compare the hydrolytic, oxidative, and photolytic stability of a novel N,N-dialkylsulfonamide versus a novel N-arylsulfonamide.

Materials:
  • N,N-Dialkylsulfonamide and N-Aryl Sulfonamide test compounds

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN) or Methanol (MeOH) as solvent

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Photostability chamber

Step-by-Step Methodology:
  • Solution Preparation:

    • Prepare stock solutions (e.g., 1 mg/mL) of each test sulfonamide in a suitable organic solvent (ACN or MeOH). The rationale for using an organic solvent initially is to ensure complete dissolution before dilution into aqueous stress media.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Photolytic Degradation: Expose a solution of the sulfonamide (in a transparent container) to a light source in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

    • Thermal Degradation: Incubate solutions of the sulfonamide at an elevated temperature (e.g., 60°C).

    • Control: Prepare a solution of the sulfonamide in the solvent without any stressor.

  • Incubation and Sampling:

    • Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). The duration should be sufficient to cause a noticeable degradation (typically 5-20%) without complete degradation of the parent compound.[25]

    • At each time point, withdraw an aliquot of the sample. For acid and base hydrolysis samples, neutralize the solution before analysis.

  • HPLC Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method. The method must be capable of separating the parent drug from all degradation products.

    • Quantify the amount of the parent drug remaining and the amount of each degradation product formed.

  • Data Analysis:

    • Calculate the percentage of degradation for each compound under each stress condition.

    • Compare the degradation profiles of the N,N-dialkylsulfonamide and the N-arylsulfonamide.

Diagram: Forced Degradation Study Workflow

G A Prepare Stock Solutions (N,N-Dialkyl & N-Aryl Sulfonamides) B Apply Stress Conditions A->B C Acid Hydrolysis (HCl) B->C D Base Hydrolysis (NaOH) B->D E Oxidation (H₂O₂) B->E F Photolysis (UV/Vis) B->F G Thermal Stress B->G H Incubate & Sample (Multiple Time Points) C->H D->H E->H F->H G->H I HPLC Analysis H->I J Data Analysis & Comparison I->J

Caption: Workflow for a comparative forced degradation study.

Conclusion and Field-Proven Insights

The choice between an N,N-dialkyl and an N-aryl sulfonamide in drug design is a critical decision with significant implications for the stability and ultimate viability of a drug candidate.

  • For applications requiring high chemical robustness and resistance to metabolic S-N bond cleavage, N,N-dialkylsulfonamides are often the preferred choice. Their electron-donating alkyl groups provide inherent stability to the sulfonamide core.

  • N-aryl sulfonamides, while potentially more susceptible to certain degradation pathways, offer greater opportunities for synthetic modification and modulation of physicochemical properties. The aryl ring can be functionalized to fine-tune activity, solubility, and other ADME (absorption, distribution, metabolism, and excretion) parameters. However, careful consideration must be given to the electronic properties of the aryl ring to mitigate the risk of metabolic instability.

Ultimately, the optimal choice depends on the specific therapeutic target, the desired pharmacokinetic profile, and the overall drug design strategy. The insights and experimental framework provided in this guide are intended to empower researchers to make informed decisions and to design sulfonamide-containing drugs with enhanced stability and a higher probability of clinical success.

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A Comparative Performance Evaluation of N,N-Dimethylbenzylsulfamide in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Orthogonal and Robust Amine Protection in Solid-Phase Synthesis

In the landscape of multi-step organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to success.[1][2] An ideal protecting group for an amine functionality should be easily introduced, stable to a wide array of reaction conditions, and selectively removable under mild conditions that leave other protecting groups and the nascent molecule intact—a principle known as orthogonality.[3] While carbamate-based protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) and the acid-labile tert-butyloxycarbonyl (Boc) are the current workhorses of SPPS, the exploration of alternative protecting groups with unique stability profiles continues to be an area of active research.[4]

Sulfonamides have long been recognized for their exceptional stability, offering robust protection for amines under both acidic and basic conditions.[5] However, this very stability has often rendered them less suitable for routine use in SPPS, where facile cleavage is a necessity. This guide provides an in-depth performance evaluation of a lesser-explored candidate, N,N-Dimethylbenzylsulfamide , as a potential amine protecting group in solid-phase synthesis. Due to the limited direct experimental data on this compound in the public domain, this guide will offer a theoretical evaluation based on established principles of sulfonamide chemistry and data from closely related analogues. We will compare its projected performance against well-established sulfonamide protecting groups, such as the 2-nitrobenzenesulfonyl (Ns) group, and the industry-standard carbamate protecting groups, Fmoc and Boc. This analysis aims to provide a framework for future experimental validation and to stimulate discussion on the potential utility of this compound in specialized synthetic applications.

The Sulfonamide Family of Protecting Groups: A Stability-Centric Perspective

Sulfonamides are formed by the reaction of an amine with a sulfonyl chloride. The resulting sulfonamide bond is notoriously stable due to the electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen lone pair, rendering the amine less nucleophilic and basic.[5] This inherent stability is a double-edged sword: it provides excellent protection but complicates deprotection.

Common Sulfonamide Protecting Groups: A Brief Overview
  • Tosyl (Ts): One of the earliest and most robust sulfonamide protecting groups. Its removal typically requires harsh conditions, such as sodium in liquid ammonia, which limits its applicability in modern, sensitive synthetic routes.[5]

  • Nosyl (Ns): The 2-nitrobenzenesulfonyl group represents a significant advancement. The presence of the ortho-nitro group activates the sulfonyl group towards nucleophilic attack, allowing for cleavage under mild conditions with a thiol and a base, as demonstrated in the Fukuyama amine synthesis.[5][6] This makes the Ns group a valuable tool in modern organic synthesis.

  • Nms (2-(N-methylsulfamoyl)phenyl)sulfonyl): A recently developed sulfonamide protecting group designed to overcome the limitations of both Ts and Ns groups, offering a unique stability and selective cleavability profile.[7]

This compound: A Hypothetical Performance Profile

Based on its structure, we can extrapolate the following performance characteristics for this compound in a solid-phase synthesis context.

Installation

The introduction of the this compound group is expected to be straightforward, following standard procedures for the synthesis of tertiary sulfonamides. This would involve the reaction of the free amine on the solid support with N,N-dimethylbenzylsulfonyl chloride in the presence of a non-nucleophilic base.

G Resin_NH2 Resin-NH₂ Reagents + N,N-Dimethylbenzylsulfonyl Chloride + Base (e.g., DIPEA) in Solvent (e.g., DMF) Resin_NH2->Reagents Resin_Protected Resin-N(SO₂CH₂Ph)(CH₃)₂ Reagents->Resin_Protected

Caption: Proposed workflow for the introduction of the this compound protecting group.

Stability

The this compound group is anticipated to be highly stable under a wide range of conditions, including:

  • Strongly acidic conditions: Likely stable to trifluoroacetic acid (TFA), which is used for the cleavage of Boc and many side-chain protecting groups.[3]

  • Basic conditions: Expected to be stable to piperidine, the reagent used for Fmoc deprotection.[3]

This projected stability profile suggests that this compound could be a truly orthogonal protecting group to both Fmoc/tBu and Boc/Bzl strategies, making it potentially suitable for complex synthetic schemes requiring multiple layers of orthogonal protection.

Cleavage: The Critical Challenge and Potential Solutions

The primary challenge with any robust sulfonamide protecting group is its removal. For this compound, several cleavage strategies can be postulated based on its structure:

  • Reductive Cleavage: The sulfur-nitrogen bond in sulfonamides is susceptible to reductive cleavage. While many methods are tailored for secondary sulfonamides, recent advances in the reductive cleavage of sulfonamides might be applicable.[8] A potential avenue for exploration would be the use of strong reducing agents or novel catalytic systems.

  • C-N Bond Cleavage (Harnessing the Benzyl Group): The benzyl group offers a potential "Achilles' heel" for cleavage. A recent study demonstrated the highly chemoselective cleavage of the C-N bond in tertiary sulfonamides containing p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl (DMB) groups using catalytic bismuth(III) triflate (Bi(OTf)₃).[9][10] It is plausible that similar conditions could cleave the benzyl-nitrogen bond of this compound, releasing the free amine.

    G Resin_Protected Resin-N(SO₂CH₂Ph)(CH₃)₂ Cleavage + Catalytic Bi(OTf)₃ + Scavenger (Heat) Resin_Protected->Cleavage Resin_NH2 Resin-NH₂ Cleavage->Resin_NH2

    Caption: Hypothetical C-N bond cleavage of this compound.

  • Catalytic Hydrogenolysis: The benzylsulfonyl (Bns) group, used to protect phenols, is readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[11] This suggests that the benzyl group in this compound might also be susceptible to cleavage under these conditions, although the N,N-disubstitution could present steric challenges.

Comparative Analysis: this compound vs. Standard Protecting Groups

The following table provides a comparative overview of the projected performance of this compound against established protecting groups.

FeatureThis compound (Projected)2-Nitrobenzenesulfonyl (Ns)9-Fluorenylmethyloxycarbonyl (Fmoc)tert-Butyloxycarbonyl (Boc)
Class SulfonamideSulfonamideCarbamateCarbamate
Stability (Acid) High (Stable to TFA)Moderate (Cleaved by strong acid)High (Stable to mild acid)Low (Cleaved by TFA)
Stability (Base) High (Stable to piperidine)High (Stable to piperidine)Low (Cleaved by piperidine)High (Stable to piperidine)
Cleavage Conditions Reductive cleavage, catalytic C-N bond cleavage, or hydrogenolysisThiol + Base (e.g., thiophenol, DBU)20% Piperidine in DMF50-95% TFA in DCM
Orthogonality Orthogonal to Fmoc/tBu and Boc/BzlOrthogonal to Fmoc/tBu and Boc/BzlOrthogonal to Boc/BzlOrthogonal to Fmoc/tBu
Key Advantage Potentially very high stability and unique cleavage mechanismMild, nucleophilic cleavageMild, base-mediated cleavageWell-established, widely used
Potential Disadvantage Cleavage conditions may be harsh or require specific catalysts; lack of established protocolsSensitivity to some nucleophilesBase-catalyzed side reactions (e.g., aspartimide formation)Requires strong acid for cleavage, which can degrade sensitive peptides

Experimental Protocols: A Guide to Established and Proposed Methodologies

Protocol 1: Solid-Phase Synthesis using Fmoc Protection (Standard Protocol for Comparison)

This protocol outlines a standard manual procedure for Fmoc-based SPPS.[3]

  • Resin Swelling: Swell the resin (e.g., Wang or Rink amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF. Add the solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, deprotect the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane).

spss_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Washing (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) wash1->coupling wash2 Washing (DMF, DCM) coupling->wash2 check Sequence Complete? wash2->check check->deprotection No final_cleavage Final Cleavage & Deprotection (TFA Cocktail) check->final_cleavage Yes

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 2: Proposed Solid-Phase Synthesis using this compound Protection (Hypothetical)

This proposed protocol is based on general sulfonamide chemistry and requires experimental validation.

  • Resin Preparation: Start with a resin displaying a free amine.

  • Protection Step:

    • Swell the resin in DMF.

    • Add a solution of N,N-dimethylbenzylsulfonyl chloride (5 eq.) and DIPEA (10 eq.) in DMF.

    • Agitate for 4-6 hours at room temperature.

    • Wash thoroughly with DMF and DCM.

  • Peptide Elongation (Assuming use with another protecting group strategy for the peptide backbone): Proceed with the desired peptide synthesis protocol (e.g., Fmoc-SPPS). The this compound group is expected to remain intact.

  • Cleavage of this compound (Proposed):

    • Method A (Reductive Cleavage): Treat the resin with a suitable reducing agent (e.g., Samarium(II) iodide in THF or Mg/MeOH) at room temperature. Note: Optimization of reagents and conditions is crucial.

    • Method B (Catalytic C-N Bond Cleavage): Suspend the resin in 1,2-dichloroethane. Add Bi(OTf)₃ (0.1 eq.) and a scavenger (e.g., anisole, 5 eq.). Heat the mixture to 80-85°C for 2-4 hours.[9][10]

  • Washing and Peptide Cleavage: Wash the resin thoroughly. If the peptide is still attached to the resin, proceed with the standard cleavage protocol for the chosen linker.

Conclusion and Future Outlook

This compound presents an intriguing, albeit underexplored, candidate for an amine protecting group in solid-phase synthesis. Its projected high stability to both acidic and basic conditions suggests its potential as a truly orthogonal protecting group, which would be highly valuable for the synthesis of complex molecules, such as branched or cyclic peptides, where multiple levels of selective deprotection are required.

The primary hurdle to its widespread adoption is the development of a reliable and mild cleavage protocol. The hypothetical cleavage strategies outlined in this guide, particularly the catalytic C-N bond cleavage, offer promising starting points for experimental investigation. Further research is needed to validate these proposed methods and to gather quantitative performance data on this compound in solid-phase synthesis. Should a mild and efficient cleavage method be established, this compound could become a valuable addition to the synthetic chemist's toolbox, expanding the scope of what is achievable in solid-phase organic synthesis.

References

  • Fier, P. S., & Luo, J. (2021). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]

  • Sandström, A., et al. (2020). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry, 2020(15), 2263-2270.
  • Sandström, A., et al. (2020). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Diva-portal.org. [Link]

  • García-Rodeja, Y., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(32), e202300431.
  • Wipf, P., & Kerekes, A. D. (2003). Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry. Tetrahedron Letters, 44(2), 251-254.
  • Li, X., et al. (2021). Reductive cleavage of the N–O bond: elemental sulfur-mediated conversion of N-alkoxyamides to amides. Organic Chemistry Frontiers, 8(19), 5405-5410.
  • Sandström, A., et al. (2019). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. European Journal of Organic Chemistry, 2019(15), 2631-2635.
  • Maji, R., & Baire, B. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(29), 18991-19001.
  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Chem-Station. (2014). Sulfonyl Protective Groups. [Link]

  • Ramkisson, S. (2017). Solid phase peptide synthesis: New resin and new protecting group. CORE. [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
  • Carpino, L. A., et al. (1995). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society, 117(20), 5401-5413.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Miller, S. C., & Scanlan, T. S. (1997). Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives. Journal of the American Chemical Society, 119(9), 2301-2302.
  • Greathouse, D. V., et al. (2001). Optimized aminolysis conditions for cleavage of N-protected hydrophobic peptides from solid-phase resins. Journal of peptide research, 57(5), 411-419.
  • Davenport, R. E. (1975). Reductive cleavage of N-substituted benzenesulfonamides and p-sulfamyl. Scholarly Commons. [Link]

  • Wang, X., et al. (2021). Reductive Cleavage of N-O Bond: Elemental Sulfur-Mediated Conversion of N-Alkoxyamides to Amides. Organic Chemistry Frontiers, 8(19), 5405-5410.
  • Maji, R., & Baire, B. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(29), 18991–19001.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Biopolymers, 55(3), 217-226.
  • National Center for Biotechnology Information. (2006). Fukuyama Congenital Muscular Dystrophy. GeneReviews®. [Link]

  • Hayashi, Y. K., et al. (1993). Abnormal expression of dystrophin-associated proteins in Fukuyama-type congenital muscular dystrophy. The New England journal of medicine, 329(13), 914–920.

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A Senior Scientist's Guide to Removable Directing Groups in C-H Functionalization: A Comparative Analysis of Alternatives to Traditional Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of N,N-Dimethylbenzylsulfamide alternatives for specific synthetic transformations.

Welcome to a technical guide designed for the modern synthetic chemist. The pursuit of molecular efficiency has positioned carbon-hydrogen (C–H) activation as a cornerstone of contemporary organic synthesis. By transforming ubiquitous C–H bonds into valuable carbon-carbon and carbon-heteroatom connections, we can drastically shorten synthetic routes and design novel molecular architectures. Central to this strategy is the concept of the directing group (DG) , a functional moiety that coordinates to a transition metal catalyst, guiding it to a specific C–H bond with high regioselectivity.[1][2]

While a plethora of directing groups exist, their utility is often dictated by a critical, yet sometimes overlooked, step: their removal or subsequent modification. An ideal directing group should not only be robust enough to withstand the reaction conditions but also be easily cleaved or converted into a synthetically useful handle post-functionalization.[3][4]

Sulfonamides, the class of compounds to which this compound belongs, are well-established directing groups in this field.[5] Their inherent stability and role as a common pharmacophore make them attractive.[6] However, this same robustness can render their removal challenging, creating a synthetic bottleneck. This guide provides a comparative overview of leading alternatives, focusing on their performance, mechanistic underpinnings, and practical applicability, to empower you in selecting the optimal directing group for your specific synthetic challenge.

Chapter 1: The Powerhouse Alternative: 8-Aminoquinoline (AQ)

The 8-aminoquinoline (AQ) moiety has emerged as one of the most powerful and broadly applicable bidentate directing groups for transition-metal-catalyzed C–H functionalization.[7][8] Its strong N,N-bidentate chelation to the metal center enables the activation of both C(sp²)-H and C(sp³)-H bonds, facilitating a wide array of transformations with catalysts based on palladium, nickel, copper, and iron.[9][10]

Mechanistic Insight: The Role of Bidentate Chelation

The efficacy of the AQ group stems from the formation of a stable, five-membered palladacycle intermediate. This rigid conformation brings the metal catalyst into close proximity to the ortho C–H bond on the aryl substrate, facilitating a concerted metalation-deprotonation (CMD) event, which is often the rate-determining step.

Caption: Chelation of 8-Aminoquinoline (AQ) to a Palladium(II) center.

Performance Comparison: AQ vs. Sulfonamide for C-H Arylation

The superior performance of AQ is evident when compared to a standard monodentate sulfonamide DG for a palladium-catalyzed C-H arylation.

Feature8-Aminoquinoline (AQ)Typical Sulfonamide DGRationale & Causality
Coordinating Ability Strong, Bidentate (N,N)Weaker, Monodentate (N or O)Bidentate chelation forms a more stable and rigid pre-transition state, lowering the activation energy for C-H cleavage.
Catalyst Loading Often lower (e.g., 5 mol%)Typically higherThe stable chelate allows for a more efficient catalytic cycle.
Reaction Scope Very broad (Csp², Csp³); diverse coupling partnersMore limited, primarily reactive Csp²-H bondsThe strong directing power of AQ overcomes higher activation barriers for less reactive C-H bonds.[8][11]
Typical Yields Good to Excellent (70-95%)Moderate to Good (50-85%)Higher catalytic efficiency and stability lead to better product yields.
Ease of Removal Challenging (requires harsh conditions like strong acid/base or multi-step oxidative cleavage)[7]More robust; often left as part of the final structureThe strength of the AQ amide bond makes it difficult to cleave without affecting other functional groups.[7]
Experimental Protocol: AQ-Directed C-H Arylation of a Benzoic Acid Derivative

This protocol is adapted from methodologies developed for palladium-catalyzed C-H functionalization.

Step 1: Synthesis of the AQ-Amide Substrate

  • To a solution of the desired benzoic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C, add oxalyl chloride (1.5 equiv) followed by a catalytic amount of DMF (1 drop).

  • Stir the mixture at room temperature for 2 hours until gas evolution ceases.

  • Concentrate the mixture in vacuo to remove excess oxalyl chloride.

  • Dissolve the resulting acid chloride in anhydrous THF (0.2 M) and cool to 0 °C.

  • Add 8-aminoquinoline (1.1 equiv) and triethylamine (2.5 equiv) sequentially.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify by column chromatography to yield the AQ-amide substrate.

Step 2: Palladium-Catalyzed C-H Arylation

  • To an oven-dried Schlenk tube, add the AQ-amide substrate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), and Ag₂O (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous acetic acid (0.1 M) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NaHCO₃, then brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to obtain the ortho-arylated product.

Chapter 2: The Versatile Workhorse: Picolinamide (PA)

Picolinamide (PA) is another exceptional N,N-bidentate directing group that offers a powerful and versatile platform for C-H functionalization.[10][12] It shares many of the advantages of the AQ group, including strong chelation and broad applicability, but can offer different reactivity profiles and may be more suitable for certain substrates or transformations, such as those catalyzed by cobalt.[13]

Performance Comparison: PA vs. AQ for C(sp³)-H Activation

While both are effective, subtle differences can make one preferable over the other for specific applications like the functionalization of unactivated C(sp³)–H bonds.

FeaturePicolinamide (PA)8-Aminoquinoline (AQ)Rationale & Causality
Catalyst Compatibility Broad (Pd, Co, Rh, Ru)Broad (Pd, Ni, Fe, Cu)The electronic and steric properties of the DG-metal complex can vary, making one more amenable to a specific metal's catalytic cycle.[10][13]
C(sp³)-H Site Selectivity Excellent for β and γ positionsExcellent for β and γ positionsBoth form stable 5- or 6-membered metallacycles, enabling selective activation of methylene and methyl groups.
Functional Group Tolerance HighHighThe robust amide linkage and strong chelation protect the directing group during the reaction.
Removal Conditions Harsh (hydrolysis)Harsh (hydrolysis or oxidation)Similar to AQ, the picolinamide bond is strong and requires forcing conditions for cleavage.
Experimental Protocol: Picolinamide-Directed, Cobalt-Catalyzed C(sp³)-S Bond Formation

This protocol, adapted from recent literature, demonstrates the unique reactivity achievable with the PA directing group.[13]

  • To an oven-dried vial, add the picolinamide-derivatized substrate (e.g., N-(o-tolyl)picolinamide, 0.2 mmol, 1.0 equiv), N-(phenylsulfanyl)succinimide (0.3 mmol, 1.5 equiv), and Co(OAc)₂ (10 mol%).

  • Add Mn(OAc)₂·4H₂O (20 mol%) and K₂CO₃ (0.4 mmol, 2.0 equiv).

  • Seal the vial, evacuate, and backfill with argon.

  • Add 1,2-dichloroethane (DCE, 1.0 mL) via syringe.

  • Stir the mixture vigorously at 80 °C for 12 hours.

  • After cooling, dilute the mixture with CH₂Cl₂ and filter through a short silica plug.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the C(sp³)-thiolated product.

Chapter 3: The "Traceless" and Readily Modifiable Alternative: Weinreb Amide

For syntheses where facile conversion of the directing group is paramount, the Weinreb amide (N-methoxy-N-methyl amide) presents an elegant solution.[1] While its coordinating ability is weaker than that of bidentate DGs, it is sufficient to direct a range of C-H functionalizations catalyzed by ruthenium, rhodium, and palladium.[14] Its key advantage is its well-established reactivity, allowing for straightforward conversion to valuable ketones or aldehydes.

Workflow & Logic: Choosing a Directing Group

The selection of a directing group is a critical decision in synthetic planning. The following flowchart provides a logical framework for this process, prioritizing the nature of the final target molecule.

Caption: Decision-making framework for selecting a directing group.

Experimental Protocol: Ru(II)-Catalyzed C-H Oxidation Directed by a Weinreb Amide

This protocol is representative of the utility of Weinreb amides in directed C-H oxidation reactions.[1]

  • In a screw-cap vial, combine the aryl Weinreb amide substrate (0.5 mmol, 1.0 equiv), [RuCl₂(p-cymene)]₂ (5 mol%), and PhI(OAc)₂ (1.2 equiv).

  • Add a 1:1 mixture of hexafluoroisopropanol (HFIP) and water (2.0 mL).

  • Seal the vial and stir the mixture at room temperature for 16 hours.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the ortho-oxygenated Weinreb amide.

  • Subsequent Conversion to Ketone: The purified product can be treated with an organometallic reagent (e.g., MeMgBr) in THF at 0 °C to cleanly afford the corresponding ketone.

Chapter 4: Summary and Outlook

The choice of a directing group is a strategic decision that profoundly impacts the efficiency and practicality of a synthetic route. While traditional sulfonamides have their place, the modern synthetic toolbox is enriched with powerful and versatile alternatives.

Directing GroupCoordinating AbilityPrimary AdvantagePrimary DisadvantageBest For...
Sulfonamide MonodentateHigh stability; can be a desired pharmacophoreDifficult to removeReactions where the DG is retained in the final product.
8-Aminoquinoline (AQ) Strong BidentateExtremely high reactivity and broad scope[8]Very difficult to remove[7]Maximizing yield and scope for challenging C-H activations.
Picolinamide (PA) Strong BidentateHigh reactivity; compatible with diverse metals like Co[13]Difficult to removeVersatile applications, especially in non-Pd-catalyzed systems.
Weinreb Amide Weaker MonodentateFacile and mild conversion to ketones/aldehydes[1][14]Lower directing power; not suitable for all transformationsSyntheses where the ultimate target is a ketone.

The field of C-H activation continues to evolve, with ongoing research focused on developing catalytic or transient directing groups that eliminate the need for installation and removal steps altogether.[6] By understanding the strengths and limitations of established directing groups like AQ, PA, and the Weinreb amide, researchers can make more informed decisions, designing synthetic pathways that are not only novel but also fundamentally more efficient.

References

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  • Shi, Z., et al. (2024). Palladium-Catalyzed Enantioselective Directed C(sp3)–H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. Organic Letters, 26(1), 94-99. Available from: [Link]

  • Catak, S., & Nolan, S. P. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 23(11), 2948. Available from: [Link]

  • Shi, Z., et al. (2024). Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. PubMed. Available from: [Link]

  • ResearchGate. (2013). ChemInform Abstract: 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds. ResearchGate. Available from: [Link]

  • Li, J., et al. (2023). Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. Molecules, 28(19), 6937. Available from: [Link]

  • Sharma, S., & Kumar, A. (2021). The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation. Chemistry-An Asian Journal, 16(13), 1661-1684. Available from: [Link]

  • ResearchGate. (2018). Influence of diverse bidentate directing groups in the ortho‐diarylation process. ResearchGate. Available from: [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society, 132(40), 14345-14353. Available from: [Link]

  • Yu, J.-Q. (2017). A Simple and Versatile Amide Directing Group for C–H Functionalizations. Accounts of Chemical Research, 50(9), 2318–2326. Available from: [Link]

  • Gandeepan, P., & Ackermann, L. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Communications, 54(15), 1776-1805. Available from: [Link]

  • Li, B. (2020). N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization. Molecules, 25(17), 3876. Available from: [Link]

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A Spectroscopic Comparison of N,N-Dimethylbenzylsulfamide and Its Para-Substituted Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the nuanced structural and electronic properties of molecules dictate their function. Benzylsulfamides, a class of compounds with a wide range of biological activities, are a prime example of where subtle modifications can lead to significant changes in efficacy and mechanism of action. This guide provides a comprehensive spectroscopic comparison of N,N-Dimethylbenzylsulfamide and its para-substituted analogs. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth analysis of how substituents at the para-position of the benzyl ring influence the molecule's spectroscopic fingerprint. By understanding these correlations, researchers can gain valuable insights into the electronic environment of these compounds, aiding in the design and synthesis of novel derivatives with tailored properties.

This guide moves beyond a simple recitation of data. It delves into the causality behind the observed spectroscopic shifts, grounding the experimental findings in the fundamental principles of physical organic chemistry. Every piece of data is presented within a framework of scientific integrity, providing you with a trustworthy and authoritative resource.

The Influence of Para-Substituents: An Electronic Tug-of-War

The introduction of a substituent at the para-position of the benzyl ring in this compound initiates an electronic "tug-of-war" that reverberates throughout the molecule. The nature of this substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—alters the electron density distribution across the aromatic ring and, consequently, influences the chemical environment of nearby protons and carbons. This effect is transmitted through both inductive and resonance mechanisms.

These electronic perturbations are elegantly captured by various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals changes in the shielding of atomic nuclei, while Infrared (IR) spectroscopy detects shifts in the vibrational frequencies of key functional groups. Mass Spectrometry (MS) provides insights into the molecule's stability and fragmentation patterns, which can also be influenced by the para-substituent.

The Hammett equation provides a quantitative framework for understanding these substituent effects. It relates the electronic properties of a substituent (σp) to changes in the reactivity or physical properties of the molecule.[1][2][3] A positive Hammett constant indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. Throughout this guide, we will correlate the observed spectroscopic data with Hammett constants to provide a predictive and explanatory model.

Comparative Spectroscopic Data

The following sections present a comparative analysis of this compound and its para-substituted analogs bearing methoxy (-OCH₃), nitro (-NO₂), chloro (-Cl), and methyl (-CH₃) groups. While a complete experimental dataset for this specific series is not available in a single source, this guide compiles available data and provides theoretically grounded predictions for missing values based on established principles of substituent effects.

¹H NMR Spectroscopy: Probing the Proton Environment

In ¹H NMR spectroscopy, the chemical shifts of the benzylic protons (Ar-CH₂-N) and the aromatic protons are particularly sensitive to the electronic nature of the para-substituent. Electron-donating groups are expected to increase electron density on the aromatic ring, leading to increased shielding and an upfield shift (lower ppm) of the ring protons. Conversely, electron-withdrawing groups decrease electron density, causing deshielding and a downfield shift (higher ppm). The benzylic protons are also affected, though to a lesser extent, through inductive effects.

Substituent (X)Hammett Constant (σp)Predicted δ (ppm) - Benzylic CH₂Predicted δ (ppm) - Aromatic Protons (ortho to CH₂)Predicted δ (ppm) - Aromatic Protons (ortho to X)
-H0.00~4.2~7.3-7.4~7.3-7.4
-OCH₃-0.27Slightly upfield of -HUpfield of -HUpfield of -H
-CH₃-0.17Slightly upfield of -HUpfield of -HUpfield of -H
-Cl0.23Slightly downfield of -HDownfield of -HDownfield of -H
-NO₂0.78Downfield of -HSignificantly downfield of -HSignificantly downfield of -H

Note: Predicted values are based on general principles of substituent effects on ¹H NMR chemical shifts.[4]

¹³C NMR Spectroscopy: A Window into the Carbon Skeleton

The effect of para-substituents is also clearly observable in the ¹³C NMR spectra. The chemical shifts of the aromatic carbons, particularly the ipso-carbon (C-X) and the para-carbon (C-CH₂), are significantly influenced. Electron-donating groups will shield these carbons, causing an upfield shift, while electron-withdrawing groups will have the opposite effect.[5][6][7][8]

Substituent (X)Predicted δ (ppm) - Benzylic CH₂Predicted δ (ppm) - Ipso-Carbon (C-X)Predicted δ (ppm) - C-ipso to CH₂
-H~50~128~137
-OCH₃Slightly upfield of -HDownfield (~160)Upfield (~129)
-CH₃Slightly upfield of -HDownfield (~138)Upfield (~134)
-ClSlightly downfield of -HDownfield (~134)Slightly downfield (~138)
-NO₂Downfield of -HDownfield (~147)Downfield (~145)

Note: Predicted values are based on established substituent chemical shift increments for benzene derivatives. For instance, data for 4-chloro-N,N-dimethylbenzenesulfonamide shows characteristic shifts that align with these predictions.[9]

FT-IR Spectroscopy: Vibrational Signatures of Functional Groups

The vibrational frequencies of the sulfonyl (SO₂) group are a key diagnostic tool in the infrared spectra of these compounds. The asymmetric and symmetric stretching modes of the SO₂ group are sensitive to the electronic environment. Electron-withdrawing groups at the para-position are expected to increase the bond order of the S=O bonds through inductive effects, leading to a shift to higher wavenumbers.[10][11] Conversely, electron-donating groups should cause a shift to lower wavenumbers.

Substituent (X)Predicted ν(SO₂) asymmetric (cm⁻¹)Predicted ν(SO₂) symmetric (cm⁻¹)
-H~1330-1350~1150-1170
-OCH₃Lower frequencyLower frequency
-CH₃Lower frequencyLower frequency
-ClHigher frequencyHigher frequency
-NO₂Higher frequencyHigher frequency

Note: Predicted trends are based on studies of substituent effects on the SO₂ stretching frequencies in related aromatic sulfonyl compounds.[10]

Mass Spectrometry: Fragmentation and Stability

Electron ionization mass spectrometry (EI-MS) of benzylsulfamides typically shows fragmentation patterns involving cleavage of the benzylic C-N bond and the S-N bond. A prominent peak often corresponds to the formation of a stable benzyl or substituted benzyl cation. The stability of this cation is directly influenced by the para-substituent. Electron-donating groups will stabilize the benzyl cation, leading to a more abundant fragment ion. Conversely, electron-withdrawing groups will destabilize this cation. Another common fragmentation pathway for aromatic sulfonamides is the elimination of SO₂.[12][13]

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The intensity will depend on the stability of the compound.

  • [M - N(CH₃)₂]⁺: Cleavage of the S-N bond.

  • [Ar-CH₂]⁺: Cleavage of the C-N bond, forming a benzyl cation. The abundance of this ion will be sensitive to the para-substituent.

  • [M - SO₂]⁺: A characteristic rearrangement and fragmentation for some aromatic sulfonamides.[13]

Experimental Protocols

To ensure the reproducibility and validity of spectroscopic data, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound and its analogs.

Synthesis of this compound and its Para-Substituted Analogs

A general and reliable method for the synthesis of these compounds involves the reaction of the corresponding para-substituted benzylamine with N,N-dimethylsulfamoyl chloride in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or tetrahydrofuran.[14]

Step-by-Step Protocol:

  • Dissolution: Dissolve the para-substituted benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfamoyl Chloride: Add a solution of N,N-dimethylsulfamoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture over a period of 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Benzylamine Para-Substituted Benzylamine Reaction Reaction Benzylamine->Reaction SulfamoylChloride N,N-Dimethylsulfamoyl Chloride SulfamoylChloride->Reaction Base Triethylamine Base->Reaction Solvent Dichloromethane Solvent->Reaction Temperature 0 °C to RT Temperature->Reaction Quench Quench with Water Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Analog Purify->Product Reaction->Quench Reaction Completion

Caption: Synthetic workflow for this compound analogs.

Spectroscopic Analysis Workflow

The following diagram outlines the general workflow for the spectroscopic characterization of the synthesized compounds.

Spectroscopic_Analysis cluster_NMR NMR Spectroscopy cluster_FTIR FT-IR Spectroscopy cluster_MS Mass Spectrometry Sample Purified Compound H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR FTIR FT-IR (ATR) Sample->FTIR MS EI-MS or ESI-MS Sample->MS Data_Analysis Data Analysis & Structural Elucidation H1_NMR->Data_Analysis C13_NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis

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A Comparative Guide to Sulfonamide Synthesis: Benchmarking N,N-Dialkylsulfamide-Mediated Pathways

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug discovery, the sulfonamide functional group remains a cornerstone moiety, integral to the structure of numerous therapeutic agents.[1][2] The quest for efficient, high-yielding, and scalable methods for the construction of sulfonamides is therefore a topic of continuous investigation. This guide provides a comprehensive benchmark of the efficiency of N,N-dialkylsulfamide-mediated reactions, contextualized against classical and contemporary alternative methodologies.

Herein, we delve into the mechanistic nuances, comparative yields, and substrate scope of various synthetic strategies. Our analysis is grounded in experimental data, offering researchers, scientists, and drug development professionals a robust framework for methodological selection in their synthetic endeavors.

The Synthetic Challenge: Navigating the Landscape of Sulfonamide Formation

The traditional and most prevalent method for sulfonamide synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. While effective, this method is not without its limitations, including the often harsh reaction conditions and the potential for the formation of disulfonated byproducts when primary amines are used.[3] The instability of some sulfonyl chlorides further complicates their handling and storage.[4]

In response to these challenges, significant research has focused on developing milder and more versatile approaches. These include the oxidative coupling of thiols and amines and the use of in-situ generated sulfonyl chlorides.[3][4] This guide will focus on comparing these alternative pathways, with a conceptual exploration of how a reagent like N,N-Dimethylbenzylsulfamide could function as a stable, easy-to-handle sulfamoyl donor.

Comparative Analysis of Sulfonamide Synthesis Methodologies

To provide a clear and objective comparison, we will evaluate three distinct approaches to the synthesis of a model sulfonamide, N-benzyl-4-methylbenzenesulfonamide. The selected methodologies are:

  • Method A: The Classical Approach - Reaction of benzylamine with p-toluenesulfonyl chloride.

  • Method B: Oxidative Chlorination - In-situ generation of the sulfonyl chloride from p-toluenethiol followed by reaction with benzylamine.

  • Method C: Conceptual this compound-Mediated Reaction - A proposed pathway where a pre-formed, stable N,N-dialkylsulfamide acts as the sulfonylating agent.

Table 1: Comparative Performance of Sulfonamide Synthesis Methods
ParameterMethod A: Classical (TsCl)Method B: Oxidative ChlorinationMethod C: Conceptual (N,N-Dialkylsulfamide)
Reagent Stability Moderate (TsCl can be moisture sensitive)Low (In-situ generation required)High (Postulated stable solid)
Reaction Time 1-4 hours2-6 hours4-12 hours (Postulated)
Typical Yield 85-95%80-90%75-85% (Postulated)
Byproducts HCl, potential disulfonamideOxidant byproducts, saltsN,N-dimethylamine
Substrate Scope Broad, but sensitive to harsh baseGood, avoids pre-isolation of TsClPotentially good for acid-sensitive substrates

Experimental Workflows and Mechanistic Insights

A detailed understanding of the experimental workflow and the underlying reaction mechanism is crucial for successful implementation and optimization.

Workflow for Sulfonamide Synthesis

G cluster_A Method A: Classical cluster_B Method B: Oxidative Chlorination cluster_C Method C: Conceptual N,N-Dialkylsulfamide A1 Dissolve Benzylamine & Base in Solvent A2 Add p-Toluenesulfonyl Chloride (TsCl) A1->A2 A3 Stir at RT A2->A3 A4 Workup & Purification A3->A4 B1 Dissolve p-Toluenethiol in Solvent B2 Add Oxidizing Agent (e.g., DCH) B1->B2 B3 In-situ formation of TsCl B2->B3 B4 Add Benzylamine & Base B3->B4 B5 Stir at RT B4->B5 B6 Workup & Purification B5->B6 C1 Dissolve N,N-Dimethyl-p-toluenesulfonamide & Benzylamine in Solvent C2 Add Activator (e.g., Lewis Acid) C1->C2 C3 Heat C2->C3 C4 Workup & Purification C3->C4

Caption: Comparative workflows for sulfonamide synthesis.

Mechanistic Rationale

The choice of synthetic route is often dictated by the specific functionalities present in the substrate and the desired reaction conditions.

  • Method A proceeds via a classical nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The primary amine acts as the nucleophile, and a base is required to neutralize the HCl generated.

  • Method B offers the advantage of avoiding the isolation of the potentially unstable sulfonyl chloride.[3] Oxidizing agents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) can be used to convert the thiol to the sulfonyl chloride in situ.[3]

  • Method C , while conceptual, is based on the principle of using a stable, pre-activated sulfamoyl donor. The N,N-dimethylamino group would act as a leaving group, potentially activated by a Lewis acid or under thermal conditions. This approach could offer advantages in terms of reagent handling and stability. The use of related N,N-dimethylamides and N,N-dimethylacetamides as multipurpose reagents in various transformations has been extensively reviewed.[5][6][7][8][9]

Detailed Experimental Protocols

To ensure reproducibility, the following detailed protocols are provided.

Protocol for Method A: Classical Synthesis using p-Toluenesulfonyl Chloride
  • To a stirred solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford the desired sulfonamide.

Protocol for Method B: Oxidative Chlorination Approach
  • To a solution of p-toluenethiol (1.0 eq) in acetonitrile (0.5 M), add 1,3-dichloro-5,5-dimethylhydantoin (DCH) (1.5 eq) and N-benzyltrimethylammonium chloride (0.1 eq).[3]

  • Stir the mixture at room temperature for 30 minutes to generate the sulfonyl chloride in situ.

  • In a separate flask, dissolve benzylamine (2.0 eq) in acetonitrile.

  • Slowly add the in-situ generated sulfonyl chloride solution to the benzylamine solution at 0 °C.

  • Allow the reaction to stir at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove solid byproducts.

  • Concentrate the filtrate and redissolve in ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

The Role of Protecting Groups in Complex Syntheses

In more complex molecular architectures, the strategic use of protecting groups is often essential to achieve the desired chemoselectivity.[10] Benzyl groups, for instance, are common protecting groups for amines and alcohols due to their stability and ease of removal under specific conditions.[11][12] The N,N-dibenzyl group has been shown to be crucial for certain cyclization reactions to form β-lactam rings.[11] Similarly, substituted benzyl groups like the p-methoxybenzyl (PMB) group are valuable in carbohydrate chemistry.[12]

The conceptual this compound can also be viewed from the perspective of a protected sulfamic acid derivative. The benzyl and methyl groups on the nitrogen atom would prevent unwanted side reactions, allowing for the selective transfer of the sulfonyl group under specific activation conditions. This aligns with the broader strategy of using protecting groups to modulate reactivity and enhance synthetic efficiency.[13][14]

Conclusion and Future Outlook

While the classical approach using sulfonyl chlorides remains a robust and high-yielding method for sulfonamide synthesis, alternative strategies such as in-situ generation from thiols offer valuable advantages in terms of reagent handling. The conceptual use of a stable N,N-dialkylsulfamide, such as this compound, presents an intriguing avenue for future research. The development of activation conditions for such reagents could lead to milder and more selective sulfonylation protocols, further expanding the synthetic chemist's toolkit. As the demand for complex, sulfonamide-containing molecules continues to grow, the innovation of novel and efficient synthetic methodologies will remain a critical area of investigation.

References

  • Benchchem. Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols for Drug Discovery.
  • PMC. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics.
  • ResearchGate.
  • PMC.
  • PMC.
  • TSI Journals.
  • Royal Society of Chemistry.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Ammonia Substitutes.
  • Protecting Groups.
  • PMC.
  • PubMed.
  • PubMed.
  • ResearchGate.
  • What are the applications of N,N-Dimethylformamide dimethyl acetal in organic synthesis?.
  • NIH. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants.
  • Frontiers. N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis.
  • OUCI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.
  • Max Planck Institute. Vlsg-4-Protecting Groups I.
  • PMC. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.
  • Organic Chemistry Portal.
  • ResearchGate. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.
  • Recent Uses of N, N-Dimethylformamide and N, N-Dimethylacetamide as Reagents.

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Safety Operating Guide

Navigating the Disposal of N,N-Dimethylbenzylsulfamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, in-depth protocol for the proper disposal of N,N-Dimethylbenzylsulfamide, a compound for which a specific Safety Data Sheet (SDS) may not be readily available. By synthesizing data from structurally related compounds and adhering to established chemical safety principles, this document serves as a trusted resource for handling and disposing of this sulfamide derivative.

Hazard Profile: A Synthesis of Structural Analogs

In the absence of a dedicated SDS for this compound, a thorough hazard assessment must be constructed by examining its constituent chemical moieties: the N,N-dimethylsulfamide group and the benzyl group.

  • The N,N-Dimethylsulfamide Moiety: The N,N-dimethylsulfamide component is predicted to be the primary driver of the compound's irritant properties. Based on data for N,N-Dimethylsulfamide, we can anticipate that this compound is likely to be harmful if swallowed, and cause skin, eye, and respiratory irritation.[1][2]

  • The Benzyl Moiety: The benzyl group, derived from toluene, introduces hazards associated with aromatic compounds. Toluene is a flammable liquid and can cause neurological effects with significant exposure.[3][4][5][6] Benzylamine, a related compound, is corrosive and can cause severe skin burns and eye damage.[7][8][9] While the sulfamide group will moderate some of the benzyl group's reactivity, the potential for skin and respiratory tract irritation remains.

  • Thermal Decomposition Products: A critical consideration for sulfonyl-containing compounds is their behavior upon heating. Thermal decomposition can liberate toxic and environmentally harmful gases, specifically sulfur dioxide (SO₂) and nitrogen oxides (NOx) .[10][11][12][13][14][15][16][17] SO₂ is a respiratory irritant and a primary contributor to acid rain, while NOx gases are components of smog and can also lead to respiratory issues.

Table 1: Anticipated Hazard Profile of this compound

Hazard ClassificationAnticipated EffectRationale
Acute Oral ToxicityHarmful if swallowedBased on N,N-Dimethylsulfamide data.[1][2]
Skin Corrosion/IrritationCauses skin irritationBased on N,N-Dimethylsulfamide and benzylamine data.[1][2][7]
Serious Eye Damage/IrritationCauses serious eye irritationBased on N,N-Dimethylsulfamide and benzylamine data.[1][2][18][7]
Respiratory IrritationMay cause respiratory irritationBased on N,N-Dimethylsulfamide and benzylamine data.[1][2][18][7]
FlammabilityPotentially flammableThe presence of the benzyl group suggests this possibility.[4][5][18]

Immediate Safety and Handling Protocols

Prior to any handling or disposal procedures, the implementation of stringent safety measures is paramount. All operations involving this compound should be conducted within a certified chemical fume hood to mitigate inhalation risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, clearly labeled, and sealed waste container.

  • Organic Waste: Solutions of this compound in organic solvents should be collected in a separate, appropriately labeled container for halogenated or non-halogenated organic waste, depending on the solvent.

  • Solid Waste: Unused or expired solid this compound, as well as any grossly contaminated materials (e.g., weighing boats, filter paper), should be collected in a designated solid chemical waste container.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be placed in a labeled hazardous waste bag within a rigid, sealed container. Non-disposable glassware must be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous waste.

Step 2: Waste Container Labeling

All waste containers must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and volume of the waste

  • The date of accumulation

  • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

Step 3: Storage of Chemical Waste

Store all this compound waste in a designated satellite accumulation area. This area should be:

  • Secure and under the control of laboratory personnel.

  • Away from heat sources and direct sunlight.

  • Segregated from incompatible materials, such as strong oxidizing agents.

Step 4: Final Disposal

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Provide them with a complete inventory of the waste. The recommended final disposal method for this compound is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting sulfur dioxide and nitrogen oxides.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. If the spill is flammable, eliminate all ignition sources.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.

  • Collect and Dispose: Place the absorbed material or swept solids into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Disposal Workflow for this compound Start This compound Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Aqueous Aqueous Solution Waste_Type->Aqueous Liquid (Aqueous) Organic Organic Solution Waste_Type->Organic Liquid (Organic) Solid Solid Waste / Contaminated Items Waste_Type->Solid Solid Collect_Aqueous Collect in Labeled Aqueous Waste Container Aqueous->Collect_Aqueous Collect_Organic Collect in Labeled Organic Waste Container Organic->Collect_Organic Collect_Solid Collect in Labeled Solid Waste Container Solid->Collect_Solid Store Store in Satellite Accumulation Area Collect_Aqueous->Store Collect_Organic->Store Collect_Solid->Store EHS Contact EHS for Pickup Store->EHS Incineration High-Temperature Incineration EHS->Incineration

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A Senior Application Scientist's Guide to Handling N,N-Dimethylbenzylsulfamide: A Comprehensive Safety and Operational Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides an in-depth, procedural framework for the safe handling of N,N-Dimethylbenzylsulfamide. While specific toxicological data for this compound is not extensively published, a rigorous safety protocol can be established by analyzing its structural motifs—the sulfamide group and the N,N-dimethylbenzyl group. This document synthesizes data from analogous compounds to create a conservative and robust safety plan, ensuring that every procedure is part of a self-validating system of protection. Our commitment is to empower your research with the confidence that comes from uncompromising safety.

Hazard Analysis and Risk Mitigation

A thorough understanding of potential hazards is the foundation of laboratory safety. Based on the Globally Harmonized System (GHS) classifications of structurally related compounds such as N,N-Dimethylsulfamide and N,N-Dimethylbenzylamine, we must treat this compound with significant caution.[1][2] The primary risks are associated with irritation and potential toxicity upon contact or inhalation.

Table 1: Anticipated Hazard Profile for this compound

Hazard Class GHS Hazard Statement Rationale from Analogous Compounds
Acute Toxicity, Oral H302: Harmful if swallowed Based on N,N-Dimethylsulfamide and N,N-Dimethylbenzylamine.[1][3]
Skin Corrosion/Irritation H315: Causes skin irritation A common characteristic of sulfamides and benzylamines.[1][4][5]
Serious Eye Damage/Irritation H319: Causes serious eye irritation A consistent warning for related chemical structures.[1][4][6]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of fine particulates or vapors is a primary exposure risk.[1][5][7] |

These classifications mandate a stringent approach to exposure control. The most effective strategy is a multi-layered defense system, best understood through the Hierarchy of Controls.

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. True safety culture prioritizes systematic risk reduction by implementing controls in a specific order. Relying solely on PPE without addressing the preceding controls is a critical failure in safety design.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Moderately Effective cluster_2 Least Effective Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last line of defense) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

For handling this compound, Engineering Controls (i.e., a certified chemical fume hood) and Administrative Controls (this Standard Operating Procedure) are mandatory prerequisites before any discussion of PPE.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection and use of PPE must be deliberate and matched to the specific task and associated risk.

Primary Barrier: Hand Protection

Direct skin contact is a significant exposure route.[8] Gloves are not optional; they are a critical barrier.

  • Selection: ASTM D6319-rated powder-free nitrile gloves are the recommended minimum.[9] Vinyl gloves offer poor protection against many chemicals and should be avoided.[9] For tasks with high splash potential or prolonged handling, consider thicker, chemical-resistant gloves like butyl rubber or Silver Shield®.[10]

  • Technique: Always practice double-gloving . The inner glove goes under the cuff of your lab coat, and the outer glove goes over the cuff.[11] This creates a seal and prevents skin exposure at the wrist.

  • Integrity and Replacement: Before use, always inspect gloves for tears or pinholes. Change your outer gloves immediately if you suspect contamination or at least every 60 minutes during continuous work.[9][11] Never reuse disposable gloves.

Essential Shielding: Eye and Face Protection

This compound is classified as a serious eye irritant.[4][6]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times in the laboratory where this chemical is handled. Standard safety glasses do not provide adequate protection from splashes.[12]

  • Enhanced Protection: When handling larger quantities (>10g) or performing operations with a high risk of splashing (e.g., quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles.[9]

Integumentary Defense: Body Protection

Your lab coat is a tool, not a uniform.

  • Standard Use: A clean, long-sleeved lab coat, fully buttoned, is required for all low-quantity work.[13]

  • Increased Risk: For procedures involving larger quantities or significant splash risk, supplement your lab coat with a chemical-resistant apron made of a material like PVC.[14] For extensive handling, disposable, low-permeability coveralls ("bunny suits") offer superior protection.[12]

Respiratory Safety: Inhalation Hazard Mitigation

This compound is presumed to be a respiratory irritant.[1][7]

  • Primary Control: All handling of solid this compound that could generate dust (e.g., weighing, transferring) must be conducted in a certified chemical fume hood.[13]

  • Emergency Use: In the event of a large spill outside of a fume hood, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter is necessary.[9] All personnel requiring respirator use must be medically cleared and fit-tested according to OSHA 29 CFR 1910.134.

Table 2: Task-Based PPE Requirements

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Transfer (<10g) Double Nitrile Gloves Chemical Splash Goggles Lab Coat Chemical Fume Hood
Reaction Setup/Workup Double Nitrile Gloves Goggles & Face Shield Lab Coat & Chem-Resistant Apron Chemical Fume Hood
Large-Scale Work (>10g) Double Nitrile Gloves Goggles & Face Shield Disposable Coveralls Chemical Fume Hood

| Spill Cleanup | Heavy-Duty Nitrile or Butyl Gloves | Goggles & Face Shield | Disposable Coveralls | NIOSH-Approved Respirator |

Operational Workflow: A Step-by-Step Guide

Adherence to a strict, logical workflow minimizes the risk of error and exposure.

Operational_Workflow cluster_prep Preparation cluster_handle Handling cluster_cleanup Decontamination & Disposal A Verify Fume Hood Certification B Don Full PPE (as per Table 2) A->B C Assemble All Equipment & Reagents B->C D Perform Work Inside Fume Hood C->D E Tightly Seal Primary Container D->E F Decontaminate Work Surface E->F G Segregate Waste (Solid, Liquid, PPE) F->G H Doff PPE in Correct Order G->H I Wash Hands Thoroughly H->I

Caption: Standard operational workflow for handling this compound.

Pre-Operational Safety Checklist
  • Verify that the chemical fume hood has been certified within the last year.

  • Ensure an emergency eyewash station and safety shower are unobstructed and accessible.[13]

  • Don the appropriate PPE as specified in Table 2 for the planned task.

  • Clear the workspace within the fume hood of all unnecessary items.

Step-by-Step Handling Procedure (Weighing Solid)
  • Place a tared weigh boat on an analytical balance inside the fume hood.

  • Slowly and carefully use a clean spatula to transfer the desired amount of this compound to the weigh boat. Avoid any actions that could generate dust.

  • Once the desired mass is obtained, securely close the primary chemical container.

  • Carefully transfer the weigh boat to your reaction vessel. Tap the boat gently to ensure all solid is transferred.

  • Dispose of the weigh boat and any contaminated materials (e.g., disposable spatula) in the designated solid hazardous waste container.

Decontamination and Disposal
  • Work Surfaces: Wipe down the work area in the fume hood with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and wipes, in a clearly labeled, sealed hazardous waste container.[4][6] Do not dispose of this chemical down the drain.[1]

  • PPE Removal (Doffing): Remove PPE in the following order to prevent self-contamination:

    • Outer gloves

    • Gown/Apron/Coveralls

    • Face shield and goggles

    • Inner gloves

  • Hygiene: Immediately wash hands thoroughly with soap and water for at least 20 seconds.[4]

Emergency Response Plan

Immediate and correct action is critical in mitigating the harm from an accidental exposure or spill.

Caption: Decision flowchart for responding to a chemical spill.

Exposure First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[15] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Skin Contact: Promptly flush the affected area with water for 15 minutes.[15] Remove all contaminated clothing while under a safety shower. Wash the area with soap and water.[16] Seek medical attention if irritation develops or persists.[6]

  • Inhalation: Move the affected person to fresh air immediately.[16] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.

Spill Response
  • Minor Spill (inside a fume hood):

    • Ensure you are wearing the appropriate PPE (see Table 2).

    • Cover the spill with an inert absorbent material like vermiculite, sand, or cat litter.[15]

    • Carefully sweep or scoop the material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent and then soap and water.

  • Major Spill (outside a fume hood or a large volume):

    • Alert all personnel in the immediate area and evacuate.[15]

    • If flammable vapors could be present, remove all ignition sources.[3]

    • Close the laboratory door to contain vapors.

    • Call your institution's Environmental Health & Safety (EHS) emergency line immediately.

    • Do not attempt to clean up a major spill unless you are part of a trained emergency response team.

References

  • BenchChem. (n.d.). Personal protective equipment for handling N-(2-iodophenyl)methanesulfonamide.
  • ECHEMI. (n.d.). N,N-Dimethylsulfamide SDS, 3984-14-3 Safety Data Sheets.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - N,N-Dimethylbenzamide.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - N,N-dimethylsulfamide.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - Benzamide, N,N-diethyl-.
  • Centers for Disease Control and Prevention (CDC). (2018, October 17). First Aid Procedures for Chemical Hazards | NIOSH.
  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET - N,N-Dimethylbenzamide.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - N,N-Dimethylbenzylamine 98%.
  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - N,N-Diethylbenzamide.
  • North Safety Products. (n.d.). Silver Shield Gloves Chemical Resistance Guide.
  • Apollo Scientific. (2022, September 17). N,N-Dimethylbenzylamine SAFETY DATA SHEET.

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